NH2-Mpaa-noda
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H33N5O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-[[4-[2-(2-aminoethylamino)-2-oxoethyl]phenyl]methyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C21H33N5O5/c22-5-6-23-19(27)13-17-1-3-18(4-2-17)14-24-7-9-25(15-20(28)29)11-12-26(10-8-24)16-21(30)31/h1-4H,5-16,22H2,(H,23,27)(H,28,29)(H,30,31) |
InChI Key |
CKBDZRFNRUQSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Fundamentals of NH2-Mpaa-noda Chelator for Radiolabeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of nuclear medicine and molecular imaging, the development of robust and efficient radiolabeling strategies is paramount. The bifunctional chelator, NH2-Mpaa-noda, also known as NODA-MPAA, has emerged as a significant tool for the stable incorporation of radionuclides, particularly Aluminum-18F (Al¹⁸F), into biomolecules for Positron Emission Tomography (PET) imaging. This technical guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key data associated with the use of this compound in radiolabeling.
This compound is characterized by a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which provides a high-affinity binding site for trivalent metal ions, and a methyl phenyl acetic acid (MPAA) backbone that includes an amine functional group (NH2) for covalent attachment to targeting vectors such as peptides and antibodies.[1][2][3][4][5] Its pentadentate nature allows for the formation of stable octahedral complexes with the [Al¹⁸F]²⁺ cation, a key advantage for in vivo applications.[6]
Quantitative Data Summary
The efficiency and stability of radiolabeling with this compound are critical parameters for its successful application. The following tables summarize key quantitative data from various studies, providing a comparative overview of radiolabeling conditions, yields, and the stability of the resulting radiocomplexes.
| Chelator/Conjugate | Radionuclide | Reaction Conditions | Radiochemical Yield (RCY) | Specific Activity | Reference |
| This compound (NODA*) | Al¹⁸F | 100 °C, 30 min | 80% | Not Reported | [7] |
| This compound | Al¹⁸F | 101 °C, 15 min, in saline | 6.9% | Not Reported | [8] |
| This compound | Al¹⁸F | 101 °C, 15 min, with ethanol co-solvent | 52.8% | Not Reported | [8] |
| Al(OH)(NODA-MPAA) | Al¹⁸F | 101 °C, 15 min, in saline | 29.6% | Not Reported | [8] |
| Al(OH)(NODA-MPAA) | Al¹⁸F | 101 °C, 15 min, with ethanol co-solvent | 63.9% | Not Reported | [8] |
| IMP485 (NODA-MPAA-peptide) | Al¹⁸F | Aqueous conditions | ~24% | Not Reported | [8] |
| IMP485 (NODA-MPAA-peptide) | Al¹⁸F | With ethanol co-solvent | 75-90% | Not Reported | [8] |
| Al(OH)(IMP485) | Al¹⁸F | 105 °C, 15 min, with ethanol co-solvent | 72.3% | 1.28 Ci/µmol | [8] |
| NODA-MPAEM | Al¹⁸F | 105-109 °C, 15 min, with acetonitrile | 80% | Not Reported | [9] |
| Radiocomplex | Stability Assay | Conditions | Results | Reference |
| Al¹⁸F(IMP485) | Human Serum Stability | 37 °C, 4 h | No evidence of defluorination | [8] |
| [¹⁸F]AlF-PSMA-11 | Stability in Water | Post-purification | 64.5% RCP (initial), 52.7% RCP (2 h) | [6] |
| [¹⁸F]AlF-PSMA-11 | Stability in 25 mM NH₄OAc (pH 6.9) | Post-purification | 94.7% RCP (2 h) | [6] |
Experimental Protocols
I. Al¹⁸F Radiolabeling of this compound (Two-Step Approach)
This protocol is based on the methodology described by Kang et al. (2021), which involves the pre-coordination of aluminum followed by radiolabeling with [¹⁸F]fluoride.[7][10]
A. Materials and Reagents:
-
This compound (NODA*)
-
Aluminum chloride (AlCl₃) in 0.05 M HCl
-
Ammonium acetate buffer (3 M, pH 4.5)
-
No-carrier-added (n.c.a.) [¹⁸F]fluoride in 0.9% NaCl solution
-
Ethanol
-
Water for Injection (WFI)
-
HPLC system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
B. Protocol:
-
Preparation of the [Al(OH)(NODA)] Precursor:*
-
In a reaction vial, combine 600 nmol of this compound (dissolved in 300 µL of water) with 740 nmol of AlCl₃ solution.
-
Add 10 µL of 3 M ammonium acetate buffer to adjust the pH to approximately 4.1.
-
Heat the reaction mixture at 100 °C for 20 minutes.
-
Purify the resulting [Al(OH)(NODA*)] complex using HPLC.
-
Verify the structure of the precursor via mass spectrometry.
-
-
Radiolabeling with [¹⁸F]Fluoride:
C. Purification:
-
Purify the resulting [¹⁸F][AlF(NODA*)] complex using solid-phase extraction (SPE).
D. Quality Control:
-
Determine the radiochemical yield (RCY) and radiochemical purity (RCP) using analytical HPLC with a radioactivity detector. The retention times of the labeled and unlabeled complexes are expected to be very similar.[7]
II. Conjugation of this compound to Peptides and Antibodies
The primary amine group on the MPAA backbone of this compound allows for its conjugation to biomolecules through various standard bioconjugation techniques. One common method involves the use of N-hydroxysuccinimide (NHS) esters.
A. Materials and Reagents:
-
This compound
-
Peptide or antibody with a suitable functional group (e.g., carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography (SEC) columns
B. Protocol for Peptide Conjugation:
-
Activation of the Peptide's Carboxyl Group:
-
Dissolve the peptide in anhydrous DMF.
-
Add equimolar amounts of DCC and NHS to the peptide solution to form the NHS-ester activated peptide.
-
Stir the reaction at room temperature for several hours to overnight.
-
-
Conjugation to this compound:
-
Dissolve this compound in DMF.
-
Add the activated peptide solution to the this compound solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
-
Purification:
-
Purify the resulting peptide-NODA conjugate using preparative HPLC or SEC to remove unreacted starting materials and byproducts.
-
Note: For antibodies, site-specific conjugation methods are often preferred to maintain immunoreactivity.[11] This can involve targeting specific amino acid residues (e.g., cysteine or lysine) or using enzymatic approaches.
Visualizations
Experimental Workflow for Radiolabeling
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 6. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NH2-Mpaa-noda Photocleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NH2-Mpaa-noda linker is a bifunctional chelator that incorporates a photocleavable nitroveratryl moiety. This design allows for the stable conjugation of molecules, particularly for applications in targeted radionuclide therapy and imaging, with the unique feature of light-induced cleavage for controlled release. This guide provides a comprehensive overview of the properties of the this compound linker, including its synthesis, conjugation and radiolabeling protocols, and photocleavage characteristics.
Core Properties
The this compound linker is structurally characterized by three key components: an amine group (NH2) for conjugation, a methyl phenyl acetic acid (MPAA) backbone, and a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) chelating agent. The nitroveratryl group integrated into its structure imparts its photocleavable nature.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C21H33N5O5 | [1] |
| Molecular Weight | 435.52 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |
Synthesis of the this compound Linker
The synthesis of the core NODA-MPAA structure can be achieved through the reaction of 4-(bromomethyl)phenylacetic acid with a protected NODA precursor, followed by deprotection. While a specific synthesis for the amine-functionalized version was not found in the immediate literature, a representative synthesis for a similar NODA-MPAA chelator is described below, which can be adapted by those skilled in the art to introduce the terminal amine functionality.
Experimental Protocol: Synthesis of a NODA-MPAA Derivative [3]
-
Dissolve 4-(bromomethyl)phenylacetic acid in anhydrous acetonitrile (CH3CN) at 0°C.
-
Add a solution of tert-butyl protected 1,4,7-triazacyclononane-1,4-diacetate (NO2AtBu) in CH3CN dropwise to the reaction mixture over 20 minutes.
-
After 2 hours, add anhydrous potassium carbonate (K2CO3) and allow the mixture to stir at room temperature overnight.
-
Evaporate the solvent and acidify the concentrate with trifluoroacetic acid (TFA).
-
After 3 hours, dilute the reaction mixture with water and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product.
Conjugation to Biomolecules
The primary amine group on the this compound linker allows for its covalent attachment to various biomolecules, such as proteins, peptides, and oligonucleotides, through common bioconjugation techniques. One of the most prevalent methods involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Experimental Protocol: NHS Ester Conjugation to an Amine-Terminated Linker
-
Preparation of Amine-Labeled Molecule: Dissolve the this compound linker in a suitable conjugation buffer, such as sodium borate buffer (pH 8.5).
-
Preparation of NHS-Ester Activated Molecule: Dissolve the NHS-ester functionalized molecule (e.g., a protein or drug) in an anhydrous organic solvent like dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the NHS-ester solution to the solution of the amine-labeled linker. The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.
-
Quenching: The reaction can be quenched by adding an excess of a small amine-containing molecule, such as Tris or glycine, to consume any unreacted NHS esters.
-
Purification: The resulting conjugate can be purified using size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and byproducts.
Radiolabeling with Fluorine-18
A primary application of the this compound linker is in the field of positron emission tomography (PET) imaging, where the NODA moiety serves as an excellent chelator for the [18F]AlF complex.
Experimental Protocol: 18F-Radiolabeling of a NODA-Conjugate [3][4]
-
Formation of the [18F]AlF Complex: Trapp cyclotron-produced [18F]fluoride on a QMA cartridge and elute with a saline solution into a vial containing an aluminum chloride (AlCl3) solution.
-
Radiolabeling Reaction: Add the NODA-conjugated molecule of interest to the [18F]AlF solution. The reaction is typically heated to 100-115°C for 15 minutes. The presence of a co-solvent like ethanol can improve the radiochemical yield.[3]
-
Purification: The 18F-labeled conjugate can be purified using solid-phase extraction (SPE) cartridges or HPLC.
Stability of the Radiolabeled Complex
The [18F]AlF-NODA complex has demonstrated good stability in vitro and in vivo. Studies have shown that defluorination is not significant for at least 4 hours in human serum at 37°C.[3][4] Minor bone uptake in vivo suggests high stability of the radiolabeled conjugate.[5]
Photocleavage Properties
The nitroveratryl component of the this compound linker allows for the cleavage of the molecule and the release of the conjugated payload upon irradiation with UV light.
Mechanism of Photocleavage
Upon absorption of a photon, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to form an o-nitrosobenzaldehyde and release the conjugated molecule.
Quantitative Photocleavage Data
| Parameter | Typical Value Range for o-Nitroveratryl Ethers |
| Optimal Wavelength | ~365 nm |
| Quantum Yield (Φ) | 0.01 - 0.2 |
| Kinetics | First-order |
Experimental Protocol: Photocleavage of a Conjugate
-
Sample Preparation: Dissolve the photocleavable conjugate in a suitable solvent (e.g., buffer, acetonitrile).
-
Irradiation: Irradiate the sample with a UV lamp emitting at approximately 365 nm. The irradiation time and light intensity will need to be optimized depending on the concentration of the conjugate and the desired extent of cleavage.
-
Analysis: The progress of the photocleavage reaction can be monitored by analytical techniques such as HPLC or mass spectrometry to quantify the disappearance of the starting material and the appearance of the cleavage products.
Potential Side Reactions
It is important to note that the photocleavage of nitroveratryl-based linkers can sometimes be accompanied by side reactions, particularly in the presence of amines and thiols.[7] These side reactions can be minimized by optimizing the pH and using scavengers like dithiothreitol.[7]
Applications and Future Directions
The this compound photocleavable linker is a versatile tool with significant potential in the development of next-generation radiopharmaceuticals and targeted therapies. Its primary application lies in the development of PET imaging agents where the radiolabel can be attached under mild conditions and remains stable in vivo. The photocleavable functionality opens up possibilities for the controlled release of radiopharmaceuticals at a specific target site, potentially reducing off-target toxicity and enhancing therapeutic efficacy.[8][9][10]
Future research may focus on the development of this compound conjugates for the delivery of therapeutic payloads, where the photocleavage is used to release a potent drug molecule in a spatially and temporally controlled manner. This could have significant implications for the treatment of various diseases, including cancer.
Visualizations
Caption: Experimental workflow for the this compound linker.
Caption: Simplified mechanism of o-nitrobenzyl ether photocleavage.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]
- 6. researchgate.net [researchgate.net]
- 7. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiometallation and photo-triggered release of ready-to-inject radiopharmaceuticals from the solid phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technology - Concerted, Selective Radiometallation and Photo-triggered Release of Ready-to-Inject Radiopharmaceuticals from the Solid Phase [suny.technologypublisher.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of NH2-Mpaa-noda
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of NH2-Mpaa-noda, a bifunctional chelator integral to the advancement of radiopharmaceuticals. Designed for researchers and professionals in drug development, this document outlines detailed experimental protocols and presents key data in a structured format to facilitate understanding and application in a laboratory setting.
Introduction to this compound
This compound, with the chemical name 2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator featuring a NODA (1,4,7-triazacyclononane-1,4-diacetic acid) motif and a methyl phenyl acetic acid (MPAA) backbone with a terminal primary amine.[1][2] Its molecular formula is C21H33N5O5, and it has a molecular weight of 435.52 g/mol .[3] This compound is of significant interest in nuclear medicine, primarily for its application in chelating radiometals, most notably for the stable complexation of Aluminum-18F ([¹⁸F]AlF) for use in Positron Emission Tomography (PET) imaging.[1][2][4] The presence of a terminal amino group allows for its covalent conjugation to biomolecules such as peptides and antibodies, enabling targeted delivery of the radioisotope.[3][5]
Synthesis of this compound
The overall synthetic strategy can be visualized as a convergent process, first preparing the macrocyclic chelating core and the sidearm separately, followed by their conjugation and final deprotection.
Synthesis of the NODA-GA(tBu)₂ Intermediate
A common route to producing the NODA core involves the dialkylation of 1,4,7-triazacyclononane (TACN) with a protected form of bromoacetic acid, such as tert-butyl bromoacetate. This is followed by the introduction of a glutamic acid-based linker, which will later be used to attach the phenylacetic acid sidearm.
Experimental Protocol: Synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazacyclononane [6]
-
Dissolve 1,4,7-triazacyclononane (TACN) (1 equivalent) in acetonitrile at 0°C.
-
Add a solution of tert-butyl bromoacetate (2 equivalents) in acetonitrile dropwise over several hours.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture and evaporate the solvent from the filtrate.
-
Purify the crude product by adjusting the pH of an aqueous solution and performing extractions to isolate the desired dialkylated product.
Synthesis of the Functionalized Phenylacetic Acid Moiety
This part of the synthesis involves creating the N-(2-aminoethyl)-2-(4-(aminomethyl)phenyl)acetamide sidechain. This can be achieved by starting with a commercially available phenylacetic acid derivative, which is then coupled to a protected form of ethylenediamine.
Experimental Protocol: Amide Coupling of Phenylacetic Acid Derivative [7]
-
Activate the carboxylic acid group of a suitable 4-(aminomethyl)phenylacetic acid derivative using a coupling agent (e.g., HATU, HBTU).
-
React the activated acid with a mono-protected ethylenediamine (e.g., N-Boc-ethylenediamine) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Final Assembly and Deprotection
The final steps involve the coupling of the NODA-GA(tBu)₃ intermediate with the functionalized phenylacetic acid moiety, followed by the removal of all protecting groups to yield the final this compound product.
Experimental Protocol: Final Coupling and Deprotection
-
The carboxylic acid of the NODA-GA(tBu)₃ intermediate is activated as described previously.
-
The activated NODA-GA intermediate is then reacted with the deprotected amine of the phenylacetic acid sidearm.
-
The fully protected conjugate is purified by chromatography.
-
Global deprotection of the tert-butyl and other protecting groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (TIS) and water.
-
The final product, this compound, is then purified by preparative reverse-phase HPLC.
Characterization Techniques
The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Analytical reverse-phase HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of reactions. A typical HPLC analysis provides information on the retention time of the compound and the presence of any impurities.[8][9]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of water and acetonitrile, often with 0.1% TFA |
| Detection | UV spectrophotometer (e.g., at 220 nm and 254 nm) |
| Purity Specification | Typically >95% |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[4]
| Parameter | Expected Value |
| Chemical Formula | C21H33N5O5 |
| Molecular Weight | 435.52 |
| Expected Ion (ESI+) | [M+H]⁺ at m/z 436.25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of this compound and confirming the successful synthesis of the target molecule.[10] The spectra will show characteristic peaks for the protons and carbons in the different chemical environments of the molecule.
Expected ¹H NMR Features:
-
Signals corresponding to the protons of the triazacyclononane ring.
-
Resonances for the acetate arm methylene protons.
-
Aromatic protons of the phenyl ring.
-
Signals for the methylene groups of the phenylacetic acid and ethylenediamine moieties.
-
Amide and amine proton signals.
Expected ¹³C NMR Features:
-
Carbonyl carbon signals for the carboxylic acids and the amide.
-
Aromatic carbon signals.
-
Aliphatic carbon signals for the macrocycle and the sidechain.
Application in Radiolabeling: [¹⁸F]AlF Labeling
A primary application of this compound is in the preparation of ¹⁸F-labeled PET imaging agents. The following is a typical workflow for the formation of the [¹⁸F][AlF(this compound)] complex.
Experimental Protocol: [¹⁸F]AlF Labeling of this compound [4]
-
Formation of the Aluminum Complex: React this compound with a slight excess of AlCl₃ in an acidic aqueous solution (e.g., 0.05 M HCl) buffered with ammonium acetate to a pH of approximately 4.1. Heat the reaction mixture at 100°C for about 20 minutes.
-
Radiolabeling: To the pre-formed [Al(OH)(NODA*)] complex, add an aqueous solution of no-carrier-added [¹⁸F]fluoride. The reaction is typically performed in a buffered solution (e.g., ammonium acetate, pH 4.5) at an elevated temperature (e.g., 100-105°C) for a defined period (e.g., 30 minutes). The addition of an organic co-solvent like ethanol can improve the radiochemical yield.
-
Purification: The final radiolabeled complex is purified using reverse-phase HPLC to separate it from unreacted [¹⁸F]fluoride and other precursors.
| Parameter | Value/Condition | Reference |
| Precursor Concentration | ~0.33 mM [Al(OH)(NODA*)] | [4] |
| Buffer | 0.25 M Ammonium Acetate | [4] |
| pH | 4.5 | [4] |
| Temperature | 105°C | [4] |
| Reaction Time | ~30-40 minutes | [4] |
| Solvent | Water/Ethanol (e.g., 83:17) | [4] |
| Radiochemical Yield | Up to 80% | [4] |
Conclusion
This compound is a valuable bifunctional chelator for the development of targeted radiopharmaceuticals. This guide has provided a detailed overview of its synthesis, characterization, and application in radiolabeling. The outlined protocols and data serve as a foundational resource for researchers and professionals in the field, enabling the effective utilization of this compound in the design and creation of novel imaging and therapeutic agents. The robust characterization of each synthetic intermediate and the final product is paramount to ensure the quality and efficacy of the resulting radiolabeled biomolecules.
References
- 1. harvest.usask.ca [harvest.usask.ca]
- 2. glpbio.com [glpbio.com]
- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 4. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties [mdpi.com]
- 5. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 6. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scielo.br [scielo.br]
Basic Principles of Using NH2-MPAA-NODA in PET Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of the bifunctional chelator NH2-MPAA-NODA in Positron Emission Tomography (PET) imaging. Specifically, it focuses on its use in the chelation of Aluminum-18F ([¹⁸F]AlF), a widely adopted method for the radiolabeling of peptides and other biomolecules.
Core Principles of [¹⁸F]AlF-NH2-MPAA-NODA Chelation
The use of this compound (2-(4-(carboxymethyl)-7-{[4-(carboxymethyl)phenyl]methyl}-1,4,7-triazacyclononan-1-yl)acetic acid) in PET imaging is centered on its ability to form a stable complex with the [¹⁸F]AlF²⁺ cation. This approach provides a convenient and efficient aqueous method for ¹⁸F-labeling, overcoming the often harsh conditions required for traditional covalent radiofluorination.
The NODA (1,4,7-triazacyclononane-1,4-diacetate) moiety of the molecule provides a pentadentate coordination environment for the aluminum ion. The three nitrogen atoms of the triazacyclononane ring and the two oxygen atoms from the acetate arms bind to the aluminum. This leaves one coordination site available for the tightly bound fluoride ion, forming a stable octahedral complex. The methyl phenylacetic acid (MPAA) backbone provides a linker for conjugation to targeting biomolecules, such as peptides or antibodies, via its amine-reactive functional group.
The underlying principle of this technique is the strong bond between aluminum and fluoride. The resulting [¹⁸F]AlF-NH2-MPAA-NODA complex exhibits high in vitro and in vivo stability, which is crucial for minimizing the release of free ¹⁸F⁻ and ensuring accurate imaging of the target.
Quantitative Data on Radiolabeling and Stability
The efficiency of radiolabeling and the stability of the resulting tracer are critical parameters in the development of PET imaging agents. The following tables summarize key quantitative data reported for the [¹⁸F]AlF-NH2-MPAA-NODA system and its conjugates.
Table 1: Radiolabeling Efficiency and Molar Activity
| Conjugate | Radiolabeling Conditions | Radiochemical Yield (RCY) | Molar Activity (GBq/μmol) | Reference |
| [¹⁸F]AlF-NODA-MPAEM | 20 nmol precursor, 10 nmol Al³⁺, 105 °C, 15-20 min | 49-82% | 10.9 - 19.5 | [1] |
| [¹⁸F]AlF-IMP485 | 20 nmol precursor, pH 4.0, 100-110 °C, 15 min, with EtOH | 70-80% | 92.5 | [2] |
| [¹⁸F]AlF-JMV5132 | 1-pot, 1-step, 20 min | 88% (non-decay-corrected) | 40 ± 4 | |
| [¹⁸F]AlF-NODA-MPAA-PSMA | 110 °C, 12 min | Not specified | Not specified |
Table 2: In Vitro and In Vivo Stability
| Tracer | Condition | Stability | Reference |
| [¹⁸F]AlF(IMP485) | Human serum at 37 °C | No defluorination observed for 4 hours | [3] |
| [¹⁸F]AlF-NODA-MPAEM-hMN-14 Fab' | Human serum at 37 °C | Stable for at least 3 hours | [1] |
| [¹⁸F]AlF-NOTA-Pamidronic Acid | Final formulation vial | >90% purity for 4 hours | [4] |
| [¹⁸F]AlF-PSMA-BCH | In vitro and in vivo | High stability | [5] |
Table 3: Comparative Biodistribution of [¹⁸F]AlF-NODA-Conjugated Tracers (%ID/g)
| Organ | [¹⁸F]AlF-NODA-MPAEM-hMN-14 Fab' (3h p.i.)[1] | [¹⁸F]AlF-NOTA-PRGD2 (2h p.i.)[2] | [¹⁸F]AlF-FAPI-74 (in vivo targeting)[6] |
| Blood | 0.48 ± 0.08 | Not Reported | Low |
| Heart | 0.38 ± 0.04 | Not Reported | Low |
| Lungs | 0.81 ± 0.11 | Not Reported | Low |
| Liver | 3.23 ± 0.31 | Not Reported | Low |
| Spleen | 1.12 ± 0.17 | Not Reported | Low |
| Kidneys | 3.91 ± 0.45 | Not Reported | High (renal clearance) |
| Muscle | 0.23 ± 0.04 | Not Reported | Low |
| Bone | 0.44 ± 0.06 | Low | Low |
| Tumor | 2.81 ± 0.33 | 3.53 ± 0.45 | High |
Experimental Protocols
General Radiolabeling Protocol for [¹⁸F]AlF-NH2-MPAA-NODA Conjugates
This protocol is a generalized procedure based on commonly reported methods. Optimization is recommended for each new conjugate.
-
Preparation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride is obtained from a cyclotron target and is typically trapped on an anion exchange cartridge (e.g., Sep-Pak Light QMA). The cartridge is washed with sterile water, and the [¹⁸F]fluoride is eluted with a small volume (e.g., 200-500 µL) of saline or a buffer solution.
-
Formation of [¹⁸F]AlF²⁺: To the eluted [¹⁸F]fluoride solution, add a solution of AlCl₃ (typically a 2 mM solution in 0.1 M sodium acetate buffer, pH 4.0-4.5) to achieve a final Al³⁺ concentration of approximately 10-50 µM. The mixture is briefly incubated at room temperature.
-
Radiolabeling Reaction: The this compound conjugated precursor (typically 10-50 nmol dissolved in a small volume of buffer or water) is added to the [¹⁸F]AlF²⁺ solution. An organic co-solvent such as ethanol or acetonitrile may be added to improve labeling efficiency.[2] The reaction mixture is heated in a sealed vial at 100-120 °C for 10-20 minutes.
-
Purification: After cooling, the reaction mixture is diluted with water and purified using solid-phase extraction (SPE) with a cartridge such as a C18 Sep-Pak. The cartridge is pre-conditioned with ethanol and water. After loading the reaction mixture, the cartridge is washed with water to remove unreacted [¹⁸F]fluoride. The desired radiolabeled product is then eluted with an ethanol/water mixture.
Quality Control Protocols
High-Performance Liquid Chromatography (HPLC):
-
System: A reverse-phase HPLC system with a radioactivity detector and a UV detector.
-
Column: A C18 column (e.g., Waters XBridge C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient system is typically used.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A typical gradient might be 5-95% Solvent B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Analysis: The retention time of the radiolabeled product is compared to that of a non-radioactive ("cold") standard. Radiochemical purity is determined by integrating the area of the product peak relative to the total radioactivity detected.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system capable of separating the radiolabeled product from free [¹⁸F]fluoride. A common system is a mixture of acetonitrile and water.
-
Analysis: The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner. The Rf value of the product is compared to that of free fluoride.
Visualizations
Signaling Pathway of Fibroblast Activation Protein (FAP)
Many PET tracers utilizing this compound are designed to target Fibroblast Activation Protein (FAP), which is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. FAP is a serine protease that plays a role in extracellular matrix remodeling, tumor growth, and invasion. The following diagram illustrates a simplified FAP signaling pathway.
Caption: Simplified FAP signaling pathway in cancer-associated fibroblasts.
Experimental Workflow for Preclinical PET Imaging
The following diagram outlines a typical workflow for a preclinical PET imaging study using an [¹⁸F]AlF-NH2-MPAA-NODA conjugated tracer.
Caption: Preclinical PET imaging workflow with an [¹⁸F]AlF-NODA-MPAA tracer.
This guide provides a foundational understanding of the principles and practices for using this compound in PET imaging. For specific applications, further optimization and validation are essential. The provided protocols and data should serve as a valuable starting point for researchers and developers in the field of molecular imaging.
References
- 1. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Methyl Phenyl Acetic Acid (MPAA) Backbone: A Technical Guide for Drug Discovery and Development
Abstract: The molecular scaffold forms the core of a drug molecule, dictating its three-dimensional orientation and providing a framework for functional group elaboration. Among the myriad of scaffolds utilized in medicinal chemistry, the phenylacetic acid (PAA) framework is a recurring and versatile motif found in numerous natural products and synthetic pharmaceuticals.[1] This technical guide delves into the specific role and strategic importance of the Methyl Phenyl Acetic Acid (MPAA) backbone, a methylated variant of PAA. We will explore its impact on structure-activity relationships (SAR), its applications across various therapeutic areas, and the synthetic strategies for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the MPAA scaffold for the design of novel therapeutics.
Introduction: The MPAA Scaffold in Medicinal Chemistry
In drug design, a "scaffold" refers to the core structure of a molecule that supports the attachment of various functional groups (substituents).[2][3] These scaffolds are often considered "privileged structures" because they are capable of binding to multiple biological targets, making them valuable starting points for drug discovery.[4] The Phenylacetic Acid (PAA) backbone is one such privileged scaffold, serving as a fundamental building block for a wide range of biologically active compounds.[1]
The introduction of a methyl group to the PAA backbone, creating the Methyl Phenyl Acetic Acid (MPAA) scaffold, is a common and powerful strategy in lead optimization. Methylation can profoundly influence a molecule's physicochemical and pharmacokinetic properties by:
-
Modulating Lipophilicity: Increasing lipophilicity, which can enhance membrane permeability and cell uptake.
-
Improving Metabolic Stability: The methyl group can act as a "metabolic shield," blocking sites on the phenyl ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Altering Conformation: The steric bulk of the methyl group can influence the molecule's preferred conformation, potentially locking it into a more bioactive shape for optimal target binding.
-
Enhancing Potency: By filling a specific hydrophobic pocket within the target's binding site, a methyl group can increase binding affinity and potency.
The strategic placement of the methyl group on the phenyl ring (ortho, meta, or para) allows for fine-tuning of these effects, making the MPAA backbone a highly adaptable and valuable tool in modern drug discovery.[5]
Core Functions and Structure-Activity Relationships (SAR)
The utility of the MPAA backbone is rooted in its predictable influence on a molecule's biological activity. Understanding its Structure-Activity Relationships (SAR) is crucial for rational drug design.
A Versatile Template for Derivatization
The MPAA core offers multiple points for chemical modification: the phenyl ring and the carboxylic acid group. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The diagram below illustrates the logical workflow of SAR exploration using the MPAA scaffold.
Impact of Ring Substituents
The biological effect of MPAA derivatives is highly dependent on the nature and position of substituents on the phenyl ring. For instance, in the development of Slo2.1 channel activators, the potency of fenamates (which share a related structural core) was significantly altered by substitutions on the phenyl ring. This principle applies directly to the MPAA backbone, where adding electron-withdrawing or electron-donating groups can modulate target interactions.[6]
Applications in Drug Development
The PAA core is present in several blockbuster drugs, and the MPAA variant offers a clear path for developing next-generation compounds with improved properties.
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are the foundation for many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as diclofenac. Modifying this core with a methyl group can alter the drug's selectivity for COX-1/COX-2 enzymes and improve its pharmacokinetic profile.
-
hPPAR Agonists: Phenylacetic acid derivatives have been developed as human peroxisome proliferator-activated receptor (hPPAR) agonists for treating metabolic disorders. The addition of methyl and other groups is key to achieving in vivo glucose and triglyceride-lowering activity.[7]
-
Anticancer Agents: Certain phenolic acid derivatives have shown significant growth-inhibition effects on cancer cell lines. Structure-activity studies revealed that the degree of hydroxylation on the phenyl ring and the nature of the ester group (such as a methyl ester) cause marked changes in biological activity.[8]
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds containing or related to the phenylacetic acid backbone, illustrating the impact of structural modifications on biological activity.
Table 1: Slo2.1 Channel Activation by Fenamate and Phenyl Acetic Acid Derivatives [6]
| Compound | Derivative Type | EC₅₀ (mM) |
|---|---|---|
| Meclofenamic acid (MCFA) | Fenamate | 0.08 ± 0.01 |
| Tolfenamic acid (TFA) | Fenamate | 0.11 ± 0.01 |
| Mefenamic acid (MFA) | Fenamate | 0.31 ± 0.02 |
| Diclofenac (DFS) | Phenyl Acetic Acid | 0.49 ± 0.02 |
| Flufenamic acid (FFA) | Fenamate | 0.60 ± 0.03 |
| Niflumic acid (NFA) | Fenamate | 0.72 ± 0.02 |
| Phenylanthranilic acid (PAA) | Anthranilic Acid | 0.79 ± 0.03 |
Table 2: Cytotoxicity of Phenolic Acid Esters Against HeLa Cancer Cells [8]
| Compound | IC₅₀ (µg/mL) after 72h Incubation |
|---|---|
| Methyl Caffeate (MC) | > 200 |
| Propyl Caffeate (PC) | 26.3 ± 0.9 |
| Octyl Caffeate (OC) | > 200 |
| Methyl Gallate (MG) | > 200 |
| Propyl Gallate (PG) | 16.0 ± 0.8 |
| Octyl Gallate (OG) | 114.7 ± 5.6 |
Note: The data shows that while methyl esters of caffeic and gallic acid had low cytotoxicity (>200 µg/mL), the propyl esters showed significantly higher activity, demonstrating the critical role of the alkyl chain length in this scaffold's biological effect.
Experimental Protocols
The synthesis of MPAA derivatives can be achieved through various established chemical routes. Below are summaries of common experimental protocols.
Protocol 1: Synthesis of Methyl Phenylacetate from Phenylacetonitrile[9]
This protocol involves a two-step process of hydrolysis followed by esterification.
-
Setup: A dry, glass-lined reaction vessel is charged with methanol. The vessel is cooled to below 30°C with stirring.
-
Acidification: Sulfuric acid is added dropwise to the methanol.
-
Hydrolysis/Esterification: The mixture is heated to 90°C. Phenylacetonitrile is then added dropwise over 1.5 hours, maintaining the temperature at approximately 95°C.
-
Reaction: The mixture is held at 95-100°C for 6 hours to ensure complete reaction.
-
Workup: The reaction is cooled to below 40°C and diluted with water. The acidic aqueous layer is separated.
-
Neutralization: The organic layer is washed with a saturated sodium carbonate solution to neutralize any remaining acid.
-
Purification: The organic layer is dried with anhydrous calcium chloride and purified by fractional distillation under reduced pressure to yield the final methyl phenylacetate product.
Protocol 2: Synthesis of Ortho-Substituted Phenyl Acetic Acids via Suzuki Coupling[10]
This method is effective for creating derivatives with specific substitutions on the phenyl ring.
-
Boronic Ester Synthesis: The appropriately substituted aryl boronic ester is synthesized from the corresponding aniline if not commercially available.
-
Coupling Reaction: A palladium catalyst (e.g., a N-heterocyclic carbene-palladium complex) is used to catalyze the Suzuki coupling between the aryl boronic ester and an alkyl halide partner.
-
Base and Solvent: A base, such as potassium carbonate (K₂CO₃), is used in a suitable solvent system.
-
Reaction Conditions: The reaction is typically run under an inert atmosphere and heated to ensure completion.
-
Purification: The crude product is purified using standard techniques such as flash column chromatography to isolate the desired substituted phenyl acetic acid derivative.
The following diagram illustrates a generalized workflow for the synthesis and purification of MPAA derivatives.
Conclusion and Future Outlook
The Methyl Phenyl Acetic Acid (MPAA) backbone is more than just a simple molecular structure; it is a highly strategic and adaptable scaffold in medicinal chemistry. Its utility stems from the predictable modulations that methylation imparts on the parent phenylacetic acid core, allowing for the systematic enhancement of potency, selectivity, and pharmacokinetic properties. As drug discovery continues to tackle increasingly complex biological targets, the rational application of well-understood, "privileged" scaffolds like MPAA will remain a cornerstone of successful therapeutic design. Future work will likely focus on creating novel MPAA bioisosteres and exploring its application in emerging therapeutic modalities, further cementing its role as a foundational element in the medicinal chemist's toolkit.
References
- 1. mdpi.com [mdpi.com]
- 2. Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. When analoging is not enough: scaffold discovery in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eg-fr.uc.pt [eg-fr.uc.pt]
NH2-Mpaa-noda: A Technical Guide for Radiopharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to NH2-Mpaa-noda
This compound, an acronym for 2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator that has garnered significant interest in the field of radiopharmaceutical chemistry. Its structure features a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which serves as an efficient coordination site for various radiometals, and a methyl phenyl acetic acid (MPAA) backbone that provides a reactive amine group for conjugation to targeting biomolecules such as peptides and antibodies.
This guide provides a comprehensive overview of this compound, focusing on its application in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly with Fluorine-18.
Core Concepts and Applications
The primary application of this compound lies in its ability to stably chelate the aluminum fluoride cation ([¹⁸F]AlF²⁺). This allows for the convenient and efficient radiolabeling of heat-sensitive biomolecules with Fluorine-18, a radionuclide with favorable decay characteristics for PET imaging. The resulting radiolabeled conjugates can be used to target and visualize a variety of biological processes and disease states, with a significant focus on oncology.
Key Advantages:
-
Efficient Radiolabeling: The chelation of [¹⁸F]AlF²⁺ by the NODA moiety is typically a high-yield process that can be performed under aqueous conditions.
-
Stable Complex Formation: The resulting [¹⁸F]AlF-NODA complex exhibits good in vivo stability, minimizing the release of free ¹⁸F⁻ and subsequent uptake in bone.
-
Versatile Conjugation: The terminal amine group on the MPAA backbone allows for straightforward conjugation to a wide range of targeting vectors, including peptides and antibodies, through standard bioconjugation techniques.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of this compound and its derivatives in radiopharmaceutical applications.
Table 1: Radiolabeling Efficiency of NODA-MPAA Derivatives with [¹⁸F]AlF
| Precursor | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |
| [Al(OH)(NODA*)] | 100 °C, 30 min | 80% | [1] |
| NODA-MPAEM | 105-109 °C, 15-20 min | 49-82% (isolated yield) | [2] |
| NODA-PhPr-GuL | Not specified | 12.5-16.4% | [3] |
NODA refers to this compound. NODA-MPAEM is a maleimide derivative for conjugation to thiols. NODA-PhPr-GuL is a conjugate for targeting Prostate-Specific Membrane Antigen (PSMA).
Table 2: In Vivo Biodistribution of [¹⁸F]AlF-NODA-Peptide Conjugates (%ID/g)
| Organ | [¹⁸F]AlF-NODA-GA-RM1 (1h p.i.) | [¹⁸F]AlF-NODA-GA-AMBA (1.5h p.i.) |
| Blood | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Heart | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Lungs | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Liver | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Spleen | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Pancreas | 1.0 ± 0.2 | 0.8 ± 0.2 |
| Kidneys | 10.1 ± 2.5 | 8.5 ± 1.5 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Bone | 1.5 ± 0.3 | 1.2 ± 0.2 |
| Tumor | 4.0 ± 0.9 | 2.2 ± 0.3 |
Data adapted from studies on Bombesin analogs (RM1 and AMBA) for imaging Gastrin-Releasing Peptide Receptor (GRPR) in PC-3 prostate cancer xenografts.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes a general method for conjugating the amine-functionalized chelator to a peptide containing a carboxylic acid group using standard peptide coupling reagents.
Materials:
-
This compound
-
Targeting peptide with a free carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
High-performance liquid chromatography (HPLC) system for purification and analysis
Procedure:
-
Dissolve the targeting peptide in DMF.
-
Add this compound (1.2 equivalents), DIPEA (4 equivalents), and PyBOP (1.2 equivalents) to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by HPLC.
-
Upon completion, dilute the reaction mixture with water containing 0.1% trifluoroacetic acid (TFA).
-
Purify the conjugate using preparative HPLC with a suitable gradient of acetonitrile and water (both containing 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final peptide-chelator conjugate.
-
Confirm the identity of the conjugate by mass spectrometry.
Protocol 2: Radiolabeling with [¹⁸F]AlF
This protocol details the one-pot, two-step method for radiolabeling a NODA-MPAA-conjugated peptide with [¹⁸F]AlF.
Materials:
-
NODA-MPAA-peptide conjugate
-
Aqueous [¹⁸F]Fluoride solution
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)
-
Sodium acetate buffer (0.5 M, pH 4.0)
-
Ethanol
-
SPE cartridge (e.g., C18 light) for purification
-
Radio-HPLC system for quality control
Procedure:
-
In a reaction vial, combine the NODA-MPAA-peptide conjugate (e.g., 10-50 nmol in water or buffer).
-
Add the AlCl₃ solution (e.g., 5-10 µL).
-
Add the aqueous [¹⁸F]Fluoride solution (e.g., 100-500 MBq in up to 200 µL).
-
Add sodium acetate buffer to adjust the pH to approximately 4.
-
Add a small amount of ethanol (e.g., 10-50 µL) to improve labeling efficiency.
-
Heat the reaction mixture at 100-110 °C for 15-20 minutes.
-
After cooling, dilute the reaction mixture with water.
-
Purify the radiolabeled peptide using an SPE cartridge. Pre-condition the cartridge with ethanol and then water. Load the diluted reaction mixture, wash with water to remove unreacted [¹⁸F]fluoride, and elute the product with an ethanol/water mixture.
-
Perform quality control on the final product using radio-HPLC to determine radiochemical purity.
Protocol 3: In Vitro Serum Stability Assay
This protocol is for assessing the stability of the radiolabeled conjugate in human serum.
Materials:
-
Purified [¹⁸F]AlF-NODA-MPAA-peptide
-
Fresh human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Centrifuge
-
Radio-TLC or radio-HPLC system
Procedure:
-
Add a small volume (e.g., 10-20 µL) of the purified radiolabeled peptide to a microcentrifuge tube containing human serum (e.g., 500 µL).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of cold ethanol to the aliquot and vortex.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes.
-
Carefully collect the supernatant.
-
Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide versus released radioactivity.
Visualizations
The following diagrams illustrate key workflows and relationships in the use of this compound.
Caption: Workflow for developing a radiopharmaceutical using this compound.
Caption: Schematic of the [¹⁸F]AlF radiolabeling reaction with a NODA-conjugate.
Caption: Logical flow of in vivo application for a targeted radiopharmaceutical.
References
- 1. researchgate.net [researchgate.net]
- 2. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a new bifunctional NODA for bioconjugation with PSMA ligand and one-step Al18F labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NH2-Mpaa-noda: A Bifunctional Chelator for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NH2-Mpaa-noda, a bifunctional chelator increasingly utilized in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. This document details its core features, advantages, and the experimental protocols for its application, with a focus on quantitative data and practical methodologies.
Core Features of this compound
This compound, with the full chemical name 2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a key component in the field of radiochemistry.[1] It is a nitroveratryl-based photocleavable linker that incorporates a NODA (1,4,7-triazacyclononane-1,4-diacetate) motif and a methyl phenyl acetic acid (MPAA) backbone.[2][3][4][5][6] This unique structure allows it to function as a highly effective chelator for labeling peptides and antibodies with the positron-emitting radionuclide fluorine-18 (¹⁸F).[1][2]
The primary application of this compound lies in its ability to stably chelate aluminum fluoride ([¹⁸F]AlF), which can then be conjugated to a targeting biomolecule (e.g., a peptide or antibody) for PET imaging.[1][6] This methodology offers a valuable alternative to traditional radiolabeling techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₃N₅O₅ | [3][4][7] |
| Molecular Weight | 435.52 g/mol | [1][3][4][7] |
| Appearance | White to light yellow solid/powder | [1][3] |
| Purity | ≥97.0% to ≥98% | [1][8] |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for up to 3 years | [7][8] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |
Note: For optimal solubility, it is recommended to heat the tube to 37°C and sonicate. To prevent degradation, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles.
Advantages of this compound in Radiopharmaceutical Development
The use of this compound for ¹⁸F-labeling of biomolecules presents several key advantages:
-
High Stability of the Al¹⁸F Complex: The NODA macrocycle provides a thermodynamically stable and kinetically inert complex with the [¹⁸F]AlF²⁺ core.
-
Aqueous Labeling Conditions: The chelation reaction can be performed in aqueous solutions, which is advantageous for sensitive biomolecules that may be denatured by harsh organic solvents.
-
Versatile Bioconjugation: The amine functional group on the MPAA linker allows for straightforward conjugation to various biomolecules, such as peptides and antibodies, through standard bioconjugation chemistries.
-
Favorable Pharmacokinetics: The linker can be modified to influence the pharmacokinetic properties of the resulting radiopharmaceutical.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound, primarily focusing on the two-step labeling approach with [¹⁸F]AlF.
Formation of the Aluminum-NODA Complex ([Al(OH)(NODA*)])
This protocol describes the formation of the aluminum-hydroxide-NODA complex, which serves as the precursor for the subsequent ¹⁸F-labeling step.
Materials:
-
This compound (referred to as NODA*)
-
Aluminum chloride (AlCl₃) solution (0.05 M in HCl)
-
Ammonium acetate (NH₄OAc) buffer (3 M)
-
Deionized water
Procedure:
-
Prepare a solution of NODA* in deionized water (e.g., 600 nmol in 300 µL).
-
Add a 1.23-fold molar excess of AlCl₃ solution (e.g., 740 nmol).
-
Add NH₄OAc buffer to adjust the pH to approximately 4.1.
-
Heat the reaction mixture at 100°C for 20 minutes.
-
The formation of the [Al(OH)(NODA*)] complex can be monitored and the product purified via High-Performance Liquid Chromatography (HPLC).
Radiolabeling with [¹⁸F]Fluoride
This protocol outlines the ligand exchange reaction to form the final ¹⁸F-labeled complex.
Materials:
-
[Al(OH)(NODA*)] complex from the previous step
-
No-carrier-added [¹⁸F]fluoride in 0.9% NaCl solution
-
Ammonium acetate (NH₄OAc) buffer (3 M, pH 4.5)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the [Al(OH)(NODA*)] complex (e.g., 100 nmol in 50 µL), add the [¹⁸F]fluoride solution (e.g., 175 µL containing 20–40 MBq).
-
Add NH₄OAc buffer (25 µL) to maintain the pH at 4.5.
-
Add ethanol (50 µL) as a co-solvent.
-
Heat the reaction mixture at 100-105°C for 30 minutes.
-
The radiochemical yield (RCY) and purity of the resulting [¹⁸F][AlF(NODA*)] are determined by radio-HPLC.
Quantitative Data on Radiolabeling
The efficiency of the ¹⁸F-labeling reaction is influenced by several parameters. The following tables summarize the impact of these factors on the radiochemical yield (RCY) of [¹⁸F][AlF(NODA*)].
Effect of Temperature on Radiochemical Yield
| Temperature (°C) | Radiochemical Yield (%) |
| Room Temperature | No labeling observed |
| 60 | Labeling starts |
| 110 | 54.8 |
| 120 | 59.9 |
Reaction conditions: 20-minute reaction time.
Effect of pH on Radiochemical Yield
| pH | Radiochemical Yield (%) |
| < 3 | Low |
| 4.0 - 4.5 | Optimal |
| > 5 | Decreased |
Effect of Ethanol Concentration on Radiochemical Yield
| Ethanol Concentration (%) | Radiochemical Yield (%) |
| 0 | ~40 |
| 25 | ~60 |
| 50 | ~75 |
| 70 | ~80 |
Effect of Reaction Time on Radiochemical Yield
| Reaction Time (min) | Radiochemical Yield (%) |
| 10 | ~50 |
| 20 | ~70 |
| 30 | ~80 |
| 40 | ~80 (plateau) |
Reaction conditions: 105°C, pH 4.5, with ethanol as a co-solvent.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Chelation of the [¹⁸F]AlF complex by this compound.
Caption: Two-step experimental workflow for ¹⁸F-labeling using this compound.
Conclusion
This compound is a valuable and versatile bifunctional chelator for the development of ¹⁸F-labeled radiopharmaceuticals. Its favorable chemical properties, the stability of its aluminum fluoride complex, and the ability to perform labeling in aqueous conditions make it an attractive choice for researchers in nuclear medicine and drug development. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of this compound in the synthesis of novel PET imaging agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.bio-connect.nl [shop.bio-connect.nl]
- 8. alfagen.com.tr [alfagen.com.tr]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Conjugating NH2-Mpaa-NODA to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of the bifunctional chelator NH2-Mpaa-NODA (2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) to antibodies. This protocol is designed for researchers in biologics, radiopharmaceuticals, and targeted therapeutics. This compound is a versatile chelator, particularly useful for radiolabeling with positron-emitting radionuclides like Aluminum-18F (Al¹⁸F) for PET imaging applications. The following protocols detail the chemical activation of this compound, the conjugation reaction with an antibody, and the subsequent purification and characterization of the resulting antibody-chelator conjugate.
The conjugation strategy outlined here focuses on the random modification of lysine residues on the antibody via the primary amine of this compound. This is typically achieved by converting the primary amine of the chelator into a more reactive functional group, such as an isothiocyanate (NCS) or an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the ε-amino groups of lysine residues on the antibody.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound | Chematech | C111 |
| Thiophosgene or Triphosgene | Sigma-Aldrich | P23758 or 33077 |
| N,N'-Disuccinimidyl carbonate (DSC) | Sigma-Aldrich | D3880 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | In-house preparation | - |
| Tris-HCl (1 M, pH 8.0) | Invitrogen | 15568025 |
| Size-Exclusion Chromatography (SEC) Column | GE Healthcare | 17-5175-01 (Superdex 200 Increase 10/300 GL) |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | UFC903024 |
| MALDI-TOF Mass Spectrometer | User-defined | - |
| Sinapinic Acid Matrix | Sigma-Aldrich | 85427 |
Experimental Protocols
Protocol 1: Activation of this compound
For conjugation to antibodies, the primary amine of this compound must first be activated. This can be achieved by converting it to an isothiocyanate (NCS) or an N-hydroxysuccinimide (NHS) ester.
Option A: Synthesis of NODA-Mpaa-NCS
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add thiophosgene or a solid equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting NODA-Mpaa-NCS by column chromatography.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Option B: Synthesis of NODA-Mpaa-NHS ester
-
Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO).
-
Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture containing the activated NODA-Mpaa-NHS ester can often be used directly in the next conjugation step after appropriate dilution, or it can be purified by HPLC.
Protocol 2: Antibody Preparation
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be buffer-exchanged into a suitable conjugation buffer.
-
A recommended buffer is 0.1 M sodium bicarbonate buffer, pH 8.5. Phosphate-buffered saline (PBS) at pH 7.4 can also be used, although the reaction efficiency may be slightly lower.
-
Use an Amicon® Ultra centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 30 kDa for IgG) for buffer exchange.
-
Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the antibody solution by measuring the absorbance at 280 nm (A280). For a typical human IgG, the extinction coefficient is 1.4 mL/(mg·cm).
Protocol 3: Conjugation of Activated NODA-Mpaa to Antibody
-
Dissolve the activated NODA-Mpaa-NCS or NODA-Mpaa-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Bring the antibody solution to room temperature.
-
Add the desired molar excess of the activated chelator to the antibody solution while gently vortexing. The optimal molar ratio will depend on the desired chelator-to-antibody ratio (CAR) and should be determined empirically. Refer to Table 1 for suggested starting ratios.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. Protect from light if the chelator is light-sensitive.
-
To quench the reaction, add Tris-HCl to a final concentration of 50 mM and incubate for an additional 15 minutes. This will cap any unreacted isothiocyanate or NHS-ester groups.
Table 1: Example Molar Ratios for Achieving Target Chelator-to-Antibody Ratios (CARs)
| Molar Ratio (Chelator:Antibody) | Expected Average CAR |
| 5:1 | 1 - 2 |
| 10:1 | 2 - 4 |
| 20:1 | 4 - 6 |
| 40:1 | 6 - 8 |
Note: These are starting recommendations. The actual CAR will depend on the specific antibody, buffer conditions, and reaction time. Optimization is recommended.
Protocol 4: Purification of the Antibody-Chelator Conjugate
-
The antibody-chelator conjugate must be purified from unreacted chelator and other small molecules. Size-exclusion chromatography (SEC) is the recommended method.
-
Equilibrate an SEC column (e.g., Superdex 200 Increase 10/300 GL) with sterile PBS (pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with PBS at a recommended flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile by measuring the absorbance at 280 nm. The antibody conjugate will elute in the first major peak.
-
Collect the fractions corresponding to the antibody conjugate peak.
-
Pool the relevant fractions and concentrate the purified conjugate using an Amicon® Ultra centrifugal filter unit.
-
Determine the final concentration of the purified antibody-chelator conjugate by measuring the absorbance at 280 nm.
Protocol 5: Characterization of the Antibody-Chelator Conjugate
The key characterization parameter for the final product is the chelator-to-antibody ratio (CAR).
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
-
Mix a small aliquot of the purified antibody-chelator conjugate (1-5 µg) with a suitable MALDI matrix, such as sinapinic acid.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in the linear positive ion mode.
-
The mass of the unconjugated antibody should be determined as a reference.
-
The mass of the conjugated antibody will be higher than the unconjugated antibody. The mass shift corresponds to the number of chelator molecules attached.
-
The average CAR can be calculated from the shift in the peak centroid of the conjugated antibody spectrum compared to the unconjugated antibody spectrum. The distribution of species with different numbers of chelators can also be observed.
Calculation of CAR:
CAR = (Mass of Conjugate - Mass of Antibody) / Mass of Chelator
Visualizations
Caption: Experimental workflow for the conjugation of this compound to antibodies.
Caption: Chemical principle of lysine-based antibody conjugation.
Application Notes and Protocols for Photocleavage of the NH2-Mpaa-noda Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NH2-Mpaa-noda linker is a bifunctional chelator incorporating a photocleavable nitroveratryl-based moiety. This linker is of significant interest in the field of drug delivery and radiopharmaceuticals. The 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif serves as a highly effective chelating agent for various metal ions, including those used in medical imaging and therapy[1][2]. The methoxyphenylacetic acid (Mpaa) component, specifically a nitroveratryl derivative, provides a photolabile handle, allowing for the controlled release of a conjugated payload upon irradiation with UV light[1][3]. This feature enables spatiotemporal control over drug release, a critical aspect in targeted therapy and advanced drug delivery systems.
These application notes provide a detailed experimental setup and protocols for the photocleavage of the this compound linker. The provided methodologies are based on established principles for the photocleavage of nitrobenzyl and nitroveratryl compounds and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The efficiency of photocleavage is dependent on several factors, including irradiation wavelength, light intensity, exposure time, and the solvent system. The following table summarizes typical quantitative data for the photocleavage of nitroveratryl and related nitrobenzyl compounds, which can be used as a reference for optimizing the cleavage of the this compound linker.
| Parameter | Value | Compound Class | Wavelength (nm) | Reference |
| Quantum Yield (Φ) | 0.17 | α-carboxy-6-nitroveratryl | >300 | [4] |
| Quantum Yield (Φ) | 0.19 | α-carboxy-6-nitroveratryl (tyrosine derivative) | >300 | [5] |
| Quantum Yield (Φ) | 0.49 - 0.63 | 1-(2-nitrophenyl)ethyl phosphate esters | Not specified | [6] |
| Cleavage Time | ~10 minutes | 2-nitrobenzyl linker | ~340 | [6] |
| Cleavage Efficiency | ~80% | 2-nitrobenzyl linker (immobilized) | 340 | [7] |
| Decomposition | 27% after 60 min | o-nitrobenzyl ether | 365 | [2] |
Experimental Protocols
Protocol 1: General Photocleavage of this compound Linker in Solution
This protocol describes a general method for the photocleavage of the this compound linker in an aqueous buffer solution.
Materials:
-
This compound linker or its conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
UV lamp with an emission maximum around 365 nm (e.g., mercury lamp)
-
Quartz cuvette or reaction vessel
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO or water). Dilute the stock solution with PBS (pH 7.4) to the desired final concentration (e.g., 10-100 µM). A small percentage of organic co-solvent like acetonitrile may be used if solubility is an issue.
-
Irradiation:
-
Transfer the sample solution to a quartz cuvette or a suitable quartz reaction vessel.
-
Place the vessel at a fixed distance from the UV lamp. A common setup involves a UV pencil lamp inserted into a Pyrex filter to block wavelengths below 300 nm[8].
-
Irradiate the sample with UV light at 365 nm. The irradiation time will need to be optimized but can range from 5 to 60 minutes. It is recommended to perform a time-course experiment to determine the optimal exposure time for maximum cleavage with minimal degradation of the released payload.
-
To monitor the progress, aliquots can be taken at different time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Analysis:
-
HPLC Analysis: Analyze the irradiated samples and a non-irradiated control by reverse-phase HPLC.
-
Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at a wavelength relevant to the payload and the linker byproducts (e.g., 260 nm and 350 nm).
-
The disappearance of the starting material peak and the appearance of new peaks corresponding to the cleaved products will indicate successful photocleavage.
-
-
Mass Spectrometry: Collect the fractions from the HPLC and analyze them by mass spectrometry to confirm the identity of the cleavage products.
-
Protocol 2: Monitoring Photocleavage Kinetics
This protocol outlines a method to determine the rate of photocleavage.
Materials:
-
Same as Protocol 1
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Spectrophotometric Monitoring:
-
Record the initial UV-Vis absorption spectrum of the sample solution before irradiation.
-
Irradiate the sample in the spectrophotometer's cuvette holder using a focused UV light source (365 nm).
-
At regular time intervals, stop the irradiation and record the full UV-Vis spectrum.
-
The photocleavage of nitroveratryl compounds results in the formation of a nitrosobenzaldehyde byproduct, which has a distinct absorbance. Monitor the change in absorbance at a characteristic wavelength for the starting material and the photoproducts to determine the reaction kinetics.
-
-
Data Analysis:
-
Plot the concentration of the starting material (calculated from its absorbance) versus irradiation time.
-
From this data, the cleavage efficiency at each time point and the rate constant of the photocleavage reaction can be determined.
-
Mandatory Visualization
Signaling Pathway: Photocleavage Mechanism of the Nitroveratryl Linker
Caption: Proposed photocleavage mechanism of the nitroveratryl-based linker.
Experimental Workflow
Caption: General experimental workflow for photocleavage and analysis.
References
- 1. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seas.upenn.edu [seas.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for HPLC Purification of NH2-Mpaa-noda Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of labeled compounds, ensuring the high purity required for research, diagnostic, and therapeutic applications. This document provides detailed application notes and protocols for the purification of molecules labeled with the chelator NH2-Mpaa-noda (2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid). This compound is a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif, which is particularly effective for chelating metals such as Al¹⁸F for positron emission tomography (PET) imaging.
The purification of these labeled compounds, often peptides or antibodies, is critical to remove unreacted starting materials, labeling by-products, and other impurities that can interfere with subsequent applications. Reversed-phase HPLC (RP-HPLC) is the most common and effective method for this purpose, separating molecules based on their hydrophobicity.
Core Principles of RP-HPLC for Labeled Compounds
The standard method for purifying peptides and similar biomolecules is RP-HPLC, which utilizes a non-polar stationary phase (commonly C18-modified silica) and a polar mobile phase.[1] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient of increasing organic solvent (typically acetonitrile) in the mobile phase is used to elute the compounds, with more hydrophobic molecules being retained longer on the column.[1] For peptide and chelate separations, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution.[2]
A critical consideration for metal-chelating compounds is the potential for interaction with trace metals within the HPLC system, which can lead to peak broadening or multiple peaks. Conditioning the HPLC system and using high-purity solvents can mitigate these effects.
Experimental Workflow
The overall process for the purification of an this compound labeled compound involves several key stages, from the initial labeling reaction to the final analysis of the purified product.
Detailed Experimental Protocol: Preparative RP-HPLC
This protocol provides a general method for the purification of an this compound labeled peptide. The specific gradient conditions may need to be optimized depending on the hydrophobicity of the peptide.
1. Materials and Reagents:
-
Solvents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).[2]
-
-
Sample: Crude labeled peptide dissolved in a minimal amount of Mobile Phase A or a suitable solvent compatible with the mobile phase.
-
Equipment:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100-300 Å pore size, dimensions appropriate for the sample load).
-
Syringe filters (0.22 µm or 0.45 µm) for sample and mobile phase filtration.[3]
-
Analytical HPLC system for purity analysis.
-
Mass spectrometer for identity confirmation.
-
Lyophilizer.
-
2. Mobile Phase and Sample Preparation:
-
Prepare Mobile Phases A and B. Filter both solutions through a 0.45 µm filter to remove any particulate matter and degas them thoroughly.[3]
-
Dissolve the crude labeled peptide in a small volume of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be used, but ensure it is compatible with the injection volume and mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to prevent column clogging.[3]
3. Preparative HPLC Method:
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution Gradient: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient for a peptide is shown in the table below. This should be optimized based on an initial analytical run.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 214 nm (for peptide bonds) and 280 nm (for aromatic residues).[1]
-
Fraction Collection: Collect fractions corresponding to the desired product peak. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
4. Post-Purification Analysis:
-
Purity Check: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).
-
Identity Confirmation: Confirm the identity and integrity of the purified product by mass spectrometry.
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final product as a stable powder.
Quantitative Data Summary
The retention time and purity of this compound labeled compounds will vary depending on the specific molecule they are conjugated to, as well as the exact HPLC conditions. The following table provides representative data for the purification of a hypothetical this compound labeled peptide.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Gradient | 5-65% B over 30 min | 5-65% B over 30 min |
| Detection | 214 nm | 214 nm |
| Injection Volume | 10 µL | 1-5 mL |
| Typical Retention Time | 15-25 min | 15-25 min |
| Purity Before Purification | 60-80% | 60-80% |
| Purity After Purification | >95% | >95% |
| Typical Recovery | N/A | 60-85% |
Logical Relationship Diagram for Method Development
Optimizing the purification method is crucial for achieving high purity and yield. The following diagram illustrates the logical relationships in developing an effective RP-HPLC purification protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silica- Column degradation- Metal contamination | - Use a higher concentration of TFA (e.g., 0.15%)- Operate at a lower pH- Flush the system with a metal chelator solution (e.g., EDTA) |
| Poor Resolution | - Inappropriate gradient slope- Column overloading- Wrong stationary phase | - Decrease the gradient slope (e.g., 0.5%/min instead of 1%/min)- Reduce the sample load- Try a different column chemistry (e.g., C8 or Phenyl) |
| Multiple Peaks for a Single Compound | - Complexation with metal ions- On-column degradation- Isomers | - Passivate the HPLC system- Use high-purity mobile phases- Adjust mobile phase pH |
| Low Recovery | - Irreversible adsorption to the column- Precipitation of the sample on the column | - Add a small amount of isopropanol to Mobile Phase B- Reduce the initial hold at low organic solvent concentration- Ensure the sample is fully dissolved before injection |
Conclusion
The purification of this compound labeled compounds by RP-HPLC is a robust and reliable method for achieving the high levels of purity required for their intended applications. Careful method development, starting with analytical scale separations and optimizing parameters such as the elution gradient, is key to a successful preparative purification. By following the protocols and considering the troubleshooting guidance provided in these notes, researchers can effectively isolate and purify their target compounds for further use.
References
Application Notes and Protocols for One-Pot Synthesis of Radiopharmaceuticals with NH2-Mpaa-noda
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging has been significantly advanced by the introduction of chelator-based radiolabeling techniques. The bifunctional chelator, NH2-Mpaa-noda (2,2'-(7-(4-(2-((2-aminoethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid), has emerged as a valuable tool for the simple and efficient labeling of biomolecules with Fluorine-18 (¹⁸F) via the formation of a stable aluminum fluoride ([¹⁸F]AlF) complex. This one-pot synthesis approach offers a streamlined and accessible method for the preparation of ¹⁸F-labeled radiopharmaceuticals, overcoming some of the challenges associated with traditional radiofluorination methods.
These application notes provide a detailed protocol for the one-pot radiolabeling of molecules functionalized with this compound, along with a summary of the key reaction parameters and expected outcomes based on published data.
Principle of the Reaction
The one-pot synthesis of [¹⁸F]AlF-NH2-Mpaa-noda conjugates relies on the spontaneous formation of the aluminum fluoride ([¹⁸F]AlF)²⁺ complex in an aqueous solution, which is then efficiently captured by the NODA (1,4,7-triazacyclononane-1,4-diacetic acid) moiety of the this compound chelator. The reaction is typically carried out in a single vessel by heating a mixture of the this compound-conjugated biomolecule, a source of aluminum ions (e.g., AlCl₃), and aqueous [¹⁸F]fluoride in a suitable buffer. The presence of an organic co-solvent can significantly enhance the radiochemical yield.
Key Experimental Parameters and Data Summary
The efficiency of the one-pot radiolabeling reaction is influenced by several critical parameters. The following tables summarize quantitative data reported in the literature for the radiolabeling of NODA-MPAA conjugates, providing a guide for reaction optimization.
Table 1: Influence of Reaction Temperature on Radiochemical Yield (RCY)
| Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY) (%) | Reference |
| Room Temperature | 20 | No significant labeling observed | [1] |
| 60 | 20 | Labeling starts to be observed | [1] |
| 100 | 15 | 70 - 80 | [2] |
| 105 - 109 | 15 - 20 | 49 - 82 (for NODA-MPAEM conjugate) | [2] |
| 110 | 20 | ~55 | [1] |
| 120 | 20 | ~60 | [1] |
Table 2: Influence of Organic Co-solvent on Radiochemical Yield (RCY)
| Co-solvent (v/v %) | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY) (%) | Reference |
| None (aqueous) | 100 - 110 | 15 | ~24 | [2] |
| Ethanol (50%) | 100 - 110 | 15 | 75 - 90 | [2] |
| Acetonitrile (50%) | 105 - 109 | 15 - 20 | 49 - 82 (for NODA-MPAEM conjugate) | [2] |
Table 3: General One-Pot Reaction Parameters and Reported Outcomes
| Parameter | Recommended Range / Value | Reported Outcome | Reference |
| Precursor Amount | 20 nmol | High radiochemical yields achieved | [2] |
| AlCl₃ Amount | 5 - 10 nmol | Sufficient for complexation | [2] |
| Buffer | Sodium Acetate | Effective buffering | [2] |
| pH | 4.0 - 4.5 | Optimal for [¹⁸F]AlF formation and chelation | [3] |
| Reaction Time | 10 - 20 min | Sufficient for high conversion | [4] |
| Radiochemical Purity | > 97% (after purification) | High purity achievable | [2] |
| In Vitro Stability | Stable for at least 4 hours in human serum | Good stability for imaging applications | [4] |
Experimental Protocols
Materials and Reagents
-
This compound conjugated precursor
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)
-
[¹⁸F]Fluoride in aqueous solution (e.g., from cyclotron production)
-
Sodium acetate buffer (0.5 M, pH 4.0 - 4.5)
-
Ethanol (absolute)
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Analytical HPLC system with a radioactivity detector
One-Pot Radiolabeling Protocol
-
Preparation of the Reaction Mixture:
-
In a sterile reaction vial, add the this compound conjugated precursor (e.g., 20 nmol).
-
Add 5 µL of 2 mM AlCl₃ solution in sodium acetate buffer.
-
Add the desired volume of aqueous [¹⁸F]fluoride (activity as required).
-
Add sodium acetate buffer (0.5 M, pH 4.0 - 4.5) to achieve a final buffer concentration of approximately 0.1-0.2 M.
-
Add an equal volume of ethanol to the aqueous volume to achieve a final ethanol concentration of approximately 50% (v/v).
-
-
Radiolabeling Reaction:
-
Securely cap the reaction vial.
-
Heat the reaction mixture at 100-110°C for 15 minutes. A heating block or a water bath can be used.
-
-
Purification of the Radiolabeled Product:
-
After heating, allow the reaction vial to cool to room temperature.
-
Dilute the reaction mixture with sterile water.
-
Pass the diluted solution through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.
-
Elute the desired radiolabeled product from the cartridge using an appropriate solvent (e.g., ethanol or acetonitrile/water mixture).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical radio-HPLC.
-
Measure the total activity of the purified product to calculate the radiochemical yield (RCY).
-
Visualizations
Workflow for One-Pot Synthesis
Caption: Workflow of the one-pot synthesis of [¹⁸F]AlF-radiopharmaceuticals.
Logical Relationship of Key Reaction Components
Caption: Key components and their roles in the one-pot radiolabeling reaction.
Conclusion
The one-pot synthesis of radiopharmaceuticals using this compound provides a robust and efficient method for the preparation of ¹⁸F-labeled PET imaging agents. By carefully controlling the reaction parameters, particularly temperature, pH, and the use of a co-solvent, high radiochemical yields and purity can be consistently achieved. These application notes offer a comprehensive guide for researchers to implement this valuable radiolabeling strategy in their drug development programs.
References
- 1. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Stability Assays for NH2-Mpaa-noda Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro stability of radiometal complexes formed with the bifunctional chelator NH2-Mpaa-noda. The stability of these complexes is a critical parameter in the development of novel radiopharmaceuticals for imaging and therapy. The following protocols for serum stability and transchelation challenge assays are designed to evaluate the robustness of these complexes under physiologically relevant conditions.
This compound (amino-methyl phenyl acetic acid-1,4,7-triazacyclononane-1,4-diacetic acid) is a chelating agent designed for stable complexation of radiometals.[1][2][3] Its derivatives are of interest in the development of radiopharmaceuticals, particularly for labeling with positron emitters like Aluminum-18F ([¹⁸F]AlF).[3][4]
Key In Vitro Stability Assays
Two primary in vitro assays are crucial for determining the stability of this compound radiometal complexes:
-
Human Serum Stability Assay: This assay assesses the stability of the radiolabeled complex in the presence of human serum proteins and enzymes over time. It provides an indication of how the complex will behave in a biological environment.[5][6][7]
-
Transchelation Challenge Assay: This experiment challenges the radiometal complex with a strong, competing chelating agent, such as Diethylenetriaminepentaacetic acid (DTPA), to determine the kinetic inertness of the complex.[8][9][10] A high resistance to transchelation suggests a robust complex that is less likely to release the radiometal in vivo.
Experimental Protocols
Protocol 1: Human Serum Stability Assay
This protocol details the procedure for evaluating the stability of a radiolabeled this compound complex in human serum.
Materials:
-
Radiolabeled this compound complex (e.g., [¹⁸F]AlF-NH2-Mpaa-noda-peptide)
-
Human serum (commercially available, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Eppendorf tubes (1.5 mL)
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) system with a radiodetector
-
Size-exclusion chromatography (SEC) columns (optional, for protein binding assessment)
Procedure:
-
Preparation:
-
Pre-warm the human serum and PBS to 37°C.
-
Prepare a stock solution of the radiolabeled this compound complex in PBS.
-
-
Incubation:
-
In an Eppendorf tube, add 10 µL of the radiolabeled complex stock solution to 190 µL of human serum (final volume 200 µL).
-
Vortex gently to mix.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Protein Precipitation:
-
To the 50 µL aliquot, add 100 µL of cold acetonitrile to precipitate the serum proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.[11]
-
-
Analysis by Radio-HPLC:
-
Carefully collect the supernatant containing the radiolabeled complex.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled complex. A typical mobile phase would be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
The percentage of intact complex is calculated by dividing the peak area of the intact complex by the total radioactivity detected in the chromatogram.
-
Workflow Diagram for Serum Stability Assay
Caption: Workflow for the in vitro human serum stability assay.
Protocol 2: Transchelation Challenge Assay (DTPA Challenge)
This protocol outlines the method to assess the kinetic inertness of the radiolabeled this compound complex against a challenge with a high concentration of DTPA.
Materials:
-
Radiolabeled this compound complex
-
Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 50 mM in PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Eppendorf tubes (1.5 mL)
-
Incubator or water bath at 37°C
-
Radio-thin-layer chromatography (radio-TLC) or radio-HPLC system
Procedure:
-
Preparation:
-
Prepare a stock solution of the radiolabeled this compound complex in PBS.
-
Prepare a high concentration DTPA challenge solution.
-
-
Challenge Reaction:
-
In an Eppendorf tube, mix the radiolabeled this compound complex with the DTPA solution. The final concentration of DTPA should be in large molar excess (e.g., 1000-fold) compared to the complex.
-
As a control, prepare a similar tube with the radiolabeled complex in PBS without DTPA.
-
Incubate both tubes at 37°C.
-
-
Time-Point Sampling and Analysis:
-
At various time points (e.g., 1, 2, 4, 24 hours), take a small aliquot from each tube.
-
Analyze the aliquots by radio-TLC or radio-HPLC to separate the intact this compound complex from the transchelated radiometal-DTPA complex and free radiometal.
-
Quantify the percentage of radioactivity associated with the intact complex.
-
Workflow Diagram for DTPA Challenge Assay
Caption: Workflow for the DTPA transchelation challenge assay.
Data Presentation
Quantitative results from these stability assays should be summarized in clear, tabular formats to allow for easy comparison. Below are example tables with illustrative data for a hypothetical [¹⁸F]AlF-NH2-Mpaa-noda-peptide complex.
Table 1: Human Serum Stability of [¹⁸F]AlF-NH2-Mpaa-noda-Peptide at 37°C
| Time (hours) | % Intact Complex (Mean ± SD, n=3) |
| 0 | >99 |
| 1 | 98.5 ± 0.8 |
| 2 | 97.2 ± 1.1 |
| 4 | 95.6 ± 1.5 |
| 24 | 91.3 ± 2.3 |
Table 2: DTPA Challenge Assay of [¹⁸F]AlF-NH2-Mpaa-noda-Peptide at 37°C
| Time (hours) | % Intact Complex (Mean ± SD, n=3) |
| 1 | >99 |
| 4 | 98.9 ± 0.5 |
| 24 | 96.4 ± 1.2 |
Note: The data presented in these tables are for illustrative purposes and are based on typical results for stable radiometal complexes with NODA-like chelators. Actual results may vary depending on the specific radiometal, the conjugated molecule, and the experimental conditions.
Signaling Pathways and Logical Relationships
The stability of the radiopharmaceutical is a critical determinant of its in vivo fate. An unstable complex can lead to the release of the radiometal, resulting in off-target accumulation and potentially increased radiation dose to non-target tissues. The following diagram illustrates the logical relationship between complex stability and its biological consequences.
Diagram of Stability and In Vivo Fate
Caption: Relationship between in vitro stability and in vivo performance.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a new bifunctional NODA for bioconjugation with PSMA ligand and one-step Al18F labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. researchgate.net [researchgate.net]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Application Notes and Protocols for Biodistribution Studies of NH2-Mpaa-noda Radiotracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of radiotracers utilizing the NH2-Mpaa-noda chelator. This document is intended to guide researchers through the critical steps of study design, execution, data analysis, and visualization to ensure robust and reproducible results in the evaluation of novel radiopharmaceuticals.
Introduction to this compound Radiotracers
The bifunctional chelator this compound (amino-methylphenylacetic acid-1,4,7-triazacyclononane-1,4-diacetate) is an important component in the development of modern radiopharmaceuticals. Its structure allows for stable chelation of radiometals, such as Gallium-68 (⁶⁸Ga), while the amine functional group provides a site for conjugation to a variety of targeting molecules, including peptides and antibodies. The resulting radiotracers can be used for in vivo imaging and biodistribution studies to assess the pharmacokinetic profile and targeting efficacy of the conjugated molecule.
I. Experimental Design and Considerations
A well-designed biodistribution study is crucial for the preclinical evaluation of any new radiotracer. The primary goal is to determine the uptake, distribution, and clearance of the radiolabeled compound in various organs and tissues over time.
Key Considerations:
-
Animal Model: The choice of animal model is critical and should be relevant to the intended clinical application. Immunocompromised mice (e.g., NOD-SCID) are commonly used for studies involving human cell line xenografts.[1] The strain, sex, and age of the animals should be consistent throughout the study.[2]
-
Radiolabeling: The this compound conjugate should be radiolabeled with high radiochemical purity and specific activity. For ⁶⁸Ga, labeling is typically performed at an acidic pH and elevated temperature.[3]
-
Dose and Administration: The injected radioactivity and the mass of the injected compound should be carefully controlled and recorded. Intravenous (tail vein) injection is the most common route of administration for assessing systemic biodistribution.[2][4]
-
Time Points: Multiple time points should be selected to adequately characterize the uptake and clearance phases of the radiotracer.[4][5] For ⁶⁸Ga-labeled tracers, with a half-life of approximately 68 minutes, typical time points include 15, 30, 60, and 120 minutes post-injection.[4][5]
-
Sample Size: A sufficient number of animals per time point (typically n=3-5) is required to ensure statistical significance of the results.[4]
II. Experimental Protocols
A. Radiolabeling of this compound Conjugates with Gallium-68
This protocol provides a general method for the ⁶⁸Ga-labeling of a peptide conjugated to this compound.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound conjugated peptide
-
Sodium acetate buffer (0.1 M, pH 4.0-4.5)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in HCl.
-
In a sterile reaction vial, add the this compound conjugated peptide (typically 10-50 µg) dissolved in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the peptide solution.
-
Gently mix the reaction solution and incubate at 90-95°C for 5-10 minutes.[3]
-
Allow the reaction to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally required for in vivo studies.
B. Ex Vivo Biodistribution Study in Mice
This protocol details the steps for conducting an ex vivo biodistribution study in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., NOD-SCID mice with subcutaneous xenografts)
-
⁶⁸Ga-labeled this compound radiotracer
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection and blood collection
-
Gamma counter
-
Precision balance
-
Dissection tools
-
Vials for organ collection
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Radiotracer Administration: Administer a known amount of the ⁶⁸Ga-labeled radiotracer (typically 0.5-2.0 MBq) via the lateral tail vein.[4] Record the exact injected dose.
-
Uptake Period: Allow the radiotracer to distribute for the predetermined time points (e.g., 15, 30, 60, 120 minutes).
-
Euthanasia and Dissection: At the designated time point, euthanize the animal by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).[4]
-
Blood Collection: Immediately collect a blood sample via cardiac puncture.
-
Organ Harvesting: Carefully dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).[4]
-
Sample Processing:
-
Place each organ/tissue in a pre-weighed vial.
-
Weigh each vial containing the organ/tissue to determine the wet weight.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.
-
Correct all counts for background radiation and radioactive decay.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The formula for calculating %ID/g is:
-
III. Data Presentation
Quantitative biodistribution data should be summarized in a clear and organized table to facilitate comparison between different time points and tissues.
Table 1: Biodistribution of [⁶⁸Ga]Ga-NH2-Mpaa-noda-Peptide in Tumor-Bearing Mice
| Organ/Tissue | 15 min (%ID/g ± SD) | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |
| Blood | ||||
| Heart | ||||
| Lungs | ||||
| Liver | ||||
| Spleen | ||||
| Kidneys | ||||
| Stomach | ||||
| Intestines | ||||
| Muscle | ||||
| Bone | ||||
| Tumor |
Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation (SD) for a group of n=3-5 animals per time point.
IV. Visualizations
Diagrams are essential for illustrating complex processes and workflows. The following diagrams were created using the Graphviz DOT language to adhere to the specified visualization requirements.
A. Experimental Workflow
This diagram outlines the major steps involved in the biodistribution study of a this compound radiotracer.
Caption: Experimental workflow for the biodistribution study.
B. Generic Receptor-Mediated Signaling Pathway
This diagram illustrates a generic signaling pathway that could be initiated by a peptide-based radiotracer binding to a cell surface receptor, a common mechanism for targeted radiopharmaceuticals.
Caption: Generic receptor-mediated signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Effect of Macro-Cyclic Bifunctional Chelators DOTA and NODAGA on Radiolabeling and In Vivo Biodistribution of Ga-68 Cyclic RGD Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve low radiochemical yield with NH2-Mpaa-noda
Welcome to the technical support center for NH2-Mpaa-NODA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their radiolabeling experiments and troubleshooting common issues, such as low radiochemical yield.
Troubleshooting Guide
This guide addresses specific issues that can lead to decreased radiochemical yield (RCY) when using this compound for Al¹⁸F labeling.
Issue: Low Radiochemical Yield (RCY)
A low RCY is a common challenge in radiolabeling. The following sections break down potential causes and provide systematic troubleshooting steps.
Question: My radiochemical yield with this compound is consistently low. What are the most critical factors to investigate?
Answer:
Low radiochemical yield with this compound is often attributed to suboptimal reaction conditions. The most critical parameters to evaluate are pH , temperature , precursor concentration , and the presence of organic solvents . Contamination with competing metal ions can also significantly hinder the labeling efficiency.
A systematic approach to optimizing these factors is crucial for achieving a high and reproducible RCY. We recommend starting with the most influential parameters, such as pH and temperature, before moving on to precursor concentration and solvent composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Al¹⁸F labeling of this compound?
A1: The pH of the reaction mixture is a critical factor. Coordination reactions are highly pH-sensitive. For the Al¹⁸F labeling of this compound, a slightly acidic pH is generally preferred. Studies have shown that a pH of around 4.1 to 4.5 is optimal for this reaction.[1][2] At alkaline pH (e.g., 7.5), the radiochemical yield can be significantly lower due to the increased concentration of competing hydroxide ions (OH⁻).[1] Conversely, at very low pH (below 2), the formation of hydrofluoric acid ([¹⁸F]HF) can reduce the availability of free [¹⁸F]fluoride for complexation, also leading to poor yields.[1]
Q2: What is the recommended reaction temperature?
A2: Elevated temperatures are necessary to achieve high radiochemical yields. The formation of the [¹⁸F][AlF(NODA*)] complex starts at around 60°C.[1] Optimal yields are typically observed at temperatures of 100°C or higher, with some studies showing the highest yields at 120°C.[1] It is important to note that while higher temperatures can increase the reaction rate, they may not always lead to a proportional increase in yield beyond a certain point, as a plateau may be reached.[1]
Q3: How does the precursor (this compound) concentration affect the radiochemical yield?
A3: The concentration of the this compound precursor plays a significant role in the radiochemical yield. Generally, increasing the precursor concentration can lead to a higher RCY up to a certain point.[3] However, using an excessive amount of precursor is undesirable as it can complicate the downstream purification process and increase costs.[3] It is recommended to perform concentration-dependent studies to determine the optimal precursor concentration for your specific experimental setup.
Q4: Can the addition of an organic solvent improve the radiochemical yield?
A4: Yes, the addition of a polar organic solvent can significantly increase the radiochemical yield.[1] Ethanol has been shown to be a particularly effective and biocompatible co-solvent, with studies demonstrating a notable increase in RCY when 50% ethanol is used in the reaction mixture.[1][2][4] Other solvents like acetonitrile and dimethylacetamide (DMAC) have also been investigated, with DMAC showing good results but potentially interfering with the product during HPLC analysis.[1]
Q5: Could metal ion contaminants be the cause of my low yield?
A5: Absolutely. The presence of competing metal ion contaminants is a well-known cause of low radiochemical yields in radiometallation reactions.[5][6][7] Metal ions such as Fe(III), Al(III) from external sources, and others can compete with the [Al¹⁸F]²⁺ complex for binding to the NODA chelator, thereby reducing the incorporation of the desired radionuclide.[5][6] It is crucial to use high-purity reagents and metal-free labware to minimize this risk.
Experimental Protocols
Key Experiment: Optimization of Al¹⁸F Labeling of this compound
This protocol provides a general framework for optimizing the key parameters influencing the radiochemical yield.
Materials:
-
This compound precursor
-
Aqueous [¹⁸F]fluoride
-
Aluminum chloride (AlCl₃) solution (in 0.05 M HCl)
-
Ammonium acetate (NH₄OAc) buffer (3 M)
-
Ethanol (absolute)
-
Deionized water (metal-free)
-
Reaction vial (e.g., V-vial)
-
Heating block or similar temperature-controlled device
-
Radio-TLC or HPLC system for analysis
Procedure:
-
Precursor Preparation: Prepare a stock solution of this compound in deionized water.
-
Reaction Mixture Preparation:
-
In a reaction vial, combine the this compound stock solution, AlCl₃ solution, and NH₄OAc buffer.
-
Adjust the pH of the mixture to the desired value (e.g., 4.1) by careful addition of the buffer.
-
If using an organic co-solvent, add the desired volume of ethanol (e.g., to achieve a 50% v/v concentration).
-
Add the aqueous [¹⁸F]fluoride to the reaction vial.
-
-
Reaction Incubation:
-
Securely cap the reaction vial.
-
Place the vial in a pre-heated heating block at the desired temperature (e.g., 100°C).
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).[1]
-
-
Quenching and Analysis:
-
After the incubation period, quench the reaction by cooling the vial to room temperature.
-
Determine the radiochemical yield by radio-TLC or HPLC analysis.
-
Optimization Strategy:
Systematically vary one parameter at a time while keeping the others constant to identify the optimal conditions for your specific setup. For example:
-
pH Optimization: Perform the reaction at different pH values (e.g., 3.5, 4.0, 4.5, 5.0) while keeping temperature, precursor concentration, and solvent composition constant.
-
Temperature Optimization: Test a range of temperatures (e.g., 80°C, 100°C, 120°C) at the optimal pH.
-
Precursor Concentration Optimization: Vary the concentration of this compound at the optimal pH and temperature.
-
Solvent Optimization: Investigate the effect of different concentrations of ethanol (e.g., 0%, 25%, 50%, 75% v/v) under the optimized conditions.
Data Presentation
Table 1: Influence of Reaction Parameters on Radiochemical Yield (RCY) of [¹⁸F]AlF-NH2-Mpaa-NODA
| Parameter | Condition 1 | RCY (%) | Condition 2 | RCY (%) | Condition 3 | RCY (%) | Reference |
| pH | 2 | Low | 4.1 | High | 7.5 | ~5 | [1] |
| Temperature (°C) | 60 | Starts to form | 100 | ~80 | 120 | ~60 | [1] |
| Solvent | Water | Baseline | 50% Ethanol | Increased by ~30% | 50% DMAC | Increased by ~30% | [1] |
Note: The RCY values are approximate and may vary depending on specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for low radiochemical yield.
Caption: Experimental workflow for this compound radiolabeling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Radiochemical Reactions Using Droplet Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for NH2-Mpaa-noda conjugation reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting conjugation reactions involving the bifunctional chelator NH2-Mpaa-NODA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetate (NODA) chelating moiety, a methyl phenyl acetic acid (Mpaa) backbone, and a primary amine (NH2) functional group.[1] Its primary use is in bioconjugation, where it is covalently attached to biomolecules such as peptides and antibodies. The NODA portion can then be used to chelate radiometals, like Gallium-68 or Fluorine-18 (via an aluminum fluoride complex), for applications in nuclear medicine, particularly for PET imaging.
Q2: What is the chemical principle behind the conjugation of this compound to a protein?
The conjugation typically proceeds via amine-reactive chemistry. The primary amine on the this compound is first activated, commonly by converting it into an N-hydroxysuccinimide (NHS) ester. This activated chelator then readily reacts with primary amines (the ε-amino group of lysine residues and the N-terminal α-amino group) on the target protein to form a stable amide bond.[2][3]
Q3: What are the most critical parameters for a successful conjugation reaction?
The success of the conjugation reaction hinges on several key parameters:
-
pH: The reaction should be performed in a slightly basic buffer (pH 8.3-8.5) to ensure the primary amines on the protein are deprotonated and thus nucleophilic.[4]
-
Buffer Composition: The buffer must be free of extraneous primary amines (e.g., Tris or glycine) that would compete with the target protein for reaction with the activated chelator.[5]
-
Molar Ratio: The ratio of activated this compound to the protein must be optimized to achieve a sufficient degree of labeling without compromising the protein's structure and function.[6]
-
Reagent Quality: The activated this compound (e.g., NHS ester) is sensitive to moisture and can hydrolyze over time, rendering it inactive. It is crucial to use fresh or properly stored reagents.[3][7]
Q4: How should I prepare my protein for conjugation?
The protein solution should be buffer-exchanged into an amine-free buffer at the optimal pH for the reaction. Common choices include sodium bicarbonate, sodium borate, or phosphate buffers.[4] The protein concentration should ideally be between 2-10 mg/mL to ensure efficient conjugation.[8] Any substances with primary amines, such as Tris or ammonium salts, must be removed.[5]
Q5: How do I prepare and handle the activated this compound?
If you are starting with this compound and activating it to an NHS ester in-house, ensure anhydrous conditions for the activation step. If using a pre-activated NHS ester of this compound, it is highly sensitive to moisture.[7] It should be stored in a cool, dry place and protected from light.[7] To avoid condensation, allow the vial to equilibrate to room temperature before opening.[3] The activated chelator should be dissolved in an anhydrous, water-miscible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to the protein solution.[4][9]
Q6: What is the recommended molar ratio of chelator to protein?
There is no single universal ratio; it must be empirically determined for each specific protein and application. A common starting point is a molar excess of the activated chelator ranging from 5:1 to 20:1. A higher ratio can increase the degree of labeling but also elevates the risk of protein aggregation, loss of activity, and altered in vivo pharmacokinetics.[6][10][11] It is recommended to perform small-scale reactions at several different molar ratios to find the optimal balance.
Q7: How is the final conjugate purified?
Purification is necessary to remove unreacted chelator, hydrolyzed reagent, and any aggregates. The most common method for purifying antibody-chelator conjugates is size-exclusion chromatography (SEC), which separates molecules based on their size.[12][13] Dialysis or diafiltration can also be used to remove small molecule impurities.[13]
Q8: How can I determine the degree of conjugation (DoC)?
The DoC, or the average number of chelator molecules per protein, can be determined using various methods. One common approach involves measuring the absorbance of the conjugate at two wavelengths: 280 nm for the protein and another wavelength specific to the chelator if it has a chromophore. Alternatively, mass spectrometry can provide a more precise measurement of the conjugate's mass and, by extension, the DoC.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction pH is critical. At a pH below ~7.5, the lysine amines on the protein are protonated and not sufficiently nucleophilic. Ensure the pH of your reaction buffer is between 8.3 and 8.5.[4] Use a calibrated pH meter. |
| Hydrolyzed Activated Chelator | NHS esters are highly susceptible to hydrolysis, especially in aqueous solutions at basic pH.[9] Use fresh, high-quality anhydrous DMSO or DMF to dissolve the activated chelator immediately before use.[4] Ensure the chelator has been stored properly in a desiccated environment.[7] |
| Competing Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the activated chelator, significantly reducing conjugation efficiency.[5] Ensure your protein is in a non-amine-containing buffer like phosphate, borate, or bicarbonate.[4] |
| Low Reagent Concentrations | The kinetics of the conjugation reaction are concentration-dependent. If the protein concentration is too low (<2 mg/mL), the reaction will be inefficient. Concentrate the protein solution if necessary. |
| Insufficient Molar Ratio | The molar ratio of activated chelator to protein may be too low. Try increasing the molar excess of the activated chelator in small increments (e.g., from 10:1 to 20:1). |
Problem: Protein Precipitation or Aggregation
| Potential Cause | Recommended Solution |
| High Degree of Conjugation | Attaching too many chelator molecules can alter the protein's isoelectric point and increase its hydrophobicity, leading to aggregation.[10][14] Reduce the molar ratio of activated chelator to protein. Analyze the DoC to correlate it with the onset of precipitation. |
| High Concentration of Organic Solvent | The addition of the activated chelator dissolved in DMSO or DMF introduces an organic solvent into the aqueous protein solution. If the final concentration of the organic solvent is too high, it can denature and precipitate the protein. Keep the volume of the added chelator solution to a minimum, typically less than 10% of the total reaction volume. |
| Protein Instability | The protein itself may be inherently unstable under the reaction conditions (e.g., pH 8.5, room temperature). Perform the conjugation at a lower temperature (e.g., 4°C), although this may require a longer reaction time. |
Problem: Loss of Biological Activity (e.g., Immunoreactivity)
| Potential Cause | Recommended Solution |
| Conjugation at or near the Active Site | The random conjugation to lysine residues can modify amino acids that are critical for the protein's function, such as in the antigen-binding site of an antibody.[6] This is a common drawback of random lysine chemistry. |
| High Chelator:Protein Ratio | A high degree of conjugation can lead to conformational changes in the protein or steric hindrance, both of which can impair its biological activity.[6][11] It is crucial to optimize the chelator:protein ratio to find a balance between sufficient labeling and retained function. Perform functional assays (e.g., ELISA or flow cytometry) on conjugates prepared with different ratios. |
| Denaturation during Reaction | The reaction conditions (pH, organic solvent) may have partially denatured the protein. Consider performing the reaction at a lower temperature or for a shorter duration. |
Experimental Protocols
Protocol 1: General Conjugation of this compound-NHS to an Antibody
-
Antibody Preparation:
-
Dialyze or buffer-exchange the antibody (typically 2-10 mg/mL) into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
-
Activated Chelator Preparation:
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO. This should be done immediately prior to use.
-
-
Conjugation Reaction:
-
While gently stirring the antibody solution, add the calculated volume of the this compound-NHS ester solution to achieve the desired molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. This will react with any remaining NHS esters.
-
Protocol 2: Purification via Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate an SEC column (e.g., a desalting column) with a suitable storage buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Sample Loading: Load the entire reaction mixture from Protocol 1 onto the equilibrated SEC column.
-
Elution: Elute the conjugate with the equilibration buffer. The antibody conjugate will elute in the initial fractions, while the smaller, unreacted chelator and byproducts will elute later.
-
Fraction Analysis: Monitor the column eluate by measuring the absorbance at 280 nm to identify the protein-containing fractions.
-
Pooling: Pool the fractions containing the purified conjugate.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties [mdpi.com]
- 2. glenresearch.com [glenresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Influence of chelator and near-infrared dye labeling on biocharacteristics of dual-labeled trastuzumab-based imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 13. Antibody Purification Methods | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Decorating sdAbs with Chelators: Effect of Conjugation on Biodistribution and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pH for NH2-Mpaa-noda labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing temperature and pH for NH2-Mpaa-noda labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the two main types of labeling that can be performed with this compound?
A1: this compound is a bifunctional chelator, allowing for two primary types of labeling:
-
Radiolabeling: The NODA (1,4,7-triazacyclononane-1,4-diacetic acid) portion of the molecule is designed to chelate radiometals. A common application is the labeling with Aluminum Fluoride ([¹⁸F]AlF).
-
Bioconjugation: The terminal primary amine (NH2) group serves as a reactive handle for covalent conjugation to other molecules, such as proteins, peptides, antibodies, or fluorescent dyes, typically through amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters.
Q2: What are the optimal pH and temperature for radiolabeling the NODA moiety with [¹⁸F]AlF?
A2: For the radiolabeling of the NODA core with [¹⁸F]AlF, acidic conditions and elevated temperatures are generally required. The optimal conditions can vary slightly, but a pH range of 4.1 to 4.5 is recommended for the formation of the Al-NODA complex and subsequent fluoride labeling.[1] Temperatures of 100°C and above are considered optimal to achieve high radiochemical yields.[2]
Q3: What are the optimal pH and temperature for conjugating a molecule to the NH2 group of this compound using an NHS ester?
A3: The labeling of the primary amine group with an NHS ester requires a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic. The optimal pH for this reaction is between 8.3 and 8.5.[2][3][4][5] The reaction is typically carried out at room temperature (20-25°C) for 1 to 4 hours, or at 4°C overnight.[3][4]
Q4: What buffers should I use for NHS ester labeling of this compound?
A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer adjusted to a pH of 8.3-8.5.[3][4] Buffers like Tris are generally not recommended.[3][4]
Troubleshooting Guides
Radiolabeling with [¹⁸F]AlF
| Issue | Potential Cause | Recommendation |
| Low Radiochemical Yield (RCY) | Suboptimal pH for Al³⁺ complexation. | Ensure the reaction pH is within the optimal range of 4.1-4.5.[1] |
| Reaction temperature is too low. | Increase the reaction temperature to 100°C or higher. Labeling efficiency increases with temperature, starting around 60°C.[2] | |
| Insufficient reaction time. | A reaction time of 20-30 minutes is often necessary for high yields.[1] | |
| Presence of competing metal ions. | Use high-purity reagents and metal-free water to avoid contamination with other metal ions that could compete for the chelator. | |
| Poor Stability of the Labeled Complex | Suboptimal formulation. | The addition of an organic co-solvent, such as ethanol (up to 50% v/v), can sometimes improve the stability and yield of the labeled product.[2] |
Amine-Reactive Labeling (e.g., with NHS Esters)
| Issue | Potential Cause | Recommendation |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | The pH should be between 8.3 and 8.5 to ensure the primary amine is deprotonated and reactive.[2][3][4][5] |
| Hydrolyzed NHS ester. | NHS esters are moisture-sensitive. Prepare fresh solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[3] | |
| Presence of competing primary amines in the buffer. | Avoid buffers containing primary amines, such as Tris. Use bicarbonate or phosphate buffers.[3][4] | |
| Low reaction temperature. | While the reaction can be performed at 4°C, room temperature for a shorter duration (1-4 hours) is also effective.[3][4] | |
| Precipitation of the Conjugate | High degree of labeling leading to altered solubility. | Reduce the molar excess of the NHS ester to decrease the number of labels per molecule.[6] |
| Use of an organic solvent that causes precipitation. | If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the aqueous reaction mixture is low enough to not cause precipitation of your molecule. | |
| Loss of Biological Activity (if labeling a protein/peptide) | Labeling of critical amine residues in the active or binding site. | Consider using a lower molar ratio of the labeling reagent or exploring site-specific labeling techniques.[6] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with [¹⁸F]AlF (Two-Step Method)
This protocol is based on a two-step approach to first form the aluminum-NODA complex, followed by radiolabeling with [¹⁸F]fluoride.[1]
Step 1: Formation of the Al-NODA Precursor
-
Prepare a solution of this compound in water.
-
Add a slight molar excess (e.g., 1.2-fold) of AlCl₃ solution.[1]
-
Adjust the pH of the solution to 4.1 using an appropriate buffer, such as ammonium acetate.[1]
-
Heat the reaction mixture at 100°C for 15-20 minutes.[1]
-
(Optional) Purify the [Al(OH)(NODA*-MPAA)] precursor using HPLC.
Step 2: ¹⁸F-Labeling
-
Add the aqueous [¹⁸F]fluoride solution to the prepared Al-NODA precursor.
-
Adjust the reaction mixture with a buffer to maintain a pH of approximately 4.5.
-
Heat the reaction at 100-120°C for 20-30 minutes.[2]
-
Purify the final [¹⁸F][AlF(NODA-MPAA-NH2)] product using solid-phase extraction (SPE) or HPLC.
Protocol 2: General Protocol for Labeling this compound with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye) to the primary amine of this compound.
-
Dissolve this compound in a suitable buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3-8.5.[3][4]
-
If the NHS ester is not water-soluble, dissolve it in a small amount of anhydrous DMSO or DMF.[3]
-
Add the NHS ester solution to the this compound solution. A molar excess of the NHS ester (e.g., 8-fold) is often used for mono-labeling, but this may need optimization.[2][3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle stirring.[3][4]
-
(Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris or glycine.
-
Purify the resulting conjugate from excess, unreacted labeling reagent using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[3]
Visualizations
References
Strategies to reduce non-specific binding of NH2-Mpaa-noda tracers
Welcome to the technical support center for NH2-Mpaa-NODA tracers. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce non-specific binding (NSB) of these novel radiotracers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your research.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure specific signals, leading to poor image quality and inaccurate quantification in preclinical imaging studies. This guide addresses common causes of high NSB with this compound tracers and provides systematic troubleshooting steps.
Problem: High background signal and/or low target-to-background ratio observed in vitro or in vivo.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Tracer Properties | 1. Assess Hydrophobicity: The Mpaa (methyl phenyl acetic acid) component can contribute to the lipophilicity of the tracer, potentially increasing NSB.[1] Consider modifying the peptide sequence or linker to enhance hydrophilicity. 2. Evaluate Charge: The overall charge of the peptide-conjugate can influence interactions with tissues. Modify the peptide sequence to alter the isoelectric point and reduce unwanted electrostatic interactions. |
| Experimental Conditions | 1. Optimize Tracer Concentration: High tracer concentrations can lead to saturation of specific binding sites and an increase in non-specific interactions. Perform a concentration-response curve to determine the optimal tracer concentration that maximizes specific binding while minimizing NSB. 2. Adjust Buffer/Formulation pH: The pH of the injectate can affect the charge of both the tracer and biological tissues, influencing NSB. Ensure the pH of your formulation is within a physiological range (typically pH 7.4) and compatible with your tracer's properties. 3. Increase Ionic Strength: For in vitro assays, increasing the salt concentration (e.g., with NaCl) in the buffer can help to reduce non-specific electrostatic interactions. |
| Blocking Strategies | 1. Pre-injection/Co-injection of Blocking Agents: Administer a blocking agent prior to or along with the tracer to saturate non-specific binding sites. Common agents include bovine serum albumin (BSA), albumin fragments, or specific competitors for non-target receptors.[2][3][4] 2. In Vitro Blocking: For cell-based assays, pre-incubate cells with a blocking buffer containing proteins like BSA or non-fat dry milk to block non-specific sites on the cell surface and culture plates.[5][6] |
| Washing & Clearance | 1. Optimize In Vitro Washing Steps: Inadequate washing can leave unbound tracer, contributing to high background. Increase the number and/or duration of washing steps with an appropriate buffer. 2. Promote In Vivo Clearance: For in vivo studies, ensure adequate hydration of the animal to promote renal clearance. The hydrophilic nature of NODA chelators generally favors renal excretion.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of non-specific binding for peptide-based radiotracers like those using this compound?
A1: Non-specific binding of peptide radiotracers is often multifactorial, arising from a combination of electrostatic interactions and hydrophobic interactions between the tracer and various biological components like plasma proteins, non-target cells, and the extracellular matrix. The physicochemical properties of the peptide, the linker (Mpaa), and the chelator (NODA) all contribute to the overall NSB profile.[8]
Q2: How does the Mpaa linker in this compound tracers influence non-specific binding?
A2: The methyl phenyl acetic acid (Mpaa) linker can influence the overall lipophilicity and conformational flexibility of the tracer. A more lipophilic tracer may exhibit higher non-specific binding to hydrophobic surfaces and proteins. The linker's structure can also affect how the peptide portion of the tracer is presented to its target receptor, potentially influencing both specific and non-specific interactions.[9][10]
Q3: Can the choice of radionuclide chelated by NODA affect non-specific binding?
A3: While the NODA chelator itself is generally hydrophilic, the choice of radiometal (e.g., ¹⁸F-AlF) can subtly influence the overall charge and conformation of the final tracer complex.[11][12] However, the dominant factors for NSB are typically the peptide and any associated linkers.
Q4: What are the most effective blocking agents to reduce renal uptake of radiolabeled peptides?
A4: High renal uptake is a common issue with peptide radiotracers. Co-infusion of positively charged amino acids like lysine or arginine can reduce the renal reabsorption of cationic peptides. For anionic peptides, polyglutamic acids have been shown to be effective.[13] Additionally, albumin fragments and Gelofusine have demonstrated efficacy in reducing renal uptake of various radiolabeled peptides.[3][4]
Q5: When should I consider modifying the chemical structure of my this compound tracer to reduce non-specific binding?
A5: If you have optimized your experimental conditions (tracer concentration, buffers, blocking agents) and still observe significant non-specific binding, you should consider structural modifications. Strategies include PEGylation (adding polyethylene glycol chains) or glycosylation of the peptide to increase hydrophilicity. Altering the amino acid sequence to be more hydrophilic can also be beneficial.[1]
Data Summary
Table 1: Impact of Linker Chemistry on Tracer Binding Affinity
The choice of linker used to conjugate the chelator to the peptide can significantly impact the binding affinity of the final radiotracer. The following table summarizes data from a study comparing different linkers on a PSMA-targeting tracer. While not specific to this compound, it illustrates the principle that linker choice is critical.
| Linker Type | Dissociation Constant (Kd) (nM) |
| pNCS-Bn | 13.6 ± 2.6 |
| N-succinyl | 26.4 ± 7.8 |
| Reference (68Ga-PSMA-11) | 2.89 ± 0.55 |
| Data adapted from a study on 68Ga-DFO-PSMA radiotracers.[9] |
Table 2: Efficacy of Blocking Agents in Reducing Renal Uptake of Radiolabeled Peptides
This table provides a comparative overview of the effectiveness of different blocking agents in reducing the kidney uptake of various radiolabeled peptides in rats.
| Blocking Agent | Radiolabeled Peptide | % Reduction in Renal Uptake |
| Albumin-derived peptide #6 (5 mg) | (111)In-minigastrin | 88% |
| (111)In-exendin | 26% | |
| (111)In-octreotide | 33% | |
| Gelofusine | (111)In-exendin | 25% |
| (111)In-minigastrin | 82% | |
| Lysine (80 mg) | (111)In-octreotide | ~50% |
| (111)In-minigastrin | Not significant | |
| Polyglutamic Acid (Glu5) | 111In-DTPA-DGlu1-minigastrin | Up to 90% |
| Data compiled from multiple studies.[3][4][13] |
Experimental Protocols
Protocol 1: In Vitro Cell Binding Assay to Assess Non-Specific Binding
This protocol describes a general method for determining the specific and non-specific binding of an this compound tracer to a cell line expressing the target of interest.[14][15][16]
Materials:
-
Target-expressing cells
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
This compound tracer
-
Unlabeled peptide (for competition)
-
Washing buffer (e.g., cold PBS)
-
Gamma counter or other appropriate radiation detector
Procedure:
-
Cell Plating: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Preparation of Solutions: Prepare serial dilutions of the this compound tracer in binding buffer. Prepare a high concentration of the unlabeled peptide (e.g., 1000-fold molar excess relative to the highest tracer concentration) for determining non-specific binding.
-
Incubation:
-
Total Binding: Add the serially diluted tracer to the wells.
-
Non-Specific Binding: Co-incubate the serially diluted tracer with the high concentration of unlabeled peptide.
-
Incubate the plate at 4°C for 1-2 hours to minimize internalization.
-
-
Washing: Aspirate the incubation medium and wash the cells 3-5 times with cold washing buffer to remove unbound tracer.
-
Cell Lysis and Counting: Lyse the cells (e.g., with 1M NaOH) and transfer the lysate to counting tubes. Measure the radioactivity in a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot specific binding against the tracer concentration to determine binding affinity (Kd) and the maximum number of binding sites (Bmax).
-
Protocol 2: In Vivo Blocking Study to Reduce Non-Specific Uptake
This protocol outlines a general procedure for evaluating the effectiveness of a blocking agent in reducing non-specific uptake of an this compound tracer in a preclinical animal model.[4][17]
Materials:
-
Tumor-bearing animal model
-
This compound tracer
-
Blocking agent (e.g., lysine, albumin fragments)
-
Saline or other appropriate vehicle
-
PET/SPECT scanner
-
Gamma counter for biodistribution studies
Procedure:
-
Animal Groups: Divide animals into at least two groups: a control group receiving the tracer only, and a blocking group receiving the blocking agent and the tracer.
-
Administration:
-
Blocking Group: Administer the blocking agent (e.g., via intravenous injection) at a predetermined time before the tracer injection (e.g., 5-15 minutes prior).
-
Tracer Injection: Administer a known amount of the this compound tracer to all animals (e.g., via tail vein injection).
-
-
Imaging: At selected time points post-injection (e.g., 1, 2, 4 hours), perform PET or SPECT imaging to visualize tracer distribution.
-
Biodistribution (optional but recommended):
-
At the final time point, euthanize the animals.
-
Dissect key organs and tissues (e.g., tumor, kidneys, liver, muscle, blood).
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Imaging: Quantify the tracer uptake in the tumor and other organs of interest from the imaging data (e.g., as % injected dose per gram of tissue - %ID/g).
-
Biodistribution: Calculate the %ID/g for each tissue.
-
Compare the tracer uptake in the blocking group to the control group to determine the effectiveness of the blocking agent in reducing non-specific uptake in various tissues.
-
Visualizations
References
- 1. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. A preclinical study on the influence of linkers in [68Ga]Ga-NOTA-X-RM26 radiotracers for PET imaging of GRPR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 16. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the In Vivo Stability of NH2-Mpaa-NODA Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and in vivo application of NH2-Mpaa-NODA-peptide conjugates.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the radiolabeling and in vivo evaluation of this compound complexes.
Problem 1: Low Radiochemical Yield (<80%) during [¹⁸F]AlF Labeling
Possible Causes:
-
Suboptimal pH: The formation of the [¹⁸F]AlF²⁺ complex is highly pH-dependent. A pH outside the optimal range of 4.0-4.5 can significantly reduce labeling efficiency.[1][2]
-
Incorrect Temperature: While the [¹⁸F]AlF labeling method is advantageous, it often requires heating to achieve high radiochemical yields.[2][3] Temperatures below 100°C may result in incomplete reaction.[2][3]
-
Presence of Metal Ion Impurities: Competing metal ions in the reaction mixture can interfere with the complexation of Al³⁺ by the NODA chelator.
-
Low Precursor Concentration: Insufficient concentration of the this compound-peptide conjugate can lead to lower labeling efficiency.
-
Inadequate Fluoride Activity: The amount of [¹⁸F]fluoride used may not be sufficient for the amount of precursor.
Solutions:
-
pH Optimization: Ensure the reaction buffer is maintained at a pH of 4.0-4.5 using a suitable buffer system, such as sodium acetate.[1]
-
Temperature Control: Heat the reaction mixture to 100-120°C for 15-30 minutes.[2][3] For heat-sensitive peptides, consider a two-step labeling approach where the [¹⁸F]AlF-NODA-MPAEM intermediate is formed first and then conjugated to the peptide at a lower temperature.[1][4]
-
Use of High-Purity Reagents: Utilize metal-free water and reagents to minimize metal ion contamination.
-
Optimize Precursor Concentration: Experiment with different concentrations of the this compound-peptide conjugate to find the optimal labeling conditions.
-
Adjust Fluoride Activity: Ensure an adequate molar ratio of [¹⁸F]fluoride to the precursor.
Problem 2: Poor In Vivo Stability and High Bone Uptake
Possible Causes:
-
Decomplexation of [¹⁸F]AlF: The [¹⁸F]AlF-NODA complex may not be sufficiently stable in vivo, leading to the release of free [¹⁸F]fluoride, which then accumulates in the bones. While NODA chelators generally form stable complexes, factors like the specific peptide conjugate and linker can influence stability.[5][6]
-
Peptide Degradation: The peptide component of the conjugate can be susceptible to enzymatic degradation in vivo, leading to altered biodistribution and potential release of the radiolabel.[7]
-
Suboptimal Linker: The linker connecting the this compound chelator to the peptide can influence the overall stability and pharmacokinetics of the complex.[8][9][10]
Solutions:
-
Chelator Comparison: If instability is suspected, consider comparing the in vivo performance with other chelators like DOTA or NOTA, which are known to form highly stable complexes with various radiometals.[11][12][13][14]
-
Peptide Modification: To enhance peptide stability, consider strategies such as:
-
Amino Acid Substitution: Replace L-amino acids with D-amino acids at cleavage sites.[7]
-
Cyclization: Cyclic peptides often exhibit greater resistance to proteases.
-
PEGylation: The addition of a polyethylene glycol (PEG) linker can shield the peptide from enzymatic degradation and improve pharmacokinetics.
-
-
Linker Optimization: The choice of linker can be critical. Investigate different linker types (e.g., cleavable vs. non-cleavable, hydrophilic vs. hydrophobic) to optimize the in vivo profile.[8][9][10][15] For instance, certain cleavable linkers can be designed to be stable in circulation but are cleaved within the target cell, which can be advantageous for therapeutic applications.[8]
Problem 3: High Liver and/or Kidney Uptake
Possible Causes:
-
High Lipophilicity: Highly lipophilic radiotracers tend to be cleared through the hepatobiliary system, resulting in high liver uptake.[10]
-
Renal Clearance and Reabsorption: Peptides are often cleared by the kidneys. High kidney uptake can be due to reabsorption in the renal tubules.[10][15]
-
In Vivo Decomplexation: As mentioned previously, the release of the radiometal can lead to non-specific accumulation in organs like the liver and kidneys.[12][13]
Solutions:
-
Modify Lipophilicity: Introduce hydrophilic linkers or amino acids into the peptide sequence to reduce lipophilicity and promote renal clearance over hepatic clearance.[10]
-
Reduce Renal Reabsorption: Co-administration of basic amino acids like lysine or arginine can help block renal reabsorption of the radiolabeled peptide.[15] Incorporating cleavable linkers that are sensitive to enzymes in the kidney brush border can also facilitate the excretion of the radiometabolites.[15]
-
Improve Complex Stability: Refer to the solutions for "Poor In Vivo Stability and High Bone Uptake" to minimize in vivo decomplexation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound for radiolabeling?
A1: this compound is a bifunctional chelator that is particularly well-suited for the aqueous [¹⁸F]AlF labeling method.[16] This one-step radiolabeling approach offers a simpler and more convenient alternative to traditional multi-step prosthetic group-based radiofluorination, making it attractive for the routine production of ¹⁸F-labeled peptides.[2][3][5]
Q2: How does the stability of NODA complexes compare to DOTA and NOTA complexes?
A2: The relative stability of these chelators can depend on the specific radiometal being used. For instance, with ⁶⁴Cu, NOTA and its derivatives like NODAGA have been reported to form more stable complexes in vivo compared to DOTA, leading to lower liver uptake.[11][12][13][14] While NODA is effective for [¹⁸F]AlF, for other radiometals, a comparative evaluation with DOTA or NOTA may be necessary to determine the optimal chelator for in vivo stability.
Q3: What are the key parameters to optimize for a successful [¹⁸F]AlF labeling reaction with this compound?
A3: The key parameters to optimize are pH (ideally 4.0-4.5), temperature (typically 100-120°C), precursor concentration, and the molar ratio of aluminum to the NODA-conjugate.[1][2][3] The reaction time should also be optimized to maximize radiochemical yield while minimizing degradation of the peptide.
Q4: Can I label my heat-sensitive peptide with [¹⁸F]AlF using this compound?
A4: Direct labeling at high temperatures may not be suitable for heat-sensitive biomolecules. However, a two-step approach can be employed. First, the [¹⁸F]AlF-NODA-MPAEM intermediate is synthesized at a high temperature. This stable intermediate can then be conjugated to the heat-sensitive peptide at room temperature.[1][4]
Q5: How can I assess the in vivo stability of my this compound-peptide complex?
A5: In vivo stability is typically assessed through a combination of in vitro and in vivo studies:
-
In Vitro Serum Stability Assay: The radiolabeled peptide is incubated in human or mouse serum at 37°C for various time points. The percentage of intact radiolabeled peptide is then determined by techniques like radio-HPLC.[17]
-
Biodistribution Studies in Animal Models: The radiolabeled peptide is administered to animals (e.g., mice or rats), and the distribution of radioactivity in various organs and tissues is quantified at different time points.[18] High uptake in bone can indicate defluorination, while changes in the biodistribution profile over time can suggest metabolic instability.[1]
Quantitative Data Summary
Table 1: Comparison of Biodistribution Data for ⁶⁴Cu-labeled DOTA and NODAGA Immunoconjugates in a Prostate Cancer Model (24h post-injection)
| Organ/Tissue | ⁶⁴Cu-DOTA-mAb7 (%ID/g) | ⁶⁴Cu-NODAGA-mAb7 (%ID/g) |
| Blood | Lower | Higher |
| Liver | Higher | Lower |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 |
| Prostate (Normal) | Higher | Lower |
(Data adapted from a comparative study, highlighting the impact of the chelator on in vivo biodistribution. Lower liver and normal prostate uptake with higher blood activity for ⁶⁴Cu-NODAGA-mAb7 suggest better in vivo stability compared to ⁶⁴Cu-DOTA-mAb7[12])
Experimental Protocols
Protocol 1: Serum Stability Assay
-
Preparation: Prepare a solution of the ¹⁸F-labeled this compound-peptide in PBS.
-
Incubation: Add a small volume (e.g., ~3.7 MBq) of the radiolabeled peptide solution to 500 µL of mouse or human serum. Incubate the mixture at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 30, 60, 120 minutes), take an aliquot (e.g., 100 µL) of the serum mixture.
-
Protein Precipitation: Add 500 µL of ice-cold absolute ethanol to the aliquot to precipitate the serum proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze it using radio-HPLC to determine the percentage of the intact radiolabeled peptide compared to its metabolites.[17]
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Utilize an appropriate animal model (e.g., tumor-bearing mice).
-
Injection: Administer a known amount of the radiolabeled this compound-peptide complex intravenously into each animal.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of animals.
-
Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, muscle, bone).
-
Measurement: Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This quantitative data provides a comprehensive overview of the radiotracer's distribution and clearance.[18]
Visualizations
Caption: Workflow for assessing the in vivo stability of this compound complexes.
Caption: Decision tree for troubleshooting suboptimal in vivo results.
Caption: Overview of potential in vivo degradation pathways for the complex.
References
- 1. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties [mdpi.com]
- 4. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of a peptide linker on biodistribution and metabolism of antibody-conjugated benzyl-EDTA. Comparison of enzymatic digestion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Application of Cleavable Linkers to Improve Therapeutic Index of Radioligand Therapies [mdpi.com]
- 16. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.9. Serum Stability Assay [bio-protocol.org]
- 18. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
Impact of organic solvents on NH2-Mpaa-noda labeling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of organic solvents on the efficiency of NH2-Mpaa-noda labeling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general role of organic solvents in this compound labeling?
Organic solvents can play a crucial role in optimizing the radiolabeling of peptides and antibodies with this compound, particularly in Al18F labeling procedures. Their primary functions are to improve the solubility of the precursor and to influence the reaction kinetics. The addition of an organic solvent can lead to a higher radiochemical yield (RCY). For instance, in the context of Al18F labeling, the presence of ethanol has been shown to significantly improve labeling efficiency.
Q2: I am observing low radiochemical yield (RCY). Could the organic solvent be the issue?
Yes, the type and concentration of the organic solvent can significantly impact the RCY.
Troubleshooting Steps:
-
Solvent Type: Ensure you are using a compatible organic solvent. Aprotic solvents are generally preferred for amine labeling reactions as they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive. However, for Al18F labeling with NODA-derivatives, polar protic solvents like ethanol have been shown to be effective.
-
Solvent Concentration: The percentage of organic solvent in the reaction mixture is critical. For Al18F labeling of a NODA chelator, an ethanol concentration of 50% in a 0.1 M NaOAc buffer (pH 4.5) at 70°C for 30 minutes resulted in a conversion rate of over 99%.[1] Deviating significantly from the optimal concentration can lead to decreased yields.
-
Precursor Solubility: If your peptide or antibody conjugated with this compound has poor solubility in the aqueous reaction buffer, the addition of an organic solvent like DMF or DMSO can be beneficial. Ensure the final solvent mixture maintains the solubility of all reactants.
-
pH Adjustment: The addition of an organic solvent can sometimes alter the pH of the reaction buffer. It is crucial to verify and, if necessary, readjust the pH to the optimal range (typically pH 4-4.5 for Al18F labeling) after adding the solvent.[2]
Q3: My precursor precipitates out of solution after adding the organic solvent. What should I do?
Precipitation indicates poor solubility of your conjugate in the chosen solvent system.
Troubleshooting Steps:
-
Try a Different Solvent: If you are using a solvent like acetonitrile, consider switching to a more polar aprotic solvent like DMF or DMSO, which are excellent for dissolving a wide range of organic molecules.
-
Adjust the Solvent Ratio: Decrease the percentage of the organic solvent and increase the aqueous buffer component. This may require finding a balance between precursor solubility and optimal reaction conditions.
-
Gentle Heating and Sonication: To aid dissolution, you can try gently heating the mixture to 37°C and sonicating it in an ultrasonic bath for a short period.[3] However, be cautious not to degrade your biomolecule.
Q4: Are there any specific organic solvents that are recommended for this compound labeling?
The choice of solvent is highly dependent on the specific labeling chemistry (e.g., Al18F labeling vs. other conjugation methods) and the properties of the molecule being labeled.
-
For Al18F Labeling: Ethanol has been successfully used to enhance radiochemical yields.[1]
-
For General Bioconjugation (Amine Labeling): Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used aprotic solvents for dissolving amine-reactive reagents before their addition to the aqueous protein or peptide solution.[4]
Q5: Can the organic solvent affect the stability of the final labeled product?
While the primary impact of the organic solvent is on the labeling reaction itself, residual solvent in the final product preparation could potentially affect its stability. It is standard practice to remove organic solvents through purification steps like HPLC or solid-phase extraction (SPE).
Experimental Protocols
Protocol 1: General Amine-Reactive Labeling of a Peptide with an NHS-ester activated this compound
This protocol is a general guideline for conjugating an N-hydroxysuccinimide (NHS) ester-activated this compound to a peptide.
-
Peptide Preparation: Dissolve the peptide containing a primary amine (e.g., at the N-terminus or a lysine side chain) in a suitable buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Chelator Activation and Dissolution:
-
Activate the carboxylic acid group of this compound to an NHS ester using standard coupling agents like EDC and NHS.
-
Dissolve the resulting this compound-NHS ester in an aprotic organic solvent such as DMF or DMSO at a concentration of approximately 10 mg/mL.[4] This stock solution should be prepared fresh.
-
-
Conjugation Reaction:
-
While gently vortexing the peptide solution, slowly add a molar excess of the dissolved this compound-NHS ester. The exact molar ratio will need to be optimized for your specific peptide.
-
Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring.
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a solution of 1.5 M hydroxylamine or 1 M Tris buffer at pH 8.5.
-
Purification: Purify the conjugated peptide from unreacted chelator and byproducts using size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
Protocol 2: Optimized Al18F Radiolabeling of an this compound Conjugated Peptide
This protocol is based on optimized conditions for Al18F labeling.
-
Reagent Preparation:
-
Prepare a 0.1 M sodium acetate (NaOAc) buffer and adjust the pH to 4.5.
-
Prepare a solution of the this compound conjugated peptide in the NaOAc buffer.
-
Prepare a solution of AlCl3 in a 0.05 M HCl solution.
-
-
Radiolabeling Reaction:
-
In a reaction vial, combine the this compound conjugated peptide solution with an equal volume of ethanol.
-
Add the [18F]fluoride solution.
-
Add the AlCl3 solution. The final molar ratio of peptide conjugate to AlCl3 should be optimized.
-
The final reaction mixture should contain 50% ethanol in 0.1 M NaOAc buffer at pH 4.5.[1]
-
-
Incubation: Heat the reaction mixture at 70-100°C for 15-30 minutes.[1][5] The optimal temperature and time should be determined empirically.
-
Quality Control and Purification:
-
Determine the radiochemical yield (RCY) using radio-TLC or radio-HPLC.
-
Purify the radiolabeled peptide using solid-phase extraction (SPE) cartridges or reverse-phase HPLC.
-
Data Presentation
Table 1: Impact of Organic Solvent on Al18F Labeling Efficiency of a NODA-Chelator
| Organic Solvent (50% v/v) | Buffer (0.1 M) | pH | Temperature (°C) | Time (min) | Radiochemical Conversion Rate | Reference |
| Ethanol | NaOAc | 4.5 | 70 | 30 | > 99% | [1] |
| None (Aqueous) | NaOAc | 4.5 | 70 | 30 | Significantly Lower (exact value not specified) | [1] |
Table 2: Common Organic Solvents for Amine-Reactive Labeling
| Solvent | Type | Common Use | Notes | Reference |
| Dimethylformamide (DMF) | Aprotic, Polar | Dissolving NHS esters and other amine-reactive reagents. | High boiling point. Should be of high purity (anhydrous). | [4] |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Dissolving NHS esters and other amine-reactive reagents. | Can be difficult to remove. Should be of high purity (anhydrous). | [4] |
| Acetonitrile (ACN) | Aprotic, Polar | Less common for initial dissolution of reagents but often used in HPLC purification. | May not be a strong enough solvent for some reagents. | |
| Ethanol (EtOH) | Protic, Polar | Used as a co-solvent in Al18F labeling to improve RCY. | Can react with NHS esters, so not recommended for that chemistry. | [1] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Shelf-Life of NH2-Mpaa-noda Labeled Kits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and storage of NH2-Mpaa-noda labeled kits. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and optimal performance of your radiolabeled compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and performance of this compound labeled kits.
Q1: What is the recommended storage temperature for the lyophilized this compound kit?
A1: The lyophilized (unlabeled) this compound kit should be stored at -20°C for long-term stability. Under these conditions, the kit is expected to be stable for up to 3 years. For short-term storage, 4°C is acceptable for up to 2 years.
Q2: What is the optimal pH for the radiolabeling reaction with [18F]AlF?
A2: The formation of the [18F]AlF complex is highly pH-dependent. The optimal pH for the radiolabeling reaction is in the range of 4.0-5.0.[1] More acidic conditions (pH < 4) can lead to the formation of [18F]HF, while more basic conditions (pH > 5) can result in the precipitation of aluminum hydroxide, both of which will reduce the radiochemical yield.[1]
Q3: What are the main factors that can affect the radiochemical purity (RCP) of the labeled product?
A3: Several factors can impact the RCP of your this compound labeled product. These include:
-
pH of the reaction mixture: As mentioned, maintaining the optimal pH is crucial.
-
Presence of metal ion impurities: Trace metal contaminants in the [18F]fluoride solution can compete with Al³⁺ for chelation by the NODA-based ligand, leading to lower RCP.
-
Radiolysis: The high energy of radioactive decay can lead to the decomposition of the radiolabeled compound, especially at high radioactive concentrations.[2][3][4]
-
Storage conditions post-labeling: Temperature and the composition of the storage solution can affect the stability of the final product.
Q4: Can I use a lyophilized kit that has passed its expiration date?
A4: It is not recommended to use a kit that has passed its expiration date. While the lyophilized chelator itself may be stable, there is an increased risk of degradation which could lead to lower radiolabeling efficiency and purity. If use is unavoidable, extensive quality control testing is mandatory to ensure the product meets the required specifications before any experimental use.
Q5: What is the expected in vitro and in vivo stability of [18F]AlF-NODA-Mpaa labeled compounds?
A5: [18F]AlF-NODA complexes have demonstrated good stability in human serum for at least 4 hours at 37°C.[5] In vivo stability is also generally high, with low bone uptake observed in biodistribution studies, indicating minimal defluorination.[5] However, the stability can be influenced by the specific biomolecule to which the chelator is conjugated.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the radiolabeling and use of this compound kits.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<50%) | Incorrect pH of the reaction mixture. | Verify the pH of the reaction buffer and adjust to 4.0-4.5 using a calibrated pH meter. |
| Presence of metal ion impurities in the [18F]fluoride eluate. | Purify the [18F]fluoride eluate using an appropriate ion-exchange cartridge to remove metallic impurities before the labeling reaction. | |
| Suboptimal reaction temperature or time. | Ensure the reaction is heated to 100-110°C for at least 15 minutes. Optimize reaction time and temperature for your specific system. | |
| Degradation of the lyophilized kit components. | Use a new, unexpired kit. Store lyophilized kits at -20°C. | |
| Multiple Radioactive Spots on Radio-TLC | Radiolytic decomposition of the product. | Dilute the final radiolabeled product with a suitable buffer (e.g., saline with 5-10% ethanol) to reduce the radioactive concentration.[3] Consider adding radical scavengers like ascorbic acid to the formulation. |
| Formation of radiolabeled impurities. | Optimize the purification method (e.g., solid-phase extraction) to effectively separate the desired product from impurities. | |
| Artifacts due to the radio-TLC method. | Ensure the TLC plate is completely dry before development. The use of aqueous mobile phases can sometimes cause streaking or multiple spots for [18F]fluoride; validate your TLC method carefully.[6][7][8] | |
| Poor In Vivo Performance (e.g., high bone uptake) | In vivo defluorination of the radiotracer. | Re-evaluate the in vitro stability of the labeled conjugate in serum. Ensure that the purification process effectively removes any free [18F]fluoride. |
| Altered biological activity of the conjugated biomolecule. | Confirm the integrity and binding affinity of the biomolecule after conjugation and radiolabeling using appropriate biological assays. | |
| Difficulty Conjugating this compound to the Target Molecule | Inactive functional groups on the target molecule. | Ensure the target molecule has available primary amine groups for conjugation. Check the purity and integrity of the target molecule. |
| Incorrect buffer conditions for conjugation. | Use a buffer with a slightly basic pH (e.g., pH 8.0-9.0) for efficient conjugation to primary amines. Avoid buffers containing primary amines (e.g., Tris). | |
| Steric hindrance. | Consider using a linker to increase the distance between the chelator and the target molecule if steric hindrance is suspected. |
III. Data on Shelf-Life and Stability
The stability of this compound labeled kits is critical for reliable and reproducible experimental results. The following tables summarize the key factors influencing the shelf-life of both the unlabeled kit and the final radiolabeled product.
Table 1: Recommended Storage Conditions and Shelf-Life of Unlabeled this compound Kits
| Storage Temperature | Form | Recommended Duration | Notes |
| -20°C | Lyophilized Powder | Up to 3 years | Ideal for long-term storage. Protect from moisture. |
| 4°C | Lyophilized Powder | Up to 2 years | Suitable for short-term to medium-term storage. |
| Room Temperature | Lyophilized Powder | Not Recommended | Prolonged exposure can lead to degradation. |
| -20°C or -80°C | In Solution | Up to 1 month (-20°C) or 6 months (-80°C) | Prepare aliquots to avoid repeated freeze-thaw cycles.[9] |
Table 2: Factors Affecting the Stability of [18F]AlF-NODA-Mpaa Labeled Conjugates
| Factor | Effect on Stability | Recommendation |
| Radioactive Concentration | High concentrations can lead to increased radiolysis and decreased radiochemical purity over time.[3] | Dilute the final product with a suitable buffer to a lower radioactive concentration for storage. |
| Storage Temperature | Lower temperatures generally slow down chemical degradation. | Store the final radiolabeled product at 2-8°C or frozen if the biomolecule is stable to freezing. |
| pH of Formulation | The stability of the [18F]AlF complex is pH-dependent. Extreme pH values can promote dissociation. | Formulate the final product in a buffer with a pH between 5.5 and 7.4. |
| Presence of Radical Scavengers | Additives like ethanol or ascorbic acid can inhibit radiolytic decomposition.[4] | Consider adding 5-10% ethanol or a low concentration of ascorbic acid to the final formulation. |
| Formulation Buffer | The composition of the buffer can influence stability. For instance, some formulations are more stable in ammonium acetate buffer than in water.[10] | Evaluate the stability of your specific conjugate in different formulation buffers to identify the optimal one. |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of this compound labeled kits.
Protocol 1: Radiolabeling of a Peptide with [18F]AlF using this compound-Peptide Conjugate
Materials:
-
This compound conjugated peptide solution (e.g., 1 mg/mL in water or a suitable buffer)
-
[18F]Fluoride in [18O]water (from cyclotron)
-
Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4.0)
-
Sodium acetate buffer (0.5 M, pH 4.0)
-
Ethanol or Acetonitrile
-
Sterile reaction vial (e.g., 1.5 mL)
-
Heating block or microwave synthesizer
-
Solid-phase extraction (SPE) cartridge (e.g., C18) for purification
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Pre-treatment of [18F]Fluoride: Elute the cyclotron-produced [18F]fluoride through an anion exchange cartridge to remove impurities. Wash the cartridge with sterile water and elute the [18F]fluoride with a small volume of saline or buffer.
-
Reaction Mixture Preparation: In a sterile reaction vial, add the following in order:
-
20-50 µL of the this compound-peptide conjugate solution.
-
100-200 µL of the purified [18F]fluoride solution.
-
50 µL of 0.5 M sodium acetate buffer (pH 4.0).
-
10-20 µL of the AlCl₃ solution.
-
50-100 µL of ethanol or acetonitrile.
-
-
Radiolabeling Reaction: Securely cap the reaction vial and heat it at 100-110°C for 15 minutes.
-
Purification:
-
After cooling the reaction vial to room temperature, dilute the reaction mixture with sterile water.
-
Activate an SPE cartridge (e.g., C18) by washing with ethanol followed by sterile water.
-
Load the diluted reaction mixture onto the SPE cartridge.
-
Wash the cartridge with sterile water to remove unreacted [18F]fluoride and other hydrophilic impurities.
-
Elute the desired [18F]AlF-NODA-Mpaa-peptide with a small volume of ethanol or an ethanol/water mixture.
-
-
Formulation:
-
Evaporate the ethanol from the eluate under a gentle stream of nitrogen.
-
Reconstitute the purified product in a suitable buffer for injection (e.g., phosphate-buffered saline).
-
Sterilize the final product by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Protocol 2: Quality Control using Radio-Thin Layer Chromatography (Radio-TLC)
Materials:
-
TLC plates (e.g., silica gel 60)
-
Mobile phase (e.g., a mixture of acetonitrile and water, or dichloromethane and methanol, to be optimized for the specific conjugate)
-
TLC development chamber
-
Radio-TLC scanner or phosphor imager
-
Sample of the final radiolabeled product
Procedure:
-
Spotting: Spot a small droplet (1-2 µL) of the radiolabeled product onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a development chamber containing the mobile phase. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the TLC plate from the chamber and allow it to air dry completely.
-
Analysis: Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner or by exposing it to a phosphor screen followed by imaging.
-
Calculation of Radiochemical Purity (RCP):
-
Identify the radioactive spots corresponding to the labeled product and any impurities (e.g., free [18F]fluoride). Typically, the labeled peptide will have a higher Rf value than the free [18F]fluoride.
-
Calculate the RCP using the following formula: RCP (%) = (Activity of the product spot / Total activity on the TLC plate) x 100
-
V. Visualizations
Diagram 1: General Workflow for Radiolabeling and Quality Control
Caption: Workflow for the radiolabeling of a biomolecule with [18F]AlF-NODA-Mpaa.
Diagram 2: Troubleshooting Logic for Low Radiochemical Yield
Caption: Decision tree for troubleshooting low radiochemical yield in [18F]AlF labeling.
References
- 1. The aluminium-[18F]fluoride revolution: simple radiochemistry with a big impact for radiolabelled biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies into Radiolytic Decomposition of Fluorine-18 Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies into radiolytic decomposition of fluorine-18 labeled radiopharmaceuticals for positron emission tomography [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NH2-Mpaa-noda vs. NOTA for Al18F Labeling in Radiopharmaceutical Development
For researchers, scientists, and professionals in drug development, the choice of a chelator is a critical step in the design of 18F-labeled radiopharmaceuticals. The aluminum-[18F]fluoride (Al18F) labeling method offers a convenient, aqueous-based approach for radiolabeling peptides and other biomolecules. This guide provides an objective comparison of two prominent chelators used in this methodology: NH2-Mpaa-noda and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA).
This comparison synthesizes experimental data on their radiolabeling performance, highlighting key differences in their chemistry and procedural workflows. While direct in-vivo comparative studies on identical biomolecules are limited, this guide presents the available data to inform chelator selection for specific research applications.
Quantitative Data Summary
The following tables summarize the key performance indicators for this compound and NOTA in Al18F labeling, based on published experimental data.
Table 1: Al18F Labeling Performance of this compound
| Parameter | Value | Reference |
| Labeling Approach | Two-step (pre-complexation of Al3+) | [1][2] |
| Radiochemical Yield (RCY) | Up to 80% | [1][2] |
| Reaction Temperature | 100-120°C | [1] |
| Reaction Time | 30 minutes | [1][2] |
| Optimal pH | 4.5 | [1] |
| Required Co-solvent | Ethanol | [1] |
Table 2: Al18F Labeling Performance of NOTA
| Parameter | Value | Reference |
| Labeling Approach | One-pot (in-situ formation of [Al18F]2+) | [3][4] |
| Radiochemical Yield (RCY) | 5-87% (highly variable depending on substrate and conditions) | [3][5] |
| Reaction Temperature | 90-120°C | [4][6] |
| Reaction Time | 5-15 minutes | [3] |
| Optimal pH | ~4.0-4.5 | [4] |
| Co-solvent | Often used (e.g., ethanol, acetonitrile) to improve yield | [7] |
| In Vivo Stability | Generally stable, with some reports of bone uptake suggesting potential dissociation | [5][8] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducibility. The following sections outline the distinct labeling procedures for this compound and NOTA.
This compound: A Two-Step Labeling Protocol
The labeling of this compound with Al18F is typically performed via a two-step process involving the pre-formation of an aluminum-chelator complex.[1][2]
Step 1: Formation of the [Al(OH)(NODA)] Complex*
-
Dissolve the this compound conjugate in an aqueous buffer (e.g., 0.25 M NH4OAc, pH 4.5).
-
Add a solution of AlCl3 in a molar excess to the chelator.
-
Heat the reaction mixture at 100°C for approximately 60 minutes to form the [Al(OH)(NODA*)] complex.[1]
-
Purify the resulting complex using techniques such as HPLC.
Step 2: 18F-Radiolabeling
-
To the purified [Al(OH)(NODA*)] complex, add an aqueous solution of [18F]fluoride.
-
Add a co-solvent, such as ethanol, to the reaction mixture.
-
Heat the mixture at 100-105°C for 30 minutes.[1]
-
The final product, [18F][AlF(NODA*)], can be purified using solid-phase extraction (SPE) or HPLC.
NOTA: A One-Pot Labeling Protocol
The Al18F labeling of NOTA-conjugated molecules is commonly achieved through a more direct one-pot synthesis.[3][4]
-
To a reaction vial, add an aqueous solution of [18F]fluoride.
-
Add a solution of AlCl3 in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4).
-
Incubate the mixture at room temperature for approximately 5 minutes to allow for the formation of the [Al18F]2+ complex.[4]
-
Add the NOTA-conjugated precursor, often dissolved in a mixture of buffer and an organic co-solvent like ethanol or acetonitrile.
-
Heat the reaction mixture at a temperature ranging from 90°C to 120°C for 10 to 15 minutes.[4]
-
After the reaction is complete, purify the radiolabeled product using SPE or HPLC to remove unreacted [18F]fluoride and other impurities.
Visualizing the Labeling Workflows
The following diagrams, generated using Graphviz, illustrate the distinct experimental workflows for this compound and NOTA in Al18F labeling.
Discussion and Conclusion
The choice between this compound and NOTA for Al18F labeling depends on the specific requirements of the radiopharmaceutical and the desired production strategy.
This compound demonstrates the potential for high and reproducible radiochemical yields through a two-step, pre-complexation approach.[1][2] This method separates the aluminum complexation from the radiolabeling step, which can offer greater control over the reaction and potentially lead to a more defined product. The requirement of a pre-formed and purified aluminum-chelate complex, however, adds a layer of complexity to the overall synthesis. A key finding in the literature suggests that a NOTA derivative (p-NH2-Bn-NOTA), while readily forming an aluminum complex, shows negligible subsequent labeling with [18F]fluoride under a two-step protocol.[1] In contrast, the NODA derivative, this compound, is amenable to this two-step process, achieving high radiochemical yields.[1]
NOTA , on the other hand, offers the advantage of a simpler, one-pot labeling procedure that is more amenable to automation and kit-based formulations.[3] The radiochemical yields for NOTA-based labeling can be highly variable and are often dependent on the specific peptide or molecule being labeled.[3][5] While generally stable, some in vivo studies of Al18F-NOTA-conjugates have reported bone uptake, which could indicate a degree of dissociation of the [Al18F]2+ complex.[5][8]
References
- 1. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]
- 5. A Comprehensive Review of Non-Covalent Radiofluorination Approaches Using Aluminum [18F]fluoride: Will [18F]AlF Replace 68Ga for Metal Chelate Labeling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Evaluation of Al18F Labeling Using a NOTA-or RESCA1-Conjugated AE105 Peptide Antagonist of uPAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a new bifunctional NODA for bioconjugation with PSMA ligand and one-step Al18F labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NH2-Mpaa-noda and DOTA for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of positron emission tomography (PET) imaging, the choice of chelator for radiolabeling targeting molecules is a critical determinant of the imaging agent's success. This guide provides a comprehensive comparative analysis of two prominent chelators: the well-established 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the more recent 1,4,7-triazacyclononane-1,4-diacetate derivative, NH2-Mpaa-noda. This comparison focuses on their performance characteristics, supported by experimental data, to aid researchers in selecting the optimal chelator for their specific PET imaging applications.
Executive Summary
DOTA has long been the gold standard for chelating trivalent radiometals, particularly Gallium-68 (⁶⁸Ga), for PET imaging. It forms stable complexes and has been used in numerous clinically approved radiopharmaceuticals. This compound, on the other hand, has gained attention for its efficient chelation of the Aluminum-[¹⁸F]fluoride (Al¹⁸F) complex, offering an alternative radiolabeling strategy with the most widely used PET radionuclide, Fluorine-18. This guide will delve into the quantitative performance of each chelator in terms of radiolabeling efficiency, stability, and in vivo behavior, based on available preclinical data.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and DOTA based on published studies. It is important to note that the data are compiled from different studies with varying experimental conditions, and direct head-to-head comparisons are limited.
| Parameter | This compound (with Al¹⁸F) | DOTA (with ⁶⁸Ga) | References |
| Radiolabeling Yield | 55-89% (decay-corrected) | ~60% to >95% | [1][2] |
| Radiolabeling Time | 10-30 minutes | 5-30 minutes | [2][3] |
| Radiolabeling Temperature | 100-120 °C | Room Temperature to 100 °C | [2][3] |
| In Vitro Stability (Human Serum) | Stable for at least 4 hours | Stable for at least 4 hours | [4] |
Table 1: Radiolabeling and Stability Data
| Parameter | Al¹⁸F-NODA-conjugates | ⁶⁸Ga-DOTA-conjugates | References |
| Tumor Model | Pancreatic Cancer (BxPC3) | Neuroendocrine (H69) | [5] |
| Tumor Uptake (%ID/g at 1h) | ~3.5 (pretargeted) | ~15 | [5] |
| Tumor Model | Prostate Cancer (PC-3) | Prostate Cancer (PC-3) | |
| Tumor Uptake (%ID/g at 1h) | ~4.6 (NOTA-MATBBN) | ~4.4 (DOTA-DiPSMA) | [5] |
| Tumor Model | Breast Cancer (MDA-MB-361) | Breast Cancer (BT474) | [6] |
| Tumor Uptake (%ID/g at 2h) | Not Available | 0.24 ± 0.04 | [6] |
Table 2: Comparative In Vivo Tumor Uptake Data. Note: Data for Al¹⁸F-NODA-conjugates are from various NODA derivatives, not specifically this compound, due to limited available data. The values presented are for context and may not be directly comparable.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for radiolabeling with this compound and DOTA.
Radiolabeling of this compound with Al¹⁸F
This protocol is based on the Al¹⁸F chelation method.
-
Preparation of Al¹⁸F Complex: An aqueous solution of [¹⁸F]fluoride is mixed with a solution of AlCl₃ in a suitable buffer (e.g., sodium acetate, pH 4-5).
-
Chelation Reaction: The this compound conjugated targeting molecule is added to the Al¹⁸F solution.
-
Heating: The reaction mixture is heated at 100-120°C for 10-30 minutes.[2]
-
Purification: The radiolabeled conjugate is purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove unreacted Al¹⁸F and other impurities.
-
Quality Control: Radiochemical purity is determined by radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
Radiolabeling of DOTA with ⁶⁸Ga
This protocol describes a typical procedure for labeling DOTA-conjugated molecules with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Elution: ⁶⁸GaCl₃ is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure HCl.
-
Buffering: The pH of the ⁶⁸Ga eluate is adjusted to 3.5-4.5 using a suitable buffer, such as sodium acetate or HEPES.
-
Labeling Reaction: The DOTA-conjugated targeting molecule is added to the buffered ⁶⁸Ga solution.
-
Heating: The reaction mixture is typically heated at 80-100°C for 5-15 minutes, although some DOTA-conjugates can be labeled at room temperature.[3]
-
Purification: Often, the radiolabeling efficiency is high enough (>95%) that no further purification is required. If necessary, SPE cartridges can be used.[1]
-
Quality Control: Radiochemical purity is assessed using radio-TLC or radio-HPLC.
Mandatory Visualization
Chemical Structures
Caption: Molecular structures of this compound and DOTA.
Radiolabeling Workflow
Caption: Comparative experimental workflows for radiolabeling.
Signaling Pathway Analogy: Chelator-Radionuclide Interaction
Caption: Analogy of complex formation for each chelator system.
Discussion and Conclusion
The choice between this compound and DOTA for PET imaging is contingent on the specific requirements of the research or clinical application.
DOTA remains the undisputed standard for ⁶⁸Ga-based PET imaging, backed by a vast body of literature and clinical use. Its ability to form highly stable complexes with ⁶⁸Ga under relatively mild conditions makes it a reliable and convenient choice. The wealth of available data on DOTA-conjugates provides a strong foundation for predicting in vivo behavior and performance.
This compound presents a compelling alternative, primarily by enabling the use of ¹⁸F, the most widely available PET radionuclide with favorable decay characteristics. The Al¹⁸F labeling method is a one-step aqueous procedure, which is an advantage over traditional multi-step ¹⁸F labeling. However, the requirement for higher temperatures during labeling may be a limitation for heat-sensitive biomolecules. While in vitro stability appears promising, more comprehensive in vivo data, particularly direct comparisons with DOTA-conjugates in the same biological models, are needed to fully establish its performance profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of [18F]DOPA and [68Ga]DOTA-TOC as a PET imaging tracer before peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of NH2-Mpaa-NODA for Fluorine-18 Labeling in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the choice of radiolabeling methodology is critical to the successful development of novel PET imaging agents. The emergence of chelator-based fluorine-18 labeling, particularly utilizing NH2-Mpaa-NODA in conjunction with aluminum fluoride ([Al¹⁸F]), presents a compelling alternative to traditional fluorine-18 introduction strategies. This guide provides an objective, data-driven comparison of the this compound/[Al¹⁸F] method against conventional fluorine-18 labeling techniques, highlighting its performance advantages and providing detailed experimental insights.
The development of positron emission tomography (PET) tracers hinges on the efficient and stable incorporation of positron-emitting radionuclides, with fluorine-18 being the most widely used due to its favorable decay characteristics.[1] Traditional methods for introducing fluorine-18 into biomolecules have often relied on direct nucleophilic or electrophilic substitution reactions, or the use of prosthetic groups like N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).[1][2] While effective, these methods can present challenges, including harsh reaction conditions, multi-step procedures, and potential for in vivo defluorination.
The advent of the [Al¹⁸F] labeling strategy, facilitated by chelators such as this compound, offers a streamlined and often milder approach to ¹⁸F-radiolabeling.[3] This technique leverages the strong bond between aluminum and fluoride, allowing for a simple, one-pot aqueous labeling procedure that is particularly advantageous for sensitive biomolecules.[4]
Quantitative Performance Comparison
The following table summarizes key performance metrics for the this compound/[Al¹⁸F] method compared to a widely used traditional method, the prosthetic group approach with [¹⁸F]SFB.
| Parameter | This compound/[Al¹⁸F] Labeling | Traditional ¹⁸F-Labeling ([¹⁸F]SFB) |
| Radiochemical Yield (RCY) | 55-90% (decay-corrected)[3][5] | 30-44% (decay-corrected)[2][6] |
| Specific Activity (SA) | 10.9 - 223 GBq/µmol[5][7] | 11-12 GBq/µmol[2] |
| Total Synthesis Time | ~30 - 50 minutes[7][8] | ~60 - 80 minutes[2][6] |
| Reaction Conditions | Aqueous, pH ~4.5, 100-110°C (can be adapted for room temperature with modified chelators)[4][5][8] | Anhydrous organic solvents, often requires azeotropic drying, multi-step[1][9] |
| Purification | Solid-phase extraction (SPE) is often sufficient[5] | Often requires HPLC purification[2] |
| In Vivo Stability | Generally high, with minimal bone uptake observed, indicating low defluorination[3][7] | Good, but can vary depending on the labeled molecule and the linker[10] |
Experimental Protocols
This compound/[Al¹⁸F] Labeling Protocol
This protocol is a generalized procedure for the one-pot labeling of a peptide conjugated with this compound.
Materials:
-
This compound conjugated peptide
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4.5)
-
[¹⁸F]Fluoride in saline (USP grade)
-
Ethanol
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
Procedure:
-
In a reaction vial, combine the this compound conjugated peptide (e.g., 20 nmol) with the AlCl₃ solution (e.g., 10 nmol).[7]
-
Add the [¹⁸F]Fluoride in saline to the reaction vial.
-
Add ethanol as a co-solvent to improve radiochemical yield.[3]
-
Heat the reaction mixture at 100-110°C for 15 minutes.[5]
-
After cooling, the reaction mixture is diluted with water and passed through a pre-conditioned SPE cartridge to trap the labeled peptide.
-
The cartridge is washed with water to remove unreacted [¹⁸F]fluoride.
-
The final ¹⁸F-labeled peptide is eluted from the cartridge with an appropriate solvent (e.g., ethanol/water mixture).
Traditional ¹⁸F-Labeling Protocol using [¹⁸F]SFB
This protocol outlines the synthesis of [¹⁸F]SFB and its subsequent conjugation to a peptide.
Part 1: Synthesis of [¹⁸F]SFB Materials:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)/Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
4-formyl-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (precursor)
-
Oxidizing agent (e.g., m-CPBA)
-
N,N'-Disuccinimidyl carbonate (DSC) or O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU)[2][11]
Procedure:
-
[¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted with a solution of K222/K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic drying under a stream of nitrogen with heating.[9]
-
The precursor is dissolved in a suitable solvent (e.g., acetonitrile) and added to the dried [¹⁸F]fluoride/K222 complex. The reaction is heated to produce 4-[¹⁸F]fluorobenzaldehyde.
-
The 4-[¹⁸F]fluorobenzaldehyde is oxidized to 4-[¹⁸F]fluorobenzoic acid.[2]
-
The 4-[¹⁸F]fluorobenzoic acid is activated with DSC or TSTU to form [¹⁸F]SFB.[2][11]
-
The crude [¹⁸F]SFB is typically purified by HPLC.[2]
Part 2: Conjugation of [¹⁸F]SFB to a Peptide Materials:
-
Purified [¹⁸F]SFB
-
Peptide with a primary amine group
-
Buffer (e.g., phosphate buffer, pH 7.5-8.5)
Procedure:
-
The purified [¹⁸F]SFB is dissolved in a suitable solvent (e.g., DMSO).
-
The peptide is dissolved in the reaction buffer.
-
The [¹⁸F]SFB solution is added to the peptide solution and incubated at room temperature or slightly elevated temperature for 15-30 minutes.
-
The final ¹⁸F-labeled peptide is purified, typically by HPLC, to remove unreacted [¹⁸F]SFB and unlabeled peptide.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for both labeling methods, highlighting the key steps and their relationships.
Caption: this compound/[Al¹⁸F] Labeling Workflow
Caption: Traditional [¹⁸F]SFB Labeling Workflow
Conclusion
The this compound/[Al¹⁸F] labeling method presents several distinct advantages over traditional fluorine-18 labeling approaches, particularly the widely used prosthetic group method with [¹⁸F]SFB. The key benefits include:
-
Higher Radiochemical Yields: The [Al¹⁸F] method consistently demonstrates higher RCYs, leading to a more efficient use of the starting radioactivity.
-
Simplified Procedure: The one-pot, aqueous nature of the [Al¹⁸F] labeling significantly simplifies the synthesis process, eliminating the need for anhydrous conditions and azeotropic drying.
-
Faster Synthesis: The total synthesis time is considerably shorter, which is a crucial advantage when working with the short-lived fluorine-18 isotope.
-
Milder Conditions for Purification: Often, simple SPE purification is sufficient, avoiding the need for time-consuming HPLC purification of the final product.
-
High Specific Activity: The method allows for the preparation of radiotracers with high specific activity, which is essential for imaging targets with low receptor densities.
-
Excellent In Vivo Stability: The resulting [Al¹⁸F]-labeled biomolecules have shown high stability in vivo, minimizing the release of free [¹⁸F]fluoride and subsequent off-target accumulation in bone.
For researchers and drug developers, the this compound/[Al¹⁸F] methodology represents a robust, efficient, and versatile platform for the development of novel ¹⁸F-labeled PET tracers. Its simplicity and high performance make it an attractive option, especially for the labeling of sensitive biomolecules, and it is poised to accelerate the discovery and translation of new imaging agents for a wide range of clinical applications.
References
- 1. Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. The radiolabeling of proteins by the [18F]AlF method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties [mdpi.com]
- 9. Radiofluorination using aluminum-fluoride (Al18F) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic comparison of two novel, thiol-reactive prosthetic groups for 18F labeling of peptides and proteins with the acylation agent succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-Head Comparison: NH2-Mpaa-noda vs. NODAGA Chelators in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the design of radiopharmaceuticals for positron emission tomography (PET) imaging. The chelator's properties directly impact radiolabeling efficiency, the stability of the resulting radiometal complex, and the in vivo pharmacokinetic profile of the imaging agent. This guide provides a detailed, data-driven comparison of two prominent chelators: NH2-Mpaa-noda, primarily utilized for Aluminum-18F ([¹⁸F]AlF) labeling, and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid), a versatile chelator for various radiometals, most notably Gallium-68 (⁶⁸Ga).
Executive Summary
| Feature | This compound | NODAGA |
| Primary Radionuclide | Fluorine-18 (via [¹⁸F]AlF) | Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu) |
| Radiolabeling Conditions | High temperature (100-120 °C) required for optimal yield. | Mild conditions, often at room temperature for ⁶⁸Ga. |
| Radiolabeling Yield | High (often >70-80%). | Very high (typically >95%). |
| In Vitro Stability | [¹⁸F]AlF complexes show good stability in serum. | Forms highly stable complexes with ⁶⁸Ga and ⁶⁴Cu, showing excellent serum stability.[1] |
| In Vivo Stability | Good in vivo stability with minimal bone uptake, suggesting low defluorination. | Excellent in vivo stability, with low non-target tissue accumulation.[1][2] |
| Key Advantage | Enables the use of the readily available and favorably decaying ¹⁸F isotope through a chelation-based method. | Versatile for multiple radiometals and allows for rapid and efficient radiolabeling under mild conditions. |
Quantitative Performance Data
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radionuclide | Precursor Amount | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Reference |
| This compound | [¹⁸F]AlF | 20 nmol | 100 | 30 | 4.5 | ~80 | [3] |
| NODAGA | ⁶⁸Ga | 15-20 µg | 95 | 5-10 | 3.5-4.0 | >95 | |
| NODAGA | ⁶⁸Ga | 40-50 µg | Room Temp | 5-10 | 3.5-4.0 | >95 | |
| NODAGA | ⁶⁴Cu | - | 25 | 60 | - | High | [2] |
Table 2: In Vitro Stability
| Chelator Conjugate | Radionuclide | Medium | Incubation Time (h) | Stability (% intact) | Reference |
| [¹⁸F]AlF-NODA-MPAEM-Fab' | ¹⁸F | Human Serum | 4 | Stable | [4] |
| [⁶⁴Cu]Cu-NODAGA-Trastuzumab | ⁶⁴Cu | Mouse Serum | 24 | >95 | |
| [⁶⁷Ga]Ga-NODAGATOC | ⁶⁷Ga | Human Serum | - | Stable | [1] |
| [¹¹¹In]In-NODAGATOC | ¹¹¹In | Human Serum | - | Stable | [1] |
Table 3: In Vivo Biodistribution Data for Representative Conjugates
[¹⁸F]AlF-NODA-MPAEM-hMN-14 Fab' in mice with Capan-1 human pancreatic cancer xenografts (3 h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 1.5 ± 0.3 |
| Tumor | 9.1 ± 2.5 |
| Liver | 4.5 ± 0.7 |
| Spleen | 2.1 ± 0.4 |
| Kidney | 3.0 ± 0.5 |
| Muscle | 0.8 ± 0.2 |
| Bone | 1.2 ± 0.2 |
| (Data extracted from a study by D'Souza et al. and presented for illustrative purposes) |
[⁶⁴Cu]Cu-NODAGA-mAb7 in nude mice with PC3-DsRed xenograft tumors (24 h post-injection) [2]
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 18.2 ± 3.5 |
| Tumor | 13.2 ± 4.9 |
| Liver | 5.9 ± 0.9 |
| Spleen | 3.1 ± 0.7 |
| Kidney | 5.8 ± 1.1 |
| Muscle | 2.0 ± 0.4 |
| Bone | 2.5 ± 0.5 |
Experimental Protocols
Radiolabeling Protocol for [¹⁸F]AlF-NH2-Mpaa-noda
This protocol is based on a two-step approach described in the literature.[3]
-
Preparation of the Al-bearing precursor:
-
React this compound with a slight molar excess of AlCl₃ in a buffered aqueous solution (e.g., ammonium acetate buffer, pH 4.1).
-
Heat the reaction mixture at 100 °C for 20 minutes.
-
Purify the resulting [Al(OH)(NODA*)] complex using high-performance liquid chromatography (HPLC).
-
-
Radiolabeling with [¹⁸F]fluoride:
-
To the purified [Al(OH)(NODA*)] precursor, add aqueous [¹⁸F]fluoride.
-
Add a buffered solution (e.g., ammonium acetate buffer, pH 4.5) and an organic solvent such as ethanol.
-
Heat the reaction mixture at 100-105 °C for 30 minutes.
-
Determine the radiochemical yield (RCY) by radio-TLC or radio-HPLC.
-
Radiolabeling Protocol for ⁶⁸Ga-NODAGA
This protocol is a general procedure adapted from several sources.
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using HCl.
-
Buffer the ⁶⁸Ga eluate to a pH of 3.5-4.5 using a suitable buffer (e.g., sodium acetate).
-
Add the NODAGA-conjugated peptide or molecule to the buffered ⁶⁸Ga solution.
-
Incubate the reaction mixture. For many NODAGA conjugates, this can be done at room temperature for 5-10 minutes. For some constructs, gentle heating (e.g., 95 °C) for a short period (5-10 minutes) may be employed to ensure high labeling efficiency.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
In Vitro Serum Stability Assay
-
Incubate the radiolabeled chelator-conjugate in fresh human or animal serum at 37 °C.
-
At various time points (e.g., 1, 2, 4, 24 hours), take aliquots of the serum mixture.
-
Precipitate the serum proteins using a solvent like acetonitrile or ethanol.
-
Centrifuge the samples to pellet the proteins.
-
Analyze the supernatant, which contains the radiolabeled compound and any potential degradation products, using radio-TLC or radio-HPLC to determine the percentage of the intact radiopharmaceutical.[5]
Animal Biodistribution Study
-
Administer a defined amount of the radiolabeled compound intravenously to a cohort of rodents (e.g., mice or rats).[6]
-
At selected time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize a group of animals.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[7]
Visualizations
Caption: General experimental workflow for radiolabeling and evaluation.
Caption: Decision tree for chelator selection based on key experimental parameters.
Conclusion
Both this compound and NODAGA are highly effective chelators that facilitate the development of novel radiopharmaceuticals. The choice between them is primarily dictated by the desired radionuclide and the heat sensitivity of the targeting biomolecule.
This compound is an excellent choice for researchers aiming to leverage the favorable characteristics of Fluorine-18 . Its ability to form stable [¹⁸F]AlF complexes provides a valuable alternative to traditional, often multi-step, ¹⁸F-labeling methods. However, the requirement for high-temperature labeling conditions may not be suitable for all targeting molecules.
NODAGA stands out for its versatility and mild labeling conditions , particularly with Gallium-68 . Its ability to rapidly form highly stable complexes at room temperature makes it ideal for a wide range of applications, including those involving sensitive peptides and proteins.
Ultimately, the selection of the optimal chelator requires careful consideration of the specific goals of the research or drug development project, including the desired imaging timeframe, the nature of the targeting vector, and the available radiochemistry infrastructure. This guide provides a foundational dataset and procedural overview to inform this critical decision-making process.
References
- 1. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry [mdpi.com]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labelling via [Al18F]2+ Using Precomplexed Al-NODA Moieties [mdpi.com]
- 4. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein via Sulfur [18F]Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerimagingarchive.net [cancerimagingarchive.net]
- 7. research.rutgers.edu [research.rutgers.edu]
A Head-to-Head Comparison: Evaluating the Performance of NH2-Mpaa-noda Based Radiotracers in Prostate Cancer Imaging
For researchers and professionals in drug development, the choice of chelator for radiopharmaceuticals is a critical decision that directly impacts diagnostic efficacy and therapeutic potential. This guide provides an objective comparison of the performance of radiotracers based on the NH2-Mpaa-noda chelator against established alternatives, supported by preclinical experimental data. We will delve into a direct comparison with DOTA and NOTA-based chelators in a prostate cancer model, offering insights into their relative strengths in tumor targeting and biodistribution.
A key study by Chatalic et al. provides a direct preclinical comparison of a gastrin-releasing peptide receptor (GRPR) antagonist, JMV594, conjugated with three different chelator systems: NODA-MPAA labeled with Aluminum-[18F]fluoride ([Al¹⁸F]F-JMV5132), NODA labeled with Gallium-68 (⁶⁸Ga-JMV5132), and DOTA labeled with Gallium-68 (⁶⁸Ga-JMV4168). This allows for a robust evaluation of the chelator's influence on the overall performance of the radiotracer in a GRPR-positive prostate cancer model.
Comparative Biodistribution Analysis
The in vivo behavior of these three radiotracers was assessed in mice bearing PC-3 human prostate cancer xenografts. The biodistribution data, presented as percentage of injected dose per gram of tissue (%ID/g), reveals important differences in tumor uptake and clearance from non-target organs.
Table 1: Biodistribution of GRPR Antagonists in PC-3 Tumor-Bearing Mice (1 hour post-injection) [1]
| Organ | ⁶⁸Ga-JMV4168 (DOTA) (%ID/g ± SD) | ⁶⁸Ga-JMV5132 (NODA) (%ID/g ± SD) | [Al¹⁸F]F-JMV5132 (NODA-MPAA) (%ID/g ± SD) |
| Blood | 0.46 ± 0.08 | 0.44 ± 0.06 | 0.54 ± 0.12 |
| Pancreas | 1.83 ± 0.28 | 2.51 ± 0.45 | 2.65 ± 0.58 |
| Spleen | 0.13 ± 0.02 | 0.13 ± 0.02 | 0.16 ± 0.03 |
| Kidneys | 1.85 ± 0.32 | 1.95 ± 0.28 | 2.15 ± 0.45 |
| Liver | 0.39 ± 0.07 | 0.89 ± 0.15 | 1.25 ± 0.22 |
| Intestines | 1.05 ± 0.18 | 2.11 ± 0.38 | 2.58 ± 0.46 |
| Muscle | 0.25 ± 0.04 | 0.28 ± 0.05 | 0.31 ± 0.06 |
| Bone | 0.21 ± 0.04 | 0.23 ± 0.04 | 0.26 ± 0.05 |
| Tumor | 4.46 ± 0.33 | 4.73 ± 0.68 | 4.96 ± 1.20 |
Table 2: Biodistribution of GRPR Antagonists in PC-3 Tumor-Bearing Mice (2 hours post-injection) [1][2]
| Organ | ⁶⁸Ga-JMV4168 (DOTA) (%ID/g ± SD) | ⁶⁸Ga-JMV5132 (NODA) (%ID/g ± SD) | [Al¹⁸F]F-JMV5132 (NODA-MPAA) (%ID/g ± SD) |
| Blood | 0.28 ± 0.05 | 0.25 ± 0.04 | 0.31 ± 0.06 |
| Pancreas | 1.55 ± 0.25 | 2.21 ± 0.38 | 2.35 ± 0.41 |
| Spleen | 0.11 ± 0.02 | 0.12 ± 0.02 | 0.14 ± 0.02 |
| Kidneys | 1.58 ± 0.26 | 1.69 ± 0.28 | 1.85 ± 0.32 |
| Liver | 0.35 ± 0.06 | 0.78 ± 0.13 | 1.05 ± 0.18 |
| Intestines | 1.25 ± 0.21 | 2.55 ± 0.43 | 3.11 ± 0.53 |
| Muscle | 0.21 ± 0.04 | 0.24 ± 0.04 | 0.27 ± 0.05 |
| Bone | 0.18 ± 0.03 | 0.20 ± 0.03 | 0.22 ± 0.04 |
| Tumor | 5.96 ± 1.39 | 5.24 ± 0.29 | 5.30 ± 0.98 |
All three radiotracers demonstrated high and specific accumulation in the GRPR-positive PC-3 tumors.[2] Notably, at 2 hours post-injection, the tumor uptake for all three compounds was comparable, with values of 5.96 ± 1.39 %ID/g for ⁶⁸Ga-JMV4168 (DOTA), 5.24 ± 0.29 %ID/g for ⁶⁸Ga-JMV5132 (NODA), and 5.30 ± 0.98 %ID/g for [Al¹⁸F]F-JMV5132 (NODA-MPAA).[1][2]
A key differentiator observed was the hepatobiliary excretion, with the DOTA-conjugated tracer, ⁶⁸Ga-JMV4168, showing the most favorable biodistribution due to its lower excretion through the liver.[3]
Tumor-to-Organ Ratios: A Measure of Imaging Contrast
High tumor-to-organ ratios are crucial for clear tumor visualization in PET imaging. The following table presents these ratios at 2 hours post-injection.
Table 3: Tumor-to-Organ Ratios at 2 Hours Post-Injection [3]
| Ratio | ⁶⁸Ga-JMV4168 (DOTA) | ⁶⁸Ga-JMV5132 (NODA) | [Al¹⁸F]F-JMV5132 (NODA-MPAA) |
| Tumor-to-Blood | 21.3 | 21.0 | 17.1 |
| Tumor-to-Pancreas | 3.8 | 2.4 | 2.3 |
| Tumor-to-Kidney | 3.8 | 3.1 | 2.9 |
| Tumor-to-Liver | 17.0 | 6.7 | 5.0 |
| Tumor-to-Intestines | 4.8 | 2.1 | 1.7 |
| Tumor-to-Muscle | 28.4 | 21.8 | 19.6 |
| Tumor-to-Bone | 33.1 | 26.2 | 24.1 |
While all tracers provided good tumor-to-background contrast, ⁶⁸Ga-JMV4168 (DOTA) exhibited the highest tumor-to-organ ratios for most tissues, suggesting potentially better image contrast.
Imaging Performance
Small-animal PET/CT imaging clearly visualized the PC-3 tumors with all three radiotracers. However, the images obtained with the ¹⁸F-labeled tracer, [Al¹⁸F]F-JMV5132, demonstrated the highest spatial resolution.[1][2] This is a known advantage of the positron characteristics of ¹⁸F compared to ⁶⁸Ga.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and validation of these findings.
Radiolabeling
-
⁶⁸Ga-labeling: JMV4168 (DOTA-conjugated) and JMV5132 (NODA-conjugated) were labeled with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator. The reaction was performed in HEPES buffer at pH 3.8 and heated at 95°C for 5 minutes.
-
[Al¹⁸F]F-labeling: JMV5132 (NODA-MPAA-conjugated) was labeled with ¹⁸F. [¹⁸F]Fluoride was mixed with an aluminum chloride solution in a sodium acetate buffer (pH 4). The peptide was added, and the mixture was heated at 100°C for 15 minutes.
Animal Model
-
Male BALB/c nude mice were subcutaneously inoculated with PC-3 human prostate cancer cells. The tumors were allowed to grow to a size of approximately 1 cm in diameter before the imaging and biodistribution studies.
Biodistribution Studies
-
Tumor-bearing mice were injected intravenously with the respective radiotracer.
-
At 1 and 2 hours post-injection, the mice were euthanized, and organs of interest (blood, pancreas, spleen, kidneys, liver, intestines, muscle, bone, and tumor) were collected and weighed.
-
The radioactivity in each organ was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Small-Animal PET/CT Imaging
-
PET/CT scans were performed on tumor-bearing mice at 1 and 2 hours post-injection of the radiotracers.
-
The animals were anesthetized during the imaging procedure.
-
The images were reconstructed to visualize the biodistribution of the radiotracers.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
Cross-Validation of HPLC and TLC for the Analysis of NH2-Mpaa-noda Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity and quality of novel compounds is paramount. The bifunctional chelator NH2-Mpaa-noda, a derivative of 1,4,7-triazacyclononane-1,4-diacetic acid (NODA), is a critical component in the development of targeted radiopharmaceuticals and other conjugates.[1][2][3] Its purity directly impacts the efficacy and safety of the final product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis, offering high resolution and sensitivity.[4] In contrast, Thin-Layer Chromatography (TLC) provides a rapid, cost-effective, and simpler method often used for in-process checks and radiochemical purity assessment.[5][6] Cross-validating these two methods is essential to confirm that the simpler TLC method yields results that are reliable and comparable to the more rigorous HPLC technique, ensuring consistent quality control throughout the development lifecycle.[7][8]
This guide provides a framework for the cross-validation of HPLC and TLC for the analysis of this compound products, complete with detailed experimental protocols, comparative data, and a logical workflow.
Experimental Workflow for Method Cross-Validation
The cross-validation process ensures that two distinct analytical methods produce comparable results for the same analyte. The workflow begins with the development and optimization of each method, followed by validation according to ICH guidelines to establish their individual performance.[9][10] The final step involves a direct comparison of results from the same sample batch analyzed by both techniques.
Caption: Workflow for HPLC and TLC cross-validation.
Experimental Protocols
The following protocols are representative methods for the analysis of NODA-conjugated products and should be optimized for the specific this compound conjugate being analyzed.
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing peptides and related conjugates.[11][12][13] This method separates molecules based on their hydrophobicity.
-
Instrumentation: A standard HPLC system with a UV detector and, if analyzing radiolabeled compounds, a radioactivity detector connected in series.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.[14][15] This shallow gradient is effective for resolving closely related peptide species.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Data Analysis: The peak area of the main product is compared to the total area of all peaks to calculate the percentage purity. The retention time (t_R_) is used for identification.
Thin-Layer Chromatography (TLC) Protocol
TLC is particularly useful for rapid radiochemical purity (RCP) assessment.[6][16] The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
-
Stationary Phase: Silica gel plates (TLC-SG).[16]
-
Mobile Phase: A common system for NODA-conjugates is a mixture of 0.4 M phosphate buffer and acetonitrile (e.g., 7:3 v/v).[16] The choice of solvent system is critical and must be tested to ensure separation of the product from potential impurities like free chelator or unbound labels.
-
Sample Application: Spot a small volume (1-2 µL) of the sample onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed chromatography tank containing the mobile phase. Allow the solvent front to migrate up the plate.
-
Detection:
-
Data Analysis: The Retention Factor (R_f_) is calculated (R_f_ = distance traveled by spot / distance traveled by solvent front). Purity is determined by integrating the radioactivity of the product spot relative to the total radioactivity on the strip.
Data Presentation and Comparison
Cross-validation requires analyzing the same batch of this compound product with both validated methods. The key is to demonstrate that the purity values obtained are comparable within acceptable limits.
Table 1: Comparison of Purity Assessment for this compound Batches
| Batch ID | HPLC Purity (%) | HPLC t_R_ (min) | TLC Purity (%) | TLC R_f_ | Purity Difference (%) |
| NODA-001 | 98.5 | 15.2 | 98.1 | 0.75 | 0.4 |
| NODA-002 | 96.2 | 15.3 | 95.5 | 0.76 | 0.7 |
| NODA-003 | 99.1 | 15.2 | 98.9 | 0.74 | 0.2 |
Data are representative and for illustrative purposes.
Table 2: Method Validation Parameters Summary
This table summarizes typical performance characteristics established during the initial validation of each method, as stipulated by ICH guidelines.[9][10]
| Parameter | HPLC | TLC | Acceptance Criteria |
| Specificity | Baseline resolution from impurities | Clear separation of spots (ΔR_f_ > 0.2) | Method is specific for the analyte. |
| Linearity (r²) | > 0.999[15][17] | > 0.99 | Linear relationship between concentration and response. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Close agreement between true and found values. |
| Precision (%RSD) | < 2.0% | < 5.0% | Low variability in repeated measurements. |
| Limit of Quantitation | ~0.1 µg/mL | ~1 µg/mL | Lowest concentration measured with acceptable precision. |
Acceptance criteria can vary based on the phase of development and regulatory requirements.
Objective Comparison of HPLC and TLC Performance
The choice between HPLC and TLC depends on the specific analytical need, whether it's for final release testing, in-process control, or initial screening.
High-Performance Liquid Chromatography (HPLC)
-
Advantages:
-
High Resolution: Capable of separating very similar impurities, providing a more accurate purity profile.[4]
-
High Sensitivity: Can detect and quantify trace-level impurities.
-
Quantitative Accuracy: Provides highly precise and accurate quantitative data, making it the preferred method for final product release and stability studies.[17]
-
Automation: Modern systems allow for high-throughput, automated analysis.
-
-
Disadvantages:
-
Complexity: Requires more complex instrumentation and highly trained operators.
-
Time-Consuming: Each analysis can take 30 minutes or more.
-
Cost: Higher initial investment and ongoing operational costs (solvents, columns).
-
Thin-Layer Chromatography (TLC)
-
Advantages:
-
Speed and Simplicity: Results can be obtained quickly with minimal sample preparation and simple equipment.[5][18]
-
Cost-Effective: Low cost per sample, making it ideal for screening large numbers of samples.
-
Versatility: Multiple samples can be run simultaneously on a single plate.
-
Radiochemical Purity: Excellent for quickly assessing the incorporation of radiolabels and identifying major radioactive impurities.[6][19]
-
-
Disadvantages:
-
Lower Resolution: Generally cannot separate complex mixtures as effectively as HPLC.
-
Lower Sensitivity: Higher detection limits compared to HPLC.
-
Less Quantitative: While quantitative scanning densitometry is possible, it is generally less precise than HPLC integration.
-
Signaling Pathway Analysis
While signaling pathways are not directly involved in the chemical analysis described, a logical diagram can illustrate the decision-making process based on the analytical results. This diagram shows how purity data from these methods "signals" the next step in the development pipeline.
Caption: Decision pathway based on analytical QC results.
Conclusion
Both HPLC and TLC are valuable tools for the analysis of this compound products. HPLC serves as the definitive method for quantitative purity and stability assessment due to its superior resolution and accuracy. TLC offers a rapid, simple, and cost-effective alternative, particularly well-suited for high-throughput screening and the essential task of determining radiochemical purity.
By performing a thorough cross-validation, researchers can establish a strong correlation between the two techniques. This allows for the confident use of the more efficient TLC method for routine in-process controls, while reserving the comprehensive HPLC method for final product release, ensuring that all products meet the highest standards of quality and purity required for downstream applications in drug development and research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. hplc.eu [hplc.eu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. phmethods.net [phmethods.net]
- 12. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation, Characterization, and Radiolabeling of [68Ga]Ga-NODAGA-Pamidronic Acid: A Potential PET Bone Imaging Agent [mdpi.com]
- 17. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide Mapping by Thin-Layer Chromatography and High Voltage Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of NH2-Mpaa-noda and Other Photocleavable Linkers for Advanced Drug Development and Research
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of therapeutic agents, imaging probes, or biological effectors is paramount. Photocleavable (PC) linkers, which break upon exposure to light, offer an unparalleled level of control. This guide provides a comparative benchmark of the nitroveratryl-based linker, NH2-Mpaa-noda, against other widely used photocleavable linkers, namely o-nitrobenzyl and coumarin-based linkers.
This comparison focuses on key performance metrics, experimental protocols for their use, and their applications in relevant biological workflows.
Performance Comparison of Photocleavable Linkers
The efficacy of a photocleavable linker is determined by several key parameters, including its absorption wavelength, quantum yield (Φ), and cleavage kinetics. An ideal PC linker is stable in the absence of light, efficiently cleaved by a specific wavelength of light with minimal cellular toxicity, and releases the cargo without leaving reactive byproducts.
| Linker Class | Typical Excitation Wavelength (nm) | Quantum Yield (Φ) | Key Advantages | Key Disadvantages |
| This compound (Nitroveratryl-based) | ~350-365 | Varies (typically 0.01-0.2 for nitroveratryl derivatives) | Contains a NODA chelating motif for radiolabeling (e.g., with ¹⁸F for PET imaging). Good stability. | Limited data on photocleavage for cargo release. Primarily used for imaging applications. |
| o-Nitrobenzyl (ONB) | ~340-365[1][2] | 0.01 - 0.63 (highly dependent on substitution)[1] | Well-established chemistry. High degree of structural tunability. | UV light can be damaging to cells. Some byproducts can be reactive. |
| Coumarin-based | 365 and 400-475[3] | 0.1 - 0.3 (can be engineered to be much higher, e.g., >0.25)[3][4] | Cleavage with less damaging, longer wavelength light (blue light). Often fluorescent, allowing for tracking. | Can undergo photodimerization. Photostability can be a concern. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of photocleavable linkers. Below are generalized protocols for photocleavage experiments and the determination of quantum yield.
General Protocol for Photocleavage
This protocol describes a typical experiment to induce and confirm the cleavage of a photocleavable linker conjugated to a cargo molecule.
-
Sample Preparation: Dissolve the photocleavable conjugate in a suitable solvent (e.g., PBS, DMSO/water mixture) to a known concentration.
-
Irradiation: Irradiate the sample with a light source of the appropriate wavelength (e.g., 365 nm for o-nitrobenzyl and nitroveratryl derivatives, 400-450 nm for certain coumarins). The light intensity and duration of exposure should be optimized based on the linker's quantum yield and the desired extent of cleavage.
-
Analysis: Monitor the cleavage reaction using techniques such as:
-
UV-Vis Spectroscopy: Observe changes in the absorption spectrum as the parent conjugate is cleaved and new products are formed.
-
High-Performance Liquid Chromatography (HPLC): Separate and quantify the remaining conjugate and the released cargo.
-
Mass Spectrometry (MS): Confirm the identity of the cleavage products.
-
Protocol for Determining Photocleavage Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules that undergo a specific reaction to the number of photons absorbed.
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate for UV light).
-
Sample Irradiation: Irradiate a solution of the photocleavable conjugate of known concentration and absorbance at the irradiation wavelength for a specific time.
-
Quantification of Photoproduct: Measure the concentration of the released cargo or the remaining conjugate using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Calculation: The quantum yield (Φ) can be calculated using the following formula:
Φ = (moles of product formed) / (moles of photons absorbed)
Visualizing Workflows and Pathways
Understanding the context in which these linkers are used is crucial. The following diagrams, generated using the DOT language, illustrate a key experimental workflow for this compound and the general mechanism of photocleavage.
Experimental Workflow: PET Tracer Synthesis and Imaging with this compound
This compound is frequently employed in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. The NODA moiety chelates a positron-emitting radionuclide, such as ¹⁸F (complexed with aluminum as [¹⁸F]AlF). The nitroveratryl linker allows for potential cleavage, though in this context, it is the chelating property that is primarily utilized.
Caption: Workflow for PET tracer synthesis and imaging using this compound.
General Mechanism of Photocleavage
The fundamental principle behind photocleavable linkers is the light-induced cleavage of a covalent bond, leading to the release of a cargo molecule. The following diagram illustrates this general concept.
Caption: Generalized mechanism of photocleavage for cargo release.
References
In Vivo Performance of 68Ga-NODAGA-Based Radiotracers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of PET imaging is continually evolving, with Gallium-68 (⁶⁸Ga) radiotracers playing a pivotal role in the clinical and preclinical assessment of various diseases. The choice of the chelator conjugated to the targeting vector is critical, as it influences the radiolabeling efficiency, stability, and in vivo pharmacokinetics of the radiotracer. This guide provides an in vivo comparison of a ⁶⁸Ga-NODAGA-based radiotracer with other prominent ⁶⁸Ga-based radiopharmaceuticals.
Due to limited publicly available in vivo biodistribution data for ⁶⁸Ga-NH2-Mpaa-noda, this guide utilizes data from a structurally related compound, ⁶⁸Ga-NODAGA-NM-01, to represent the NODAGA class of chelators. This allows for a valuable, albeit indirect, comparison with other well-established ⁶⁸Ga-based radiotracers. It is important to note that the targeting biomolecule conjugated to the chelator significantly impacts biodistribution.
Quantitative Data Presentation
The following tables summarize the in vivo biodistribution of various ⁶⁸Ga-labeled radiotracers in key organs and tumors. The data is presented as percentage of injected dose per gram of tissue (%ID/g) at specific time points post-injection.
Table 1: Biodistribution of ⁶⁸Ga-NODAGA-NM-01 in HCC827 (PD-L1 positive) Tumor-Bearing Mice [1]
| Organ/Tissue | 30 min post-injection (%ID/g) | 90 min post-injection (%ID/g) |
| Blood | 2.15 ± 0.43 | 0.89 ± 0.18 |
| Heart | 0.98 ± 0.15 | 0.45 ± 0.09 |
| Lung | 1.87 ± 0.31 | 0.81 ± 0.14 |
| Liver | 1.54 ± 0.28 | 0.95 ± 0.17 |
| Spleen | 0.76 ± 0.12 | 0.41 ± 0.07 |
| Kidney | 25.43 ± 4.12 | 15.67 ± 2.98 |
| Muscle | 0.45 ± 0.08 | 0.21 ± 0.04 |
| Bone | 0.88 ± 0.16 | 0.52 ± 0.11 |
| Tumor (HCC827) | 4.21 ± 0.75 | 3.56 ± 0.68 |
Table 2: Biodistribution of ⁶⁸Ga-NOTA-Bn-E-[c(RGDfk)]₂ in C57BL/6 Mice with Melanoma [2]
| Organ/Tissue | 1 hr post-injection (%ID/g) |
| Blood | 0.31 ± 0.08 |
| Heart | 0.25 ± 0.06 |
| Lung | 0.42 ± 0.11 |
| Liver | 0.35 ± 0.09 |
| Spleen | 0.21 ± 0.05 |
| Kidney | 10.21 ± 2.54 |
| Muscle | 0.18 ± 0.04 |
| Bone | 0.39 ± 0.10 |
| Tumor | 2.78 ± 0.38 |
Table 3: Biodistribution of ⁶⁸Ga-DOTA-Bn-E-[c(RGDfk)]₂ in C57BL/6 Mice with Melanoma [2]
| Organ/Tissue | 1 hr post-injection (%ID/g) |
| Blood | 0.45 ± 0.12 |
| Heart | 0.32 ± 0.08 |
| Lung | 0.58 ± 0.15 |
| Liver | 0.61 ± 0.16 |
| Spleen | 0.29 ± 0.07 |
| Kidney | 8.98 ± 2.23 |
| Muscle | 0.24 ± 0.06 |
| Bone | 0.48 ± 0.12 |
| Tumor | 3.08 ± 1.10 |
Table 4: Biodistribution of [⁶⁸Ga]WL12 in Immunocompetent Mice with hPD-L1 Tumors [3]
| Organ/Tissue | 1 hr post-injection (%ID/g) |
| Blood | 0.65 ± 0.12 |
| Heart | 0.41 ± 0.07 |
| Lung | 1.23 ± 0.21 |
| Liver | 0.98 ± 0.15 |
| Spleen | 0.89 ± 0.14 |
| Kidney | 15.78 ± 2.89 |
| Muscle | 0.29 ± 0.05 |
| Bone | 0.54 ± 0.09 |
| Tumor (hPD-L1) | 11.56 ± 3.18 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized experimental protocols for the biodistribution studies cited above.
Protocol 1: ⁶⁸Ga-NODAGA-NM-01 Biodistribution Study[1]
-
Animal Model: Female BALB/c nude mice bearing HCC827 (PD-L1 positive) and A549 (PD-L1 negative) tumors.
-
Radiotracer Administration: Intravenous injection of approximately 1.11-1.85 MBq of ⁶⁸Ga-NODAGA-NM-01.
-
Biodistribution: At 30 and 90 minutes post-injection, mice were euthanized, and organs of interest were collected, weighed, and the radioactivity was measured using a gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) was calculated for each organ.
Protocol 2: ⁶⁸Ga-NOTA/DOTA-RGD Biodistribution Study[2]
-
Animal Model: C57BL/6 mice bearing melanoma tumors.
-
Radiotracer Administration: Intravenous injection of ⁶⁸Ga-labeled RGD peptides.
-
Biodistribution: At 30 and 60 minutes post-administration, animals were sacrificed, and organs were harvested, weighed, and counted in a gamma counter.
-
Data Analysis: The %ID/g for each tissue was calculated.
Protocol 3: [⁶⁸Ga]WL12 Biodistribution Study[3]
-
Animal Model: Immunocompetent mice with hPD-L1, MDAMB231, SUM149, and CHO tumors.
-
Radiotracer Administration: Intravenous injection of [⁶⁸Ga]WL12.
-
Biodistribution: At 1 hour post-injection, mice were sacrificed, and tissues were collected, weighed, and their radioactivity was measured.
-
Data Analysis: The %ID/g was calculated for all collected tissues.
Visualizations
The following diagrams illustrate key workflows and concepts in the context of radiotracer development and evaluation.
Caption: General workflow for the preclinical evaluation of a novel ⁶⁸Ga-based radiotracer.
Caption: Simplified representation of a ⁶⁸Ga-radiotracer targeting a cell surface receptor.
Caption: The influence of chelator selection on the properties of a ⁶⁸Ga-radiopharmaceutical.
References
Assessing the Cost-Effectiveness of NH2-Mpaa-noda in Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of clinical research, particularly in the realm of molecular imaging, is continually evolving, with the development of novel radiopharmaceuticals at its forefront. The choice of a chelator—a key component that binds a targeting molecule to a radioactive isotope—is a critical decision that impacts not only the efficacy and stability of the imaging agent but also the overall cost and logistical feasibility of a clinical study. This guide provides a comprehensive comparison of NH2-Mpaa-noda, a promising chelator for radiofluorination, with established alternatives such as DOTA and NODAGA. By presenting objective performance data, detailed experimental protocols, and a breakdown of associated costs, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their clinical research endeavors.
Executive Summary
This compound has emerged as a valuable tool for the aqueous labeling of peptides and antibodies with Fluorine-18 (¹⁸F), a widely used positron emission tomography (PET) isotope. Its primary advantage lies in facilitating a straightforward and efficient ¹⁸F-labeling method via the formation of a stable aluminum fluoride ([¹⁸F]AlF) complex. This approach offers a compelling alternative to the more traditional radiolabeling methods, particularly those involving the generator-produced Gallium-68 (⁶⁸Ga).
The cost-effectiveness of this compound hinges on a balance of factors including the initial cost of the chelator, the expense and accessibility of the radionuclide, and the efficiency of the radiolabeling process. While the per-milligram cost of this compound may be higher than some traditional chelators, the potential for reduced radionuclide production costs and simplified, faster labeling procedures can offer significant economic and logistical advantages in a clinical research setting.
Data Presentation: A Quantitative Comparison of Chelators
The following tables summarize key quantitative data for this compound and its common alternatives, DOTA and NODAGA, when used with their respective preferred radionuclides for PET imaging.
| Table 1: Performance Comparison of Chelators in Radiolabeling | |||
| Parameter | This compound with ¹⁸F-AlF | DOTA with ⁶⁸Ga | NODAGA with ⁶⁴Cu |
| Typical Radiochemical Yield (RCY) | 70-90% | >95% | >90% |
| Reaction Temperature | 100-110°C | 95°C (can be lower with some peptides) | 25-40°C |
| Reaction Time | 15-30 minutes | 5-15 minutes | 30-60 minutes |
| In Vitro Stability (Serum) | High | High | High |
| In Vivo Stability | Generally high, dependent on the conjugated molecule | High | High, can show less liver accumulation than DOTA conjugates[1] |
| Table 2: Cost-Effectiveness Considerations | |||
| Factor | This compound (¹⁸F) | DOTA (⁶⁸Ga) | NODAGA (⁶⁴Cu) |
| Chelator Cost | Moderate to High | Low to Moderate | Moderate |
| Radionuclide Production | Cyclotron required (centralized production possible) | ⁶⁸Ge/⁶⁸Ga generator (on-site production) | Cyclotron required |
| Radionuclide Cost per Dose | Lower for large batches | Higher per dose, generator cost is a significant factor | Moderate, dependent on cyclotron access |
| Labeling Procedure Complexity | Relatively simple, one-step aqueous labeling | Relatively simple, often automated | Can be more complex depending on the biomolecule |
| Half-life of Radionuclide | ~110 minutes | ~68 minutes | ~12.7 hours |
| Logistical Flexibility | Higher due to longer half-life, allowing for centralized production and distribution | Lower due to shorter half-life, requiring on-site or nearby generator | High, longer half-life allows for flexible scheduling |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating research findings. Below are representative protocols for key experiments involving this compound and its alternatives.
Protocol 1: ¹⁸F-AlF Labeling of a Peptide using this compound
Objective: To radiolabel a peptide conjugated with this compound with ¹⁸F for PET imaging.
Materials:
-
This compound conjugated peptide
-
Aqueous [¹⁸F]fluoride solution
-
Aluminum chloride (AlCl₃) solution (2 mM in 0.2 M sodium acetate buffer, pH 4.0)
-
Sodium acetate buffer (0.2 M, pH 4.0)
-
Acetonitrile
-
Sterile water for injection
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Reaction vial (e.g., 1.5 mL V-vial)
-
Heating block or similar heating device
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a reaction vial, combine 10-20 nmol of the this compound conjugated peptide with 5 µL of the 2 mM AlCl₃ solution.
-
Add 200 µL of the aqueous [¹⁸F]fluoride solution (activity as required for the experiment) to the vial.
-
Add 200 µL of acetonitrile to the reaction mixture.
-
Seal the vial and heat the reaction mixture at 105-110°C for 15-20 minutes.
-
After heating, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with 1 mL of sterile water.
-
Purify the radiolabeled peptide using a pre-conditioned SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and elute the labeled peptide with an appropriate solvent (e.g., ethanol/water mixture).
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Protocol 2: ⁶⁸Ga Labeling of a DOTA-conjugated Peptide
Objective: To radiolabel a DOTA-conjugated peptide with ⁶⁸Ga for PET imaging.
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile water for injection
-
SPE cartridge for ⁶⁸Ga concentration (e.g., cation exchange)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Concentrate and purify the ⁶⁸Ga eluate using a cation exchange SPE cartridge. Elute the ⁶⁸Ga from the cartridge with a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution).
-
In a reaction vial, dissolve 10-50 nmol of the DOTA-conjugated peptide in sodium acetate buffer.
-
Add the purified ⁶⁸Ga solution to the peptide solution.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
After cooling, perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity. The product can often be used without further purification if the radiochemical purity is high (>95%).
Protocol 3: ⁶⁴Cu Labeling of a NODAGA-conjugated Antibody
Objective: To radiolabel a NODAGA-conjugated antibody with ⁶⁴Cu for PET imaging.
Materials:
-
NODAGA-conjugated antibody
-
[⁶⁴Cu]CuCl₂ solution
-
Ammonium acetate buffer (0.5 M, pH 5.5-6.8)
-
Size-exclusion chromatography (SEC) column for purification
-
Incubator/shaker
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Buffer-exchange the NODAGA-conjugated antibody into ammonium acetate buffer.
-
Add the [⁶⁴Cu]CuCl₂ solution to the antibody solution (typically 100-200 µg of antibody).
-
Adjust the pH of the reaction mixture to 5.5-6.0 using ammonium acetate buffer.
-
Incubate the reaction mixture at 37-42°C for 30-60 minutes with gentle shaking.
-
Purify the ⁶⁴Cu-labeled antibody from unchelated ⁶⁴Cu using an SEC column.
-
Perform quality control using radio-TLC or radio-HPLC to assess radiochemical purity and integrity of the antibody.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the context of this comparison.
Caption: Workflow for ¹⁸F-AlF radiolabeling using this compound.
Caption: Logical relationships between radionuclide production, chelators, and PET imaging.
Conclusion
The selection of a chelator for clinical research is a multifaceted decision that extends beyond simple performance metrics. This compound, in conjunction with the [¹⁸F]AlF labeling methodology, presents a compelling option for researchers seeking to leverage the favorable characteristics of Fluorine-18. Its primary strengths lie in the potential for simplified and efficient radiolabeling, which can translate to time and cost savings, particularly in settings with access to a cyclotron.
Conversely, DOTA remains a robust and cost-effective choice for ⁶⁸Ga-based imaging, especially when an on-site ⁶⁸Ge/⁶⁸Ga generator is available, obviating the need for a cyclotron. NODAGA offers advantages for labeling with radionuclides like ⁶⁴Cu, providing high stability and favorable in vivo biodistribution.
Ultimately, the most cost-effective chelator will depend on the specific context of the clinical research, including the available infrastructure, the scale of the study, the desired imaging characteristics, and the logistical constraints. This guide provides the foundational data and protocols to aid researchers in making a well-informed decision that aligns with their scientific goals and budgetary realities.
References
NODA Derivatives in Radiopharmaceutical Design: A Comparative Review
A deep dive into the performance of NODA-based chelators against other key players in the field of nuclear medicine, providing researchers, scientists, and drug development professionals with a comprehensive guide to making informed decisions for their next radiopharmaceutical agent.
In the rapidly evolving landscape of nuclear medicine and molecular imaging, the choice of a suitable chelator is paramount to the successful development of radiopharmaceuticals. Among the array of options, 1,4,7-triazacyclononane-1,4-diacetate (NODA) and its derivatives have emerged as promising candidates, particularly for chelating diagnostic and therapeutic radionuclides. This guide provides a comparative analysis of NODA derivatives against other commonly used chelators, supported by experimental data from peer-reviewed studies.
Comparative Data on Radiolabeling and Stability
The efficiency of radiolabeling and the in vitro stability of the resulting radiometal complex are critical parameters in the development of radiopharmaceuticals. The following tables summarize the comparative performance of various NODA derivatives against other chelators, primarily for Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) labeling.
Gallium-68 Labeling Efficiency and Conditions
| Chelator | Substrate | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Reference |
| NODAGA | c(NGR) peptide | - | - | - | - | [1] |
| DOTAGA | c(NGR) peptide | - | - | - | - | [1] |
| HBED-CC | c(NGR) peptide | - | - | - | - | [1] |
| NOTA | A1-His sdAb | 4 | RT | 5 | 98 ± 1 | [2] |
| DOTA | A1-His sdAb | 4 | 60 | 15 | 96 ± 3 | [2] |
| NOTA | - | 3.5 | 25 | - | 97 ± 1.7 (50 µM) | [3][4] |
| NOTA | - | 3.5 | 25 | - | 93 ± 2.0 (5 µM) | [3][4] |
| DOTA | - | 3.5 | 25 | - | <85 | [3][4] |
| NODAGA | AMBA | - | Elevated | - | High | [5] |
| DOTA | AMBA | - | Elevated | - | High | [5] |
| NOTA (NO2A) | AMBA | - | Elevated | - | High | [5] |
| NODAGA | Exendin-4 | - | - | - | High | [6] |
| DFO | Exendin-4 | - | - | - | High | [6] |
RT: Room Temperature
In Vitro Stability
| Radiotracer | Medium | Stability (%) | Time (h) | Reference |
| [⁶⁸Ga]Ga-NOTA-A1-His | Human Blood | - | 2 | [2] |
| [⁶⁸Ga]Ga-DOTA-A1-His | Human Blood | - | 2 | [2] |
| [⁶⁸Ga]Ga-NODAGA-AMBA | Saline, Human Serum | High | - | [5] |
| [⁶⁸Ga]Ga-DOTA-AMBA | Saline, Human Serum | High | - | [5] |
| [⁶⁸Ga]Ga-NO2A-AMBA | Saline, Human Serum | High | - | [5] |
| [⁶⁴Cu]Cu-NODAGA-Trastuzumab | PBS, Mouse Serum | Excellent | - | [7] |
| [⁶⁴Cu]Cu-DOTA-Trastuzumab | PBS, Mouse Serum | Excellent | - | [7] |
In Vitro and In Vivo Performance
The ultimate efficacy of a radiopharmaceutical is determined by its biological behavior. This section presents comparative data on the in vitro cell binding and uptake, as well as the in vivo biodistribution of NODA-derivative-based agents versus their counterparts.
In Vitro Cell Uptake and Binding Affinity
| Radiotracer | Cell Line | Parameter | Value | Reference |
| [⁶⁸Ga]Ga-DOTAGA-c(NGR) | HT-1080 | % Uptake Reduction (Blocking) | 86 | [1] |
| [⁶⁸Ga]Ga-NODAGA-c(NGR) | HT-1080 | % Uptake Reduction (Blocking) | 63 | [1] |
| [⁶⁸Ga]Ga-HBED-CC-c(NGR) | HT-1080 | % Uptake Reduction (Blocking) | 33 | [1] |
| [⁶⁴Cu]Cu-cunotadipep (NOTA) | 22Rv1 | Cellular Uptake (%/1x10⁶ cells) | 6.02 ± 0.05 | [8][9] |
| [⁶⁴Cu]Cu-cudotadipep (DOTA) | 22Rv1 | Cellular Uptake (%/1x10⁶ cells) | 2.93 ± 0.06 | [8][9] |
| cunotadipep (NOTA) | 22Rv1 | Kᵢ (nM) | 2.17 ± 0.25 | [8][9] |
| cudotadipep (DOTA) | 22Rv1 | Kᵢ (nM) | 6.75 ± 0.42 | [8][9] |
| [⁶⁴Cu]Cu-NODAGA-mAb7 | PC3-DsRed | Cellular Uptake | Higher than DOTA conjugate | [10][11] |
| [⁶⁴Cu]Cu-DOTA-mAb7 | PC3-DsRed | Cellular Uptake | Lower than NODAGA conjugate | [10][11] |
In Vivo Biodistribution (%ID/g)
| Radiotracer | Organ | 1 h p.i. | 2 h p.i. | Reference |
| [⁶⁸Ga]Ga-NOTA-A1-His | Tumor | - | - | [2] |
| Kidney | Higher than DOTA conjugate | - | [2] | |
| [⁶⁸Ga]Ga-DOTA-A1-His | Tumor | - | - | [2] |
| Kidney | Lower than NOTA conjugate | - | [2] | |
| [⁶⁸Ga]Ga-Ex4NOD | All Tissues | Higher accumulation than DFO | - | [6] |
| [⁶⁸Ga]Ga-Ex4DFO | All Tissues | Lower accumulation than NODAGA | - | [6] |
| Kidney | Significantly lower than NODAGA | - | [6] | |
| [⁶⁴Cu]Cu-cunotadipep (NOTA) | Tumor | Higher than DOTA conjugate | - | [8][9] |
| Liver | Lower than DOTA conjugate | - | [8][9] | |
| [⁶⁴Cu]Cu-cudotadipep (DOTA) | Tumor | Lower than NOTA conjugate | - | [8][9] |
| Liver | Higher than NOTA conjugate | - | [8][9] | |
| [⁶⁴Cu]Cu-NODAGA-mAb7 | Tumor (24h) | 13.24 ± 4.86 | - | [10][11] |
| Liver (24h) | Lower than DOTA conjugate | - | [10][11] | |
| [⁶⁴Cu]Cu-DOTA-mAb7 | Tumor (24h) | 13.44 ± 1.21 | - | [10][11] |
| Liver (24h) | Higher than NODAGA conjugate | - | [10][11] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparative studies.
Radiolabeling of Peptides/Antibodies with ⁶⁸Ga
The general procedure for radiolabeling with ⁶⁸Ga involves the elution of ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using HCl. The eluate is then added to a solution of the chelator-conjugated biomolecule in a suitable buffer (e.g., sodium acetate, HEPES) to maintain the optimal pH for the specific chelator (typically pH 3.5-5.0). The reaction mixture is incubated at a specific temperature (ranging from room temperature to 95°C) for a defined period (usually 5-15 minutes). The radiochemical purity is then determined using techniques like radio-TLC or radio-HPLC.[2][3][5]
In Vitro Stability Assays
The stability of the radiolabeled conjugate is assessed by incubating it in various media, such as saline, human serum, or in the presence of challenging agents like DTPA or an excess of competing metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺).[5] At different time points, aliquots are taken and analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled compound.
Cell Uptake and Internalization Studies
Cancer cell lines overexpressing the target receptor are cultured and seeded in multi-well plates. The cells are then incubated with the radiolabeled compound at 37°C for various time points. To differentiate between membrane-bound and internalized radiotracer, the cells are washed, and the surface-bound radioactivity is removed by an acid wash (e.g., glycine buffer, pH 2.5). The radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) is measured using a gamma counter. For blocking studies, a parallel experiment is conducted where the cells are pre-incubated with a large excess of the non-radiolabeled targeting molecule to demonstrate receptor-specific uptake.[1][8][9]
Biodistribution Studies in Animal Models
Tumor-bearing animal models (typically mice) are injected intravenously with the radiolabeled compound. At specific time points post-injection (p.i.), the animals are euthanized, and various organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are collected and weighed. The radioactivity in each sample is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[2][6][8][9][10][11]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The selection of an appropriate chelator is a critical decision in the design of radiopharmaceuticals. NODA derivatives, such as NOTA and NODAGA, have demonstrated significant advantages in several comparative studies, particularly for ⁶⁸Ga and ⁶⁴Cu chelation. They often allow for faster and milder radiolabeling conditions compared to DOTA. While the pharmacokinetic profiles can be influenced by the choice of chelator, NODA derivatives have shown comparable or, in some cases, superior in vivo performance, including favorable tumor uptake and clearance from non-target tissues. However, the optimal chelator is highly dependent on the specific radionuclide, the targeting biomolecule, and the intended clinical application. This guide provides a foundation for researchers to navigate the complexities of chelator selection and to design the next generation of effective radiopharmaceutical agents.
References
- 1. Comparative evaluation of 68 Ga-labeled NODAGA, DOTAGA, and HBED-CC-conjugated cNGR peptide chelates as tumor-targeted molecular imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Influence of different chelators on the radiochemical properties of a 68-Gallium labelled bombesin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of NH2-Mpaa-noda: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: This document provides procedural guidance on the safe handling and disposal of NH2-Mpaa-noda, a macrocyclic chelator utilized in advanced scientific research. All procedures should be conducted in accordance with institutional and local regulations.
Researchers, scientists, and drug development professionals handling this compound are advised to adhere to the following safety and disposal protocols to ensure a safe laboratory environment and responsible environmental stewardship. This guidance is compiled based on the safety profiles of structurally similar macrocyclic chelators and general laboratory waste disposal principles.
Summary of Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related compounds, such as DOTA, provide insight into its potential hazards. Users should handle this chemical with care, assuming it may present similar risks.
| Hazard Category | GHS Classification (based on DOTA) | Precautionary Measures |
| Skin Irritation | Causes skin irritation | Wear protective gloves and lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. |
Step-by-Step Disposal Protocol for Unused or Waste this compound
This protocol applies to this compound in its solid, non-radiolabeled form. If the compound has been used with radioactive materials, all waste must be treated as radioactive waste and disposed of according to institutional and regulatory guidelines for radioactive materials.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.
Step 2: Waste Characterization
-
Determine if the this compound waste is contaminated with any hazardous substances (e.g., heavy metals, radioactive isotopes, biohazards).
-
If contaminated, the waste must be disposed of according to the guidelines for the contaminating substance.
-
If uncontaminated, proceed to Step 3.
Step 3: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office.
Step 4: Disposal of Solid Waste
-
For small quantities of solid, uncontaminated this compound:
-
Place the material in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Consult your institution's waste management guidelines. Some institutions may permit disposal of non-hazardous solid chemical waste in the regular trash, although it is best practice to place it directly into an outside dumpster rather than a laboratory trash can[1].
-
-
For larger quantities or if institutional policy prohibits regular trash disposal:
-
Treat it as chemical waste. Package and label the waste container according to your institution's hazardous waste guidelines and arrange for pickup by your Environmental Health and Safety (EHS) department.
-
Step 5: Disposal of Solutions
-
Aqueous solutions of this compound:
-
Determine the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8.
-
Check with your local EHS office before disposing of any chemical waste down the drain. Some non-hazardous liquid waste may be permissible for drain disposal with copious amounts of water, but this requires prior approval[1].
-
If drain disposal is not permitted, collect the aqueous waste in a properly labeled container and dispose of it through your institution's chemical waste program.
-
Step 6: Decontamination and Disposal of Empty Containers
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water).
-
The rinsate should be collected and disposed of as chemical waste.
-
Once clean, deface the label on the empty container to prevent misuse and dispose of it with regular laboratory glass or plastic waste, as appropriate.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: The information provided is based on general laboratory safety principles and data from similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local authorities' waste disposal regulations.
References
Essential Safety and Logistics for Handling NH2-Mpaa-noda
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like NH2-Mpaa-noda. This bifunctional chelating agent, which incorporates a nitroveratryl-based photocleavable linker and a NODA motif, is utilized in radiolabeling applications.[1][2] Adherence to strict safety and disposal protocols is crucial for personnel protection and environmental safety.
Personal Protective Equipment (PPE)
When working with this compound, which is typically a powder and soluble in solvents like DMSO, a comprehensive approach to personal protection is necessary.[3][4] The following table summarizes the recommended PPE to mitigate risks of exposure through inhalation, skin contact, or eye contact.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with the chemical. Should be inspected before use and changed immediately upon contact.[5] |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects eyes from splashes or aerosols. A face shield may be required for procedures with a higher risk of splashing.[5][6] |
| Body Protection | Laboratory Coat (Nomex® or 100% cotton recommended) | Protects skin and clothing from spills. The lab coat should be buttoned and fit properly. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe Shoes | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The product information suggests storing stock solutions at -20°C for short-term use (within 1 month) or -80°C for long-term storage (up to 6 months).[1]
2. Preparation of Solutions:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Wear all recommended PPE as detailed in the table above.
-
To prepare a stock solution, use an appropriate solvent such as DMSO.[3] For solubility enhancement, the container may be warmed to 37°C and sonicated.[1]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
3. Experimental Use:
-
Conduct all experiments involving this compound within a designated and properly functioning fume hood.
-
Ensure all necessary safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Avoid generating aerosols or dust.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Solvents and Solutions | Collect in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Contaminated Consumables (e.g., pipette tips, gloves, vials) | Place in a dedicated, sealed hazardous waste bag or container. Ensure the container is appropriately labeled with the chemical name and hazard information. |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. glpbio.com [glpbio.com]
- 4. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
